2-Amino-4-cyclohexylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-cyclohexylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h6-9,14H,1-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIWCQVLZIYRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30394944 | |
| Record name | 2-amino-4-cyclohexylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3279-13-8 | |
| Record name | 2-amino-4-cyclohexylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30394944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-4-CYCLOHEXYLPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Amino-4-cyclohexylphenol (CAS 3279-13-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-4-cyclohexylphenol, a substituted aminophenol with potential applications in specialty polymer synthesis and as a chemical intermediate. Drawing from available chemical data and established principles of organic chemistry, this document details the compound's properties, synthesis, and potential utility, offering a foundational resource for its application in research and development.
Core Molecular and Physicochemical Profile
This compound is an aromatic compound featuring a phenol ring substituted with an amino group at position 2 and a cyclohexyl group at position 4. This unique combination of a hydrophilic, reactive aminophenol core with a bulky, lipophilic cyclohexyl substituent imparts a distinct set of properties relevant to materials science and synthetic chemistry.
Structural and Identification Data
The fundamental identifiers and structural details of this compound are crucial for its unambiguous identification and handling in a laboratory setting.
Diagram 1: Chemical Structure of this compound
A 2D representation of the this compound molecule.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 3279-13-8 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₇NO | [1][2][3][4] |
| Molecular Weight | 191.27 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Cyclohexyl-2-aminophenol | [3] |
| InChI Key | LGIWCQVLZIYRAR-UHFFFAOYSA-N |[2] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing solubility, reactivity, and potential applications. While experimentally determined data for this compound is limited, a combination of reported values and predicted data provides a solid foundation for its profile.
Table 2: Physicochemical Data
| Property | Value | Notes | Source |
|---|---|---|---|
| Melting Point | 169-170 °C | Experimental | - |
| Boiling Point | 338.5 ± 42.0 °C | Predicted | - |
| pKa | 9.99 ± 0.18 | Predicted | [2] |
| LogP | 3.60 | Predicted | [3] |
| Topological Polar Surface Area | 46.2 Ų | Calculated | [2] |
| Hydrogen Bond Donors | 2 | Calculated | [2] |
| Hydrogen Bond Acceptors | 2 | Calculated | [2] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents. | Inferred by analogy to 4-cyclohexylphenol. |[4] |
The presence of both hydrogen bond donors (-OH, -NH₂) and a significant non-polar cyclohexyl group suggests amphiphilic character, which could be exploited in surfactant or polymer applications. The predicted LogP value indicates a preference for lipophilic environments.
Synthesis and Manufacturing
The primary and most direct route for the synthesis of this compound is through the chemical reduction of its nitro precursor, 4-cyclohexyl-2-nitrophenol (CAS 3279-10-5) . This transformation is a cornerstone reaction in industrial organic synthesis for the production of aromatic amines.
Diagram 2: Synthetic Pathway
General synthetic route to this compound.
Proposed Experimental Protocol: Catalytic Hydrogenation
While the specific protocol from the cited patent literature (US4859661 A1) could not be fully retrieved, a standard, reliable procedure for the reduction of a nitrophenol to an aminophenol involves catalytic hydrogenation.[5] This method is favored for its high efficiency and clean reaction profile.
Objective: To synthesize this compound by the catalytic reduction of 4-cyclohexyl-2-nitrophenol.
Materials:
-
4-Cyclohexyl-2-nitrophenol
-
Palladium on Carbon (Pd/C, 5-10% w/w) or Raney Nickel
-
Solvent: Ethanol, Methanol, or Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Methodology:
-
Reactor Setup: Charge a hydrogenation vessel with 4-cyclohexyl-2-nitrophenol and the chosen solvent (e.g., ethanol).
-
Catalyst Addition: Under an inert atmosphere, carefully add the catalyst (e.g., 5% Pd/C, typically 1-5 mol% relative to the substrate). Causality: The inert atmosphere is critical to prevent accidental ignition of the pyrophoric catalyst upon contact with air and the flammable solvent.
-
Inerting: Seal the vessel and purge several times with an inert gas (e.g., Nitrogen) to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 1-5 atm). The reaction is often exothermic; maintain the temperature within a specified range (e.g., 25-50 °C) with appropriate cooling.
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. Self-Validation: The filtrate should be colorless, indicating the complete reduction of the yellow/orange nitro compound. Wash the filter cake with additional solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.
Chemical Reactivity and Handling
The reactivity of this compound is dictated by the interplay of its three key structural components: the phenolic hydroxyl group, the aromatic amino group, and the benzene ring.
-
Oxidation: Aminophenols are susceptible to oxidation, which can lead to the formation of colored quinone-imine species. This necessitates storage under an inert atmosphere, away from light and air, to maintain its purity and prevent degradation.
-
Electrophilic Aromatic Substitution: The electron-donating nature of both the -OH and -NH₂ groups strongly activates the aromatic ring towards electrophilic substitution. These groups are ortho, para-directing. Given their positions, electrophilic attack is predicted to occur at the positions ortho to the hydroxyl group and ortho/para to the amino group, leading primarily to substitution at positions 3 and 5.
-
Reactions of the Amino Group: The primary amine can undergo standard reactions such as acylation, alkylation, and diazotization to form diazonium salts, which are versatile intermediates for further functionalization.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. It can undergo etherification and esterification reactions.
Safety and Handling
Based on data for analogous aminophenols, this compound should be handled with care.
-
GHS Hazards (Inferred): Harmful if swallowed or inhaled. Causes serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3][6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere. Keep away from strong oxidizing agents.[3]
Spectroscopic and Analytical Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features essential for its characterization.
Table 3: Predicted Spectroscopic Features
| Technique | Feature | Predicted Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR | Aromatic Protons | δ 6.5 - 7.0 ppm |
| -OH Proton | δ 8.0 - 9.5 ppm (broad singlet, D₂O exchangeable) | |
| -NH₂ Protons | δ 3.5 - 5.0 ppm (broad singlet, D₂O exchangeable) | |
| Cyclohexyl -CH- | δ ~2.4 ppm (multiplet) | |
| Cyclohexyl -CH₂- | δ 1.2 - 1.9 ppm (multiplets) | |
| ¹³C NMR | Aromatic C-O | δ ~145-150 ppm |
| Aromatic C-N | δ ~135-140 ppm | |
| Aromatic C-Cyc | δ ~130-135 ppm | |
| Aromatic C-H | δ ~110-120 ppm | |
| Cyclohexyl Carbons | δ ~25-45 ppm | |
| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ (broad) |
| N-H Stretch | 3300-3500 cm⁻¹ (two bands for primary amine) | |
| C-H Stretch (sp³) | 2850-3000 cm⁻¹ | |
| C-H Stretch (sp²) | 3000-3100 cm⁻¹ | |
| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 191.13 |
| | [M+H]⁺ | m/z = 192.14 |
Potential Applications and Research Directions
Direct, documented applications for this compound are sparse in publicly available literature. However, based on the functionality of the molecule and the known uses of its structural analogs, several key areas of application can be proposed.
-
Polymer and Resin Chemistry: The bifunctional nature of the molecule (amine and phenol) makes it a prime candidate as a monomer or cross-linking agent.
-
Polyimides: A structurally related compound, 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol, is a monomer for high-performance polyimides used in aerospace and electronics.[2][5] The presence of the cyclohexyl group can enhance thermal stability and solubility of the resulting polymers.
-
Epoxy Resins: The amino group can act as a curing agent for epoxy resins, with the phenolic hydroxyl and cyclohexyl groups modifying the properties of the final thermoset material, potentially improving its thermal resistance and mechanical strength.
-
-
Dye and Pigment Intermediates: Aminophenols are classical precursors in the synthesis of a wide range of dyes, including azo dyes and sulfur dyes. The amino group can be diazotized and coupled to form chromophores.[7]
-
Antioxidants and Stabilizers: Phenolic compounds, particularly those with bulky alkyl groups, are widely used as antioxidants in plastics, rubber, and lubricants.[8] The cyclohexyl group at the para-position to the hydroxyl could impart steric hindrance that enhances antioxidant activity by stabilizing the phenoxy radical intermediate.
Further research into the polymerization of this compound and the evaluation of its performance as an antioxidant could validate these potential applications and open new avenues for its use in advanced materials.
Conclusion
This compound (CAS 3279-13-8) is a specialty chemical with a compelling combination of reactive functional groups and a bulky aliphatic substituent. While detailed experimental data remains limited, its logical synthesis from 4-cyclohexyl-2-nitrophenol provides a clear path to its production. Its structural analogy to known high-performance polymer monomers and antioxidant compounds suggests significant potential in materials science. This guide serves as a foundational resource to encourage and facilitate further investigation into the properties and applications of this versatile molecule.
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Aminophenol.
-
Guidechem. (n.d.). 2-AMINO-4-CYCLOHEXYL-PHENOL 3279-13-8 wiki. Retrieved from Guidechem website.[2]
-
Dakenchem. (n.d.). What is 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol CAS NO.: 30817-90-4? Retrieved from Dakenchem website.[5]
-
Chemsrc. (2025, August 25). 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. Retrieved from Chemsrc website.[3]
-
TCI Chemicals. (2010, August 10). SAFETY DATA SHEET for 2-Amino-4-chlorophenol. Retrieved from TCI Chemicals website.[3]
-
Guidechem. (n.d.). 4-Cyclohexylphenol 1131-60-8 wiki. Retrieved from Guidechem website.[4]
-
Fisher Scientific. (2010, October 18). SAFETY DATA SHEET for 2-Amino-4-methylphenol. Retrieved from Fisher Scientific website.[6]
-
PubChemLite. (n.d.). This compound (C12H17NO). Retrieved from PubChemLite website.[9]
-
Alfa Chemistry. (n.d.). CAS 3279-13-8 2-Amino-4-cyclohexyl-phenol. Retrieved from Alfa Chemistry website.[10]
-
Guidechem. (n.d.). 2-AMINO-4-CYCLOHEXYL-PHENOL 3279-13-8 United States. Retrieved from Guidechem website.[7]
-
Sigma-Aldrich. (n.d.). 2-Amino-4-cyclohexyl-phenol | 3279-13-8. Retrieved from Sigma-Aldrich website.[11]
-
Global Dyestuff. (n.d.). DYE INTERMEDIATES. Retrieved from Global Dyestuff website.[7]
-
J&W Pharmlab. (n.d.). 2-Amino-4-cyclohexyl-phenol - CAS:3279-13-8. Retrieved from J&W Pharmlab website.[12]
-
Britton, E. C., & Perkins, R. P. (1933). Method for manufacture of cyclohexylphenols. U.S. Patent No. 1,917,823. Washington, DC: U.S. Patent and Trademark Office.[13]
-
Lookchem. (n.d.). Cas 1131-60-8, 4-Cyclohexylphenol. Retrieved from Lookchem website.[8]
-
PubChem. (n.d.). 4-Cyclohexylphenol. Retrieved from PubChem - National Center for Biotechnology Information.[14]
Sources
- 1. 2-Amino-4-cyclohexyl-phenol | 3279-13-8 [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8 | Chemsrc [chemsrc.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. dakenchem.com [dakenchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. DYE INTERMEDIATES [intersurfchem.net]
- 8. nbinno.com [nbinno.com]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 2-AMINO-4-PHENYLPHENOL(1134-36-7) 1H NMR [m.chemicalbook.com]
physicochemical characteristics of 2-Amino-4-cyclohexylphenol
An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Amino-4-cyclohexylphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identity and Physical Properties
This compound, identified by the CAS Number 3279-13-8, is a bifunctional organic molecule containing both a phenolic hydroxyl group and an aromatic amino group.[1][2][3] Its structure combines a hydrophilic aminophenol core with a lipophilic cyclohexyl substituent, suggesting a degree of amphiphilicity that will influence its solubility and interaction with biological membranes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO | [1][3] |
| Molecular Weight | 191.27 g/mol | [1] |
| CAS Number | 3279-13-8 | [1][3] |
| Appearance | Off-white solid | |
| Melting Point | 169-170 °C | [4] |
| Boiling Point (Predicted) | 338.5 ± 42.0 °C | [4] |
| pKa (Predicted) | 9.99 ± 0.18 | [1] |
| LogP (Predicted) | 3.603 | [5] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
Spectroscopic and Spectrometric Characterization
While experimental spectra for this compound are not widely published, its structural features allow for the prediction of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, amino, and hydroxyl protons. The aromatic region should display signals corresponding to the three protons on the substituted benzene ring, with their splitting patterns dictated by their positions relative to the amino and cyclohexyl groups. The cyclohexyl protons will likely appear as a complex multiplet in the aliphatic region of the spectrum. The amino (-NH₂) and hydroxyl (-OH) protons will present as broad singlets, and their chemical shifts may vary with solvent and concentration.[6][7][8]
-
¹³C NMR: The carbon NMR spectrum will exhibit signals for the twelve carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region, with their chemical shifts influenced by the electron-donating amino and hydroxyl groups and the alkyl cyclohexyl substituent. The cyclohexyl carbons will appear in the upfield aliphatic region.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[10][11][12][13][14] Key expected vibrations include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.
-
N-H stretch: Two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretch (aromatic): Signals above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Signals below 3000 cm⁻¹ for the cyclohexyl group.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch (phenol): An absorption band around 1200 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like methanol or ethanol is expected to exhibit absorption maxima characteristic of a substituted aminophenol.[4][15][16][17] The electronic transitions of the phenolic chromophore will be influenced by the amino and cyclohexyl substituents. Typically, aminophenols show absorption bands in the UV region, and the exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak at m/z 191.[18][19][20][21] Common fragmentation pathways would likely involve the loss of small neutral molecules or radicals, and fragmentation of the cyclohexyl ring. The exact fragmentation pattern would provide valuable information for structural confirmation.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. While no specific experimental solubility data for this compound is publicly available, its structure suggests it will be sparingly soluble in water and more soluble in organic solvents.
Predicted Solubility
Based on the "like dissolves like" principle, this compound is expected to have good solubility in polar organic solvents such as alcohols (methanol, ethanol), and moderate solubility in less polar solvents. Its aqueous solubility is likely to be low due to the presence of the nonpolar cyclohexyl group.
Experimental Protocol for Solubility Determination
A standard method for determining the equilibrium solubility of a compound is the shake-flask method.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate buffer at various pH values, ethanol, methanol, acetone).
-
Ensure there is undissolved solid remaining in each vial.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand for a short period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a suitable filter (e.g., 0.45 µm PTFE).
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of this compound in the diluted sample against a standard calibration curve.
-
-
Calculation:
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
-
Caption: Workflow for experimental solubility determination.
Acidity and pKa
The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different physiological pH values, which in turn affects its solubility, absorption, and receptor binding.
Predicted pKa
The predicted pKa of this compound is approximately 9.99, which is attributed to the phenolic hydroxyl group.[1] The amino group will have a lower pKa, characteristic of anilinium ions.
Experimental Protocol for pKa Determination
Potentiometric titration is a reliable method for determining pKa values.[22][23][24][25]
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
-
Titration Setup:
-
Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. More accurate values can be obtained by analyzing the first or second derivative of the titration curve.
-
Synthesis and Purification
A plausible synthetic route to this compound is the reduction of the corresponding nitro compound, 4-cyclohexyl-2-nitrophenol.
Synthesis Protocol
This protocol is based on general methods for the reduction of nitroarenes.
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-cyclohexyl-2-nitrophenol in a suitable solvent such as ethanol or acetic acid.
-
-
Reduction:
-
Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or a metal/acid combination (e.g., SnCl₂ in HCl or Fe in acetic acid).
-
If using catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere with vigorous stirring.
-
If using a metal/acid, the metal is added portion-wise to the acidic solution of the nitro compound, and the reaction may require heating.
-
-
Work-up:
-
After the reaction is complete (monitored by TLC), filter the reaction mixture to remove the catalyst or unreacted metal.
-
If an acidic medium was used, neutralize the solution carefully with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Caption: Synthetic pathway to this compound.
Stability Profile and Degradation Pathways
Aminophenol derivatives are often susceptible to degradation through oxidation and photodegradation. Understanding the stability of this compound is crucial for its proper storage and handling, as well as for the development of stable formulations.
Likely Degradation Pathways
-
Oxidation: The aminophenol moiety is prone to oxidation, which can be initiated by air, light, or trace metal impurities. This can lead to the formation of colored quinone-imine type structures and further polymerization.
-
Photodegradation: Exposure to UV or visible light can also promote oxidative degradation pathways.[26]
Protocol for Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[5][26][27][28][29][30][31] The following is a general protocol based on ICH guidelines.
Methodology:
-
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat a solution with 0.1 M NaOH at an elevated temperature.
-
Oxidative Degradation: Expose a solution to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).
-
Photodegradation: Expose the solid compound and a solution to light with a specified UV and visible light output.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary).
-
-
Sample Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A diode array detector is useful for assessing peak purity.
-
-
Mass Balance:
-
Evaluate the mass balance to ensure that all degradation products are accounted for.
-
Caption: Workflow for a forced degradation study.
Polymorphism
Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[27][32] Different polymorphs can have different physicochemical properties, including melting point, solubility, and stability. While there is no specific information on the polymorphism of this compound, it is a possibility for a molecule of this type.
General Protocol for Polymorphic Screening
A polymorphic screen involves recrystallizing the compound under a wide variety of conditions to induce the formation of different crystal forms.
Methodology:
-
Solvent Variation: Crystallize the compound from a diverse range of solvents with different polarities.
-
Crystallization Method: Use various crystallization techniques, such as slow evaporation, cooling crystallization, and anti-solvent addition.
-
Physical Stress: Employ methods like grinding or high pressure to potentially induce phase transitions.
-
Characterization: Analyze the resulting solids using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify different crystalline forms.
Biological Context and Potential Applications
While there is no direct biological data for this compound in the public domain, structurally related compounds have shown biological activity. For instance, certain 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives have been investigated as μ-opioid receptor (MOR) antagonists. This suggests that the aminocyclohexylphenol scaffold could be a valuable starting point for the design of new bioactive molecules. Its bifunctional nature also makes it a versatile intermediate for the synthesis of more complex chemical entities in drug discovery programs. A related compound, 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol, is used as a monomer in the production of polyimides for applications in electronics and aerospace.[33][34]
Conclusion
References
-
Chemsrc. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. [Link].
-
ResearchGate. UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... [Link].
-
ResearchGate. Pressure-induced polymorphism in phenol. [Link].
-
ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link].
-
ResearchGate. FTIR Spectra of Anisaldehyde, 2-Aminophenol, and the Ligand (Schiff Base). [Link].
-
Air Force Institute of Technology. Absolute pKa Determinations for Substituted Phenols. [Link].
-
SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. [Link].
-
ResearchGate. UV–Vis spectral changes for the oxidation of o-aminophenol... [Link].
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link].
-
Nature. Photochemical permutation of meta-substituted phenols. [Link].
-
J. Org. Chem. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link].
-
ResearchGate. The pK a values for aminophenols isomers. [Link].
-
PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link].
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link].
-
ResearchGate. General protocol for forced degradation studies (stress testing) of... [Link].
-
SpectraBase. 2-Aminophenol-4-sulfonic acid - Optional[FTIR] - Spectrum. [Link].
-
SpectraBase. 2-Aminophenol - Optional[FTIR] - Spectrum. [Link].
-
ResearchGate. Functionalized Polyphenols: Understanding Polymorphism of 2-Chloro-3′,4′-Diacetoxy-Acetophenone. [Link].
-
MDPI. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link].
-
ResearchGate. (a) FTIR spectra of Cu(PAP)2 and p-Aminophenol hydrochloride. (b) Raman... [Link].
-
SpectraBase. 4-Aminophenol - Optional[UV-VIS] - Spectrum. [Link].
-
Neliti. THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link].
-
University of Calgary. Ch24 : Phenols. [Link].
-
Unknown. Chemical shifts. [Link].
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. [Link].
-
Unknown. Tables For Organic Structure Analysis. [Link].
-
Unknown. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link].
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link].
-
YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. [Link].
-
SciSpace. Phenol And Para-Substituted Phenols Electrochemical Oxidation Pathways. [Link].
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-Amino-4-cyclohexyl-phenol | 3279-13-8 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8 | Chemsrc [chemsrc.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. web.pdx.edu [web.pdx.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. 2-Aminophenol(95-55-6) IR Spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. afit.edu [afit.edu]
- 23. enamine.net [enamine.net]
- 24. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. media.neliti.com [media.neliti.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. researchgate.net [researchgate.net]
- 28. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 29. pharmatutor.org [pharmatutor.org]
- 30. sgs.com [sgs.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. dakenchem.com [dakenchem.com]
- 34. Photochemical permutation of meta-substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
2-Amino-4-cyclohexylphenol molecular structure and weight
An In-Depth Technical Guide to 2-Amino-4-cyclohexylphenol: Synthesis, Characterization, and Potential Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 3279-13-8), a substituted aminophenol with potential applications as a versatile building block in medicinal chemistry and materials science. This document details the compound's molecular structure and physicochemical properties. In the absence of a formally published synthesis protocol, a robust and logical three-step synthetic pathway is proposed, grounded in established organic chemistry principles, including Friedel-Crafts alkylation, regioselective nitration, and catalytic hydrogenation. Furthermore, this guide outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, MS, IR) to aid in its identification and characterization. Finally, we explore potential research and development applications by drawing parallels with structurally related compounds investigated as pharmaceutical scaffolds and polymer monomers.
Introduction
This compound is a bifunctional organic molecule incorporating a phenol ring, an amino group, and a cyclohexyl substituent. This unique combination of an electron-rich aromatic system, a nucleophilic amine, a hydrogen-bonding hydroxyl group, and a bulky, lipophilic aliphatic ring makes it a molecule of significant interest for researchers, particularly in drug development and polymer chemistry. The strategic placement of the amino and hydroxyl groups ortho to each other allows for potential intramolecular hydrogen bonding and makes the molecule an excellent ligand for metal coordination. The cyclohexyl group at the para position enhances lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates. This guide serves as a foundational resource for scientists looking to synthesize, characterize, and explore the utility of this compound.
Molecular Structure and Physicochemical Properties
The core structure consists of a phenol ring substituted with an amino group at position 2 and a cyclohexyl group at position 4. The presence of both a hydrogen bond donor (-OH, -NH₂) and acceptor (-O, -N) imparts specific solubility and intermolecular interaction characteristics.[1]
Diagram: Molecular Structure of this compound
Caption: 2D structure of this compound.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source(s) |
| CAS Number | 3279-13-8 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO | [2] |
| Molecular Weight | 191.27 g/mol | [2][4] |
| Melting Point | 169-170 °C | [4] |
| Boiling Point (Predicted) | 338.5 ± 42.0 °C | [4] |
| Density (Predicted) | 1.116 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 9.99 ± 0.18 | [2][4] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Topological Polar Surface Area | 46.2 Ų | [2] |
| InChI Key | LGIWCQVLZIYRAR-UHFFFAOYSA-N | (Calculated) |
Proposed Synthesis Pathway
A targeted, multi-step synthesis is required to achieve the specific 2-amino, 4-cyclohexyl substitution pattern. The following pathway is proposed based on well-established, high-yield reactions in phenol chemistry. The strategy involves first introducing the thermally stable cyclohexyl group and then directing the subsequent functionalities into the desired positions.
Principle and Strategy
The synthetic strategy is built upon a three-step sequence:
-
Friedel-Crafts Alkylation: Installation of the cyclohexyl group onto the phenol backbone.
-
Regioselective Nitration: Introduction of a nitro group, a precursor to the amine, at the ortho position.
-
Catalytic Hydrogenation: Reduction of the nitro group to the target primary amine.
This sequence is logical because the hydroxyl group of phenol is a powerful ortho-, para-directing group. By first performing the alkylation to yield 4-cyclohexylphenol, the para position is blocked, ensuring that the subsequent electrophilic nitration will be directed primarily to the ortho position.
Step 1: Friedel-Crafts Alkylation of Phenol
The synthesis commences with the alkylation of phenol using cyclohexene or cyclohexanol as the alkylating agent.[5]
-
Reaction: Phenol + Cyclohexene → 4-Cyclohexylphenol (+ 2-Cyclohexylphenol)
-
Catalyst Rationale: A solid acid catalyst, such as a zeolite (e.g., H-Beta) or a Lewis acid like AlCl₃, is employed.[1] Zeolites are often preferred in industrial applications due to their reusability, reduced waste, and shape-selectivity, which can favor the formation of the less sterically hindered para isomer. The catalyst's function is to protonate the cyclohexene (or dehydrate cyclohexanol) to generate a cyclohexyl carbocation, the active electrophile for the aromatic substitution.
-
Protocol Outline:
-
Charge a suitable reactor with phenol and the chosen acid catalyst (e.g., hierarchical Beta zeolite).
-
Heat the mixture to the reaction temperature (e.g., 150 °C).
-
Slowly add cyclohexene to the stirred mixture over several hours to control the exothermic reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture, filter off the catalyst, and remove excess phenol via distillation.
-
The resulting mixture of ortho- and para-cyclohexylphenol can be separated by fractional distillation under reduced pressure or by recrystallization, exploiting the different physical properties of the isomers. The para isomer is typically the major product and can be isolated in high purity.
-
Step 2: Nitration of 4-Cyclohexylphenol
The isolated 4-cyclohexylphenol is then nitrated to introduce the nitro group.
-
Reaction: 4-Cyclohexylphenol + HNO₃ → 2-Nitro-4-cyclohexylphenol
-
Reagent Rationale: A mixture of nitric acid and a milder acid like acetic acid or dilute sulfuric acid is used. Concentrated sulfuric acid is avoided to minimize oxidative side reactions and over-nitration, as the phenol ring is highly activated by the hydroxyl group.
-
Causality of Regioselectivity: The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is occupied by the bulky cyclohexyl group, electrophilic attack by the nitronium ion (NO₂⁺) is sterically and electronically directed to the ortho position.
-
Protocol Outline:
-
Dissolve 4-cyclohexylphenol in a suitable solvent, such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of nitric acid in acetic acid dropwise, maintaining the low temperature to control the reaction rate and prevent side reactions.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time, monitoring by TLC.
-
Quench the reaction by pouring it into a large volume of ice water, which will precipitate the solid product.
-
Collect the crude 2-nitro-4-cyclohexylphenol by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Step 3: Catalytic Hydrogenation of 2-Nitro-4-cyclohexylphenol
The final step is the reduction of the nitro group to an amine.
-
Reaction: 2-Nitro-4-cyclohexylphenol + H₂ → this compound
-
Method Rationale: Catalytic hydrogenation is the preferred method for this transformation as it is clean, high-yielding, and avoids the use of stoichiometric metal reductants that can complicate purification.[6] Palladium on carbon (Pd/C) is a highly effective and standard catalyst for the reduction of aromatic nitro groups.[7]
-
Protocol Outline:
-
In a hydrogenation vessel (e.g., a Parr shaker), dissolve the 2-nitro-4-cyclohexylphenol in a solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 5-10% Pd/C.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50 psi).
-
Stir or shake the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled appropriately (e.g., filtered wet and not allowed to dry in air).
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by recrystallization to obtain a high-purity solid.
-
Workflow Diagram
Caption: Proposed three-step synthesis workflow for this compound.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic methods. The following are the expected key features.
-
4.1 ¹H NMR Spectroscopy:
-
Aromatic Protons (3H): Expect three signals in the aromatic region (~6.5-7.0 ppm). Due to the substitution pattern, they will appear as a doublet, a singlet (or a narrowly split doublet), and a doublet of doublets, reflecting their coupling relationships.
-
-NH₂ Protons (2H): A broad singlet, typically in the range of 3.5-5.0 ppm, which is exchangeable with D₂O.
-
-OH Proton (1H): A broad singlet, potentially over a wide chemical shift range (e.g., 4.5-8.0 ppm), also exchangeable with D₂O. Its position is highly dependent on solvent and concentration.
-
Cyclohexyl Protons (11H): A series of complex multiplets in the aliphatic region (~1.2-2.5 ppm). The benzylic proton (CH attached to the phenyl ring) will be the most downfield signal in this group (~2.4 ppm).
-
-
4.2 ¹³C NMR Spectroscopy:
-
Aromatic Carbons (6C): Expect six distinct signals. Two will be significantly downfield (quaternary carbons attached to -OH and -NH₂). The carbon attached to the cyclohexyl group will also be a quaternary signal. The remaining three will be CH carbons.
-
Cyclohexyl Carbons (6C): Expect up to six signals in the aliphatic region (~25-45 ppm), depending on the symmetry and conformational dynamics of the ring.
-
-
4.3 Mass Spectrometry:
-
The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 191. The high-resolution mass spectrum should confirm the elemental composition of C₁₂H₁₇NO.
-
-
4.4 Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad band around 3300-3400 cm⁻¹.
-
N-H Stretches: Two sharp peaks (symmetric and asymmetric stretching of the primary amine) around 3350-3500 cm⁻¹.
-
C-H (sp³) Stretches: Signals just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹) from the cyclohexyl group.
-
C-H (sp²) Stretch: Signals just above 3000 cm⁻¹ from the aromatic ring.
-
C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region.
-
C-N Stretch: A signal around 1250-1350 cm⁻¹.
-
C-O Stretch: A strong signal around 1200-1250 cm⁻¹.
-
Potential Applications in Research and Development
While specific applications for this compound are not widely documented, its structure suggests significant potential in two primary areas.
Analog for Drug Discovery Scaffolds
Substituted phenols and anilines are privileged structures in medicinal chemistry. The cyclohexylphenol moiety is a key component in various biologically active molecules. For instance, analogs such as 3-[3-(phenalkylamino)cyclohexyl]phenols have been synthesized and investigated as potent antagonists for the μ-opioid receptor (MOR), indicating the value of the cyclohexylphenol scaffold in designing ligands for G protein-coupled receptors.[8] The title compound, with its specific ortho-amino phenol arrangement, could serve as a novel starting point for libraries targeting enzymes or receptors where the lipophilic cyclohexyl group can probe deep hydrophobic pockets while the aminophenol headgroup provides key hydrogen bonding interactions.
Monomer for Advanced Polymers
Diamino-functionalized aromatic compounds are critical monomers for the synthesis of high-performance polymers like polyimides and polybenzoxazoles. A structurally related compound, 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol, is noted as an important monomer for polyimides used in aerospace and electronics packaging due to the thermal stability and desirable dielectric properties imparted by the cyclohexyl group.[9] By analogy, this compound could be derivatized (e.g., by introducing another amine or carboxylic acid functionality) to create novel monomers. The cyclohexyl group can enhance the solubility of the resulting polymers in organic solvents, improving processability while maintaining a high glass transition temperature.
Safety and Handling
No specific toxicology data for this compound is available. However, based on its structure, it should be handled with care, assuming it possesses hazards typical of its constituent functional groups.
-
Phenols: Phenols are toxic, corrosive, and can cause severe chemical burns upon skin contact.[10] Absorption through the skin can lead to systemic poisoning.
-
Aromatic Amines: Aromatic amines can be toxic and are often suspected carcinogens.
-
Recommended Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; check glove compatibility charts).
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.
-
Consult the Safety Data Sheet (SDS) from the supplier before use.
-
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. Retrieved from [Link]
- Groggins, P. H. (Ed.). (1958). Unit Processes in Organic Synthesis (5th ed.). McGraw-Hill.
- Olah, G. A. (Ed.). (1963).
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
MDPI. (2020). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. Energies, 13(4), 846. Retrieved from [Link]
-
SAS Publishers. (n.d.). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Retrieved from [Link]
-
Escolá, J. M., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (2022). Fast catalytic transfer hydrogenation of phenol to cyclohexanol over urea modified Ni@CN nanoparticles. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyclohexylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol over Pd/C catalyst in THF solvent. Retrieved from [Link]
- Google Patents. (n.d.). US1917823A - Method for manufacture of cyclohexylphenols.
-
Tocco, G., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie. Retrieved from [Link]
-
University of Wisconsin, ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
UniCA IRIS. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Retrieved from [Link]
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8 | Chemsrc [chemsrc.com]
- 4. 3279-13-8 CAS MSDS (2-AMINO-4-CYCLOHEXYL-PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 6. saspublishers.com [saspublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dakenchem.com [dakenchem.com]
- 10. Phenol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 2-Amino-4-cyclohexylphenol in Organic Solvents
This guide provides a comprehensive technical overview of the solubility of 2-Amino-4-cyclohexylphenol, a key intermediate in various fields including pharmaceuticals and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for determining and understanding its solubility characteristics.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter that influences bioavailability, formulation, and process development.[2][3] Understanding how this compound behaves in different organic solvents is fundamental to its application. This guide will delve into the molecular characteristics of this compound, the theoretical principles governing its solubility, and a robust experimental protocol for its quantitative determination.
Introduction to this compound
This compound, with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , is an organic compound featuring a phenol ring substituted with an amino group and a cyclohexyl group.[4][5] The presence of both polar (amino and hydroxyl) and non-polar (cyclohexyl) moieties gives this molecule a distinct solubility profile. The hydrogen bond donor and acceptor capabilities of the amino and hydroxyl groups suggest potential solubility in polar solvents, while the large, non-polar cyclohexyl group indicates a predisposition for solubility in non-polar organic solvents.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 3279-13-8 | [4][5][6] |
| Molecular Formula | C₁₂H₁₇NO | [4][5] |
| Molecular Weight | 191.27 g/mol | [4] |
| Appearance | Typically a solid | Inferred |
Theoretical Principles of Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative rule of thumb for predicting solubility.[7][8] This principle is rooted in the thermodynamics of mixing and the intermolecular forces between the solute and solvent molecules.
The Role of Polarity
The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solvents, such as alcohols and water, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding. Non-polar solvents, like hexane and toluene, lack significant dipole moments and dissolve non-polar solutes primarily through London dispersion forces.
This compound possesses both polar functional groups (-OH, -NH₂) and a significant non-polar component (the cyclohexyl ring). This amphiphilic nature suggests it will exhibit a range of solubilities across different organic solvents. It is anticipated to be more soluble in moderately polar to non-polar solvents that can interact favorably with the cyclohexyl group, and less soluble in highly polar solvents like water.
Hydrogen Bonding
The amino (-NH₂) and hydroxyl (-OH) groups on the this compound molecule can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., methanol, ethanol) are likely to be effective at solvating this molecule.
Temperature Effects
The solubility of most solid organic compounds in liquid solvents increases with temperature.[7] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.
Experimental Determination of Solubility
Given the lack of readily available quantitative solubility data for this compound, an experimental approach is necessary. The following is a detailed, self-validating protocol based on the widely accepted shake-flask method.[7]
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection is often appropriate for this type of compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Predicted Solubility Profile (Qualitative)
Based on the structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | High | The large, non-polar cyclohexyl group will have strong favorable interactions with non-polar solvents. |
| Moderately Polar Aprotic | Ethyl Acetate, Dichloromethane | High to Moderate | These solvents can interact with both the polar and non-polar regions of the molecule. |
| Moderately Polar Protic | Ethanol, Methanol | Moderate | These solvents can form hydrogen bonds with the amino and hydroxyl groups, but the large non-polar group may limit solubility compared to smaller polar molecules. |
| Highly Polar Aprotic | Acetonitrile, DMSO | Moderate to Low | The polarity of these solvents may not be optimal for solvating the large non-polar cyclohexyl group. |
| Highly Polar Protic | Water | Low to Insoluble | The large hydrophobic cyclohexyl group is expected to make the molecule poorly soluble in water, despite the presence of polar functional groups. |
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place.
Always consult the supplier's SDS for specific safety information before handling any chemical.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. While quantitative data is not widely published, this guide provides the theoretical foundation and a detailed experimental protocol to enable researchers to determine these values accurately. The amphiphilic nature of the molecule suggests a varied solubility profile, with higher solubility expected in non-polar and moderately polar organic solvents. By following the methodologies outlined in this guide, scientists can generate the reliable solubility data needed to advance their projects.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- 2-AMINO-4-CYCLOHEXYL-PHENOL CAS 3279-13-8 wiki. Guidechem.
- 2-Amino-4-cyclohexyl-phenol | 3279-13-8. Sigma-Aldrich.
- 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. Chemsrc.
- What is 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol CAS NO.: 30817-90-4?. Dakenchem.
- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
- Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts.
- SAFETY D
- SAFETY D
- Material Safety D
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
- 4. guidechem.com [guidechem.com]
- 5. 2-Amino-4-cyclohexyl-phenol | 3279-13-8 [sigmaaldrich.com]
- 6. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8 | Chemsrc [chemsrc.com]
- 7. youtube.com [youtube.com]
- 8. chem.ws [chem.ws]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Spectroscopic Guide to 2-Amino-4-cyclohexylphenol: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the spectral data for 2-Amino-4-cyclohexylphenol (CAS No: 3279-13-8), a substituted phenol derivative with applications in chemical synthesis. Understanding the spectral signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in drug development and materials science. This document will explore the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Spectroscopic Overview
This compound possesses a molecular formula of C₁₂H₁₇NO and a monoisotopic mass of 191.131 Da.[1][2] The structure, featuring a phenol ring substituted with an amino group and a cyclohexyl group, gives rise to a distinct set of spectral characteristics. This guide will deconstruct these features to provide a comprehensive understanding of the molecule's spectroscopic profile.
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, cyclohexyl, amino, and hydroxyl protons. The electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups will influence the chemical shifts of the aromatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.0 | m | 3H |
| Phenolic-OH | 4.0 - 7.0 | br s | 1H |
| Amino-NH₂ | 3.0 - 5.0 | br s | 2H |
| Cyclohexyl-CH (methine) | 2.3 - 2.7 | m | 1H |
| Cyclohexyl-CH₂ (methylene) | 1.1 - 1.9 | m | 10H |
Note: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.
Interpretation:
-
Aromatic Protons: The protons on the phenyl ring are expected to appear in the range of 6.5-7.0 ppm. The substitution pattern will lead to a complex multiplet ('m').
-
Phenolic and Amino Protons: The hydroxyl and amino protons will appear as broad singlets ('br s') and their chemical shifts are highly dependent on concentration and solvent.
-
Cyclohexyl Protons: The cyclohexyl group will exhibit a complex set of overlapping multiplets in the aliphatic region of the spectrum. The methine proton attached to the phenyl ring will be the most downfield of this group.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. Based on the structure, 12 distinct signals are expected.
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Estimated Chemical Shift (ppm) |
| Aromatic C-O | 145 - 155 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-C (substituted) | 125 - 135 |
| Aromatic C-H | 115 - 125 |
| Cyclohexyl C-H (methine) | 40 - 50 |
| Cyclohexyl C-H₂ (methylene) | 25 - 35 |
Note: These are estimated chemical shift ranges based on typical values for similar functional groups.[3]
Interpretation:
-
Aromatic Carbons: The carbons attached to the oxygen and nitrogen atoms will be the most downfield in the aromatic region. The remaining aromatic carbons will appear at slightly higher fields.
-
Cyclohexyl Carbons: The methine carbon of the cyclohexyl group will be downfield compared to the methylene carbons due to its attachment to the aromatic ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by the vibrational modes of its O-H, N-H, C-H, and C=C bonds.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Amino N-H | Stretch | 3300 - 3500 | Medium, Doublet |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Stretch | 1500 - 1600 | Medium |
| C-N | Stretch | 1250 - 1350 | Medium |
| C-O | Stretch | 1000 - 1250 | Strong |
Interpretation:
-
The broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the phenolic group.[4]
-
The presence of a primary amine is confirmed by the doublet (two peaks) in the 3300-3500 cm⁻¹ range, corresponding to the symmetric and asymmetric N-H stretching vibrations.[5]
-
Strong absorptions in the 2850-2960 cm⁻¹ region are indicative of the C-H stretching of the cyclohexyl group.
-
The aromatic C=C stretching vibrations will appear as a series of bands in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron impact (EI) ionization would likely lead to the fragmentation of the molecule.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 191
-
[M+H]⁺: m/z = 192.13829[2]
-
[M+Na]⁺: m/z = 214.12023[2]
-
[M-H]⁻: m/z = 190.12373[2]
Fragmentation Analysis:
The fragmentation of this compound in an EI mass spectrometer is expected to proceed through several common pathways for amines and phenols.
Caption: Plausible fragmentation pathways for this compound.
-
Loss of Cyclohexyl Radical: A common fragmentation pathway would be the cleavage of the bond between the phenyl ring and the cyclohexyl group, resulting in a radical cation with an m/z of 108.
-
Alpha-Cleavage: Cleavage of the C-N bond, a typical fragmentation for amines, could lead to the loss of an amino radical, although this is generally less favored for aromatic amines.[6][7]
-
Loss of Water: The presence of the hydroxyl group may lead to the loss of a water molecule, resulting in a fragment with an m/z of 173.
Experimental Protocols
While specific experimental data for this compound is not provided, the following are general protocols for acquiring the discussed spectral data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron impact (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the mass spectrum to determine the molecular weight and identify the major fragment ions.
Conclusion
The spectral data of this compound, though largely predicted in this guide, provides a robust framework for its characterization. The combination of NMR, IR, and Mass Spectrometry allows for the comprehensive elucidation of its molecular structure. The characteristic signals in each spectrum, arising from the interplay of the amino, hydroxyl, and cyclohexyl substituents on the phenol core, create a unique spectroscopic fingerprint essential for researchers and scientists in the field of drug development and chemical synthesis.
References
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
PubChem. This compound (C12H17NO). [Link]
-
Chemsrc. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Chemsrc. 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol | CAS#:30817-90-4. [Link]
-
CH2SWK. Mass Spectroscopy. [Link]
-
PubChem. 4-Cyclohexylphenol. [Link]
-
Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]
-
Open Exploration Publishing. Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. [Link]
-
ChemRxiv. Leveraging Infrared Spectroscopy for Automated Structure Elucidation. [Link]
-
ESSLAB. 2-/4-Cyclohexylphenol. [Link]
-
MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]
-
PECSA Analytical. Spectroscopy. [Link]
-
YouTube. IR Spectroscopy - Basic Introduction. [Link]
-
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. 29.6 Infrared (IR) Spectroscopy. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
Table of Characteristic Proton NMR Shifts. [Link]
-
SpectraBase. (2-Amino-2-methyl-propyl)-cyclohexyl-amine - Optional[1H NMR]. [Link]
-
NIST WebBook. Cyclohexanol, 4-phenyl-. [Link]
-
Wikipedia. Synthetic cannabinoids. [Link]
-
YouTube. Mass spectrometry for proteomics - part 2. [Link]
-
NIST WebBook. Phenyl cyclohexyl ketone. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. PubChemLite - this compound (C12H17NO) [pubchemlite.lcsb.uni.lu]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
commercial availability of 2-Amino-4-cyclohexylphenol for research
An In-depth Technical Guide to 2-Amino-4-cyclohexylphenol for Research Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a specialized chemical intermediate for advanced research and development. Designed for chemists, material scientists, and drug discovery professionals, this document consolidates critical data on the compound's properties, commercial availability, handling, and application workflows, grounded in established scientific principles.
Compound Overview and Physicochemical Properties
This compound (CAS No: 3279-13-8) is an organic compound characterized by a phenol ring substituted with both an amino group and a cyclohexyl group.[1][2] This unique trifunctional structure—combining the nucleophilicity of an amine, the reactivity of a phenol, and the steric bulk and lipophilicity of a cyclohexyl ring—makes it a versatile building block in organic synthesis.[3][4] The interplay of these functional groups allows for selective chemical modifications at multiple sites, enabling the construction of complex molecular architectures.
The cyclohexyl moiety, in particular, is often incorporated into molecular designs to enhance solubility in non-polar solvents, improve thermal stability, or create specific steric interactions within a target binding pocket, a common strategy in medicinal chemistry.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3279-13-8 | [1] |
| Molecular Formula | C₁₂H₁₇NO | [3][5] |
| Molecular Weight | 191.27 g/mol | [3][5] |
| Predicted pKa | 9.99 ± 0.18 | [3] |
| Topological Polar Surface Area | 46.2 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Research Applications and Synthetic Utility
While specific, high-profile applications of this compound itself are not extensively documented in mainstream literature, its structural class—cyclohexylphenols and aminophenols—are well-established as crucial intermediates in several high-value industries.
-
Pharmaceutical & Agrochemical Synthesis: Cyclohexylphenols serve as precursors for various biologically active compounds.[6][7] The 2-aminophenol motif is a cornerstone for synthesizing benzoxazoles and other heterocyclic scaffolds prevalent in medicinal chemistry.[8]
-
Polymer and Materials Science: A closely related compound is utilized as a high-performance polyimide monomer in the semiconductor industry, where it contributes to creating insulating and protective layers.[9] This suggests potential applications for this compound in the development of advanced polymers where thermal stability and specific dielectric properties are required.
-
Dyes and Resins: The broader family of cyclohexylphenols are valuable intermediates in the manufacturing of specialized dyes and resins.[6]
The primary value of this compound for researchers lies in its role as a versatile starting material for creating novel molecules with tailored properties.
Caption: A typical research workflow for utilizing this compound.
Synthesis and Chemical Reactivity
Understanding the synthesis of this compound provides insight into its potential impurities and reactivity. Industrially, cyclohexylphenols are often produced via the Friedel-Crafts alkylation of phenols with cyclohexanol or cyclohexene over an acid catalyst.[10][11]
More advanced synthetic strategies, particularly relevant at the research scale, involve dehydrogenative cross-coupling reactions. A modern approach allows for the synthesis of N-functionalized 2-aminophenols directly from cyclohexanones and amines.[8] This methodology highlights the compound's position as a product of sophisticated synthetic routes and underscores its utility in constructing complex molecular frameworks.
The reactivity of this compound is governed by its three functional regions:
-
The Aromatic Ring: Susceptible to electrophilic aromatic substitution, though the positions are heavily directed by the existing amino and hydroxyl groups.
-
The Phenolic Hydroxyl Group: Can be readily O-alkylated or O-acylated.
-
The Amino Group: Acts as a nucleophile, allowing for N-acylation, N-alkylation, or condensation reactions to form heterocycles.
Caption: Dehydrogenative synthesis of a 2-aminophenol derivative.[8]
Analytical and Quality Control Protocols
For any research application, verifying the identity and purity of the starting material is a non-negotiable step. The combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a robust system for quality control.
-
HPLC for Purity Assessment: HPLC is the workhorse for determining the purity of a chemical sample.[12] It separates the main compound from any impurities, such as unreacted starting materials or side products from the synthesis.
-
NMR for Structural Confirmation: NMR spectroscopy provides detailed information about the molecular structure, confirming the identity and connectivity of atoms within the molecule.[13] It is the definitive method for ensuring the correct isomer is present.
Step-by-Step Methodology: HPLC Purity Analysis
This protocol is a representative method and should be optimized for the specific instrument and column used.
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Instrumentation:
-
HPLC System: A standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Detector Wavelength: 280 nm.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Causality Note: A C18 column is chosen for its versatility with moderately polar to non-polar compounds. The acidic mobile phase ensures that the amino group is protonated, leading to sharper, more symmetrical peaks. A gradient elution is employed to ensure that both polar and non-polar impurities are effectively separated and eluted from the column within a reasonable timeframe.
Commercial Availability and Procurement
This compound is available for research purposes from several specialized chemical suppliers. It is typically sold in quantities ranging from milligrams to several grams, with purity levels commonly at 97% or higher.[2] When procuring this chemical, it is essential to request a Certificate of Analysis (CoA) from the supplier, which should include identity confirmation (e.g., by NMR) and a purity assessment (e.g., by HPLC or GC).[14]
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Website | Typical Offerings |
| Sigma-Aldrich (Merck) | Research quantities, analytical standards.[1][15] | |
| Alfa Chemistry | Milligram to gram quantities.[5] | |
| BLD Pharm | Research quantities, provides analytical data (NMR, HPLC).[14] | |
| J & W Pharmlab, LLC | (Distributed via Sigma-Aldrich) | Research-grade chemicals.[1] |
Note: Availability and product specifications are subject to change. Always verify with the supplier directly.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the public domain, data from structurally related aminophenols and cyclohexanols provide a strong basis for safe handling protocols.[16][17][18]
-
Potential Hazards: Based on analogous compounds, this compound should be treated as:
-
Handling Procedures:
-
Storage:
Crucial Note: This information is for guidance only. The user is REQUIRED to obtain and review the official Safety Data Sheet (SDS) provided by the supplier before any handling or use of the compound.
References
-
Chemsrc. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. Available at: [Link]
-
Escolá, J. M., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Available at: [Link]
-
Wang, H., et al. (2021). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances. Available at: [Link]
-
ResearchGate. Synthesis of Cyclohexylphenols | Request PDF. Available at: [Link]
- Google Patents. US1917823A - Method for manufacture of cyclohexylphenols.
-
MicroCombiChem GmbH. Structure Elucidation, NMR, HPLC-MS Analytics. Available at: [Link]
-
Godejohann, M. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. PubMed Central. Available at: [Link]
-
Li, F., et al. (2015). The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. PubMed Central. Available at: [Link]
-
ResearchGate. Biomedical and Pharmaceutical Applications of HPLC–NMR and HPLC–NMR–MS | Request PDF. Available at: [Link]
-
Sim, G. & Fritz, J. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. PubMed Central. Available at: [Link]
Sources
- 1. 2-Amino-4-cyclohexyl-phenol | 3279-13-8 [sigmaaldrich.com]
- 2. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8 | Chemsrc [chemsrc.com]
- 3. guidechem.com [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dakenchem.com [dakenchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 12. The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3279-13-8|this compound|BLD Pharm [bldpharm.com]
- 15. 2-Amino-4-cyclohexyl-phenol | 3279-13-8 [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. fishersci.com [fishersci.com]
synthetic route to 4-cyclohexyl-2-nitrophenol
An In-depth Technical Guide to the Synthetic Route of 4-Cyclohexyl-2-Nitrophenol
Executive Summary: 4-Cyclohexyl-2-nitrophenol is a valuable chemical intermediate characterized by a phenol core functionalized with both a bulky lipophilic cyclohexyl group and an electron-withdrawing nitro group. This substitution pattern makes it a key building block in the synthesis of specialized polymers, agrochemicals, and pharmaceutical candidates. This guide provides a comprehensive overview of a robust and logical two-step synthetic pathway to this target molecule, designed for researchers and drug development professionals. The synthesis begins with the selective para-alkylation of phenol to form 4-cyclohexylphenol, followed by a regioselective ortho-nitration. This document elucidates the mechanistic underpinnings of each step, provides detailed experimental protocols, and explains the causality behind key procedural choices to ensure reproducibility and high yield.
Introduction
The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, enabling the construction of molecules with tailored electronic and steric properties. 4-Cyclohexyl-2-nitrophenol presents a compelling synthetic challenge, requiring precise control over regioselectivity in two successive electrophilic aromatic substitution reactions. The hydroxyl group of the phenol ring is a strongly activating ortho-, para-director, while the cyclohexyl group is a bulky, weakly activating ortho-, para-director. The strategic installation of these groups, followed by the introduction of a nitro group, leverages these electronic and steric effects to achieve the desired substitution pattern. This guide details a field-proven, two-stage approach that is both efficient and scalable.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 4-cyclohexyl-2-nitrophenol suggests a straightforward two-step disconnection. The primary disconnection is the C-N bond of the nitro group, identifying 4-cyclohexylphenol as the immediate precursor. This simplifies the synthesis to a standard electrophilic nitration. A subsequent C-C bond disconnection of the cyclohexyl group from the phenol ring reveals phenol and a cyclohexyl electrophile as the basic starting materials, achievable through a Friedel-Crafts alkylation reaction.
An In-Depth Technical Guide to the Reduction of 4-Cyclohexyl-2-Nitrophenol
This guide provides a comprehensive overview of the chemical reduction of 4-cyclohexyl-2-nitrophenol to the corresponding 2-amino-4-cyclohexylphenol. This transformation is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates, where the introduction of an ortho-aminophenol moiety is required. The content herein is intended for researchers, chemists, and process development professionals, offering a blend of mechanistic theory and practical, field-proven methodologies.
Introduction: Strategic Importance of the Nitro-to-Amine Reduction
The reduction of aromatic nitro groups is one of the most fundamental and widely utilized transformations in organic synthesis. The resulting aromatic amines are versatile building blocks for dyes, polymers, agrochemicals, and, most notably, pharmaceuticals. In the context of 4-cyclohexyl-2-nitrophenol, the product, this compound, possesses three key functional groups: a primary amine, a hydroxyl group, and a bulky, lipophilic cyclohexyl group. This combination makes it a valuable intermediate for constructing complex molecular architectures.
The choice of reduction methodology is paramount and is dictated by factors such as substrate sensitivity, desired selectivity, scalability, cost, and environmental impact. This guide will focus on three robust and commonly employed methods for this transformation:
-
Catalytic Transfer Hydrogenation (CTH) using formic acid as a hydrogen donor.
-
Classical Catalytic Hydrogenation with molecular hydrogen (H₂).
-
Metal-Acid Reduction using iron in an acidic medium.
Each method will be discussed in terms of its mechanistic underpinnings, practical advantages, and limitations, complete with detailed experimental protocols.
Overall Transformation
The primary reaction discussed is the conversion of a nitro group to a primary amine while preserving the phenol and cyclohexyl functionalities.
Caption: General scheme for the reduction of 4-cyclohexyl-2-nitrophenol.
Method 1: Catalytic Transfer Hydrogenation (CTH) with Formic Acid
Catalytic Transfer Hydrogenation (CTH) is an increasingly popular alternative to traditional hydrogenation that uses molecular hydrogen. It offers significant practical advantages, as it avoids the need for high-pressure hydrogenation equipment and the handling of flammable H₂ gas. Formic acid is an excellent hydrogen donor in this context, decomposing on a catalyst surface to provide hydrogen and CO₂.[1][2] Palladium on carbon (Pd/C) is the most common and effective catalyst for this process.[1]
Mechanistic Insight
The mechanism involves the catalytic decomposition of formic acid on the palladium surface to generate adsorbed hydrogen atoms (palladium hydride species). These active hydrogen species are then transferred to the nitro group, which is also adsorbed on the catalyst surface. The reduction proceeds in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to yield the final amine. The evolution of CO₂ gas is a key indicator of the reaction's progress.[2]
Caption: Simplified mechanism of Catalytic Transfer Hydrogenation with Formic Acid.
Advantages & Trustworthiness
-
Operational Simplicity: Avoids high-pressure reactors and flammable gas, making it suitable for standard laboratory glassware.
-
High Selectivity: The method is generally very selective for the reduction of nitro groups, leaving other reducible functionalities intact.
-
Self-Validating: The reaction progress can be monitored by the evolution of CO₂ gas. A steady bubbling indicates the reaction is proceeding, and its cessation suggests completion.
Detailed Experimental Protocol: CTH
This protocol is adapted from a highly efficient procedure for the reduction of p-nitrophenol, a structurally similar compound.
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-cyclohexyl-2-nitrophenol (e.g., 5.0 g, 22.6 mmol).
-
Solvent and Catalyst Addition: Add methanol (100 mL) to dissolve the starting material. Carefully add 10% Palladium on Carbon (5 mol %, ~1.2 g).
-
Reaction Initiation: Begin vigorous stirring. Slowly add formic acid (98%, ~5.2 g, 113 mmol, 5 equivalents) dropwise via a dropping funnel over 15-20 minutes. An exothermic reaction and gas evolution (CO₂) will be observed.
-
Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (3 x 20 mL). Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining formic acid, followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel.
Method 2: Metal-Acid Reduction (Béchamp Reduction)
The reduction of aromatic nitro compounds with a metal, typically iron, in the presence of an acid is one of the oldest and most reliable methods in organic chemistry.[3] It is particularly valued for its low cost and effectiveness, making it suitable for large-scale industrial applications.
Mechanistic Insight
This reaction involves a series of single-electron transfers from the metal surface (iron) to the nitro group. The acid (HCl) serves as a proton source. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.[3] The product is initially formed as its ammonium salt (e.g., hydrochloride), which is then neutralized with a base during work-up to liberate the free amine.
Advantages & Trustworthiness
-
Cost-Effective: Iron powder and hydrochloric acid are inexpensive and readily available reagents.
-
Scalability: The procedure is robust and easily scalable.
-
Self-Validating: The disappearance of the yellow color of the nitrophenol and the consumption of the iron powder are clear visual indicators of reaction progress.
Detailed Experimental Protocol: Fe/HCl Reduction
This is a representative protocol synthesized from common procedures for nitroarene reduction.[4]
-
Reactor Setup: In a 500 mL round-bottom flask fitted with a mechanical stirrer and a reflux condenser, combine 4-cyclohexyl-2-nitrophenol (e.g., 10.0 g, 45.2 mmol), ethanol (150 mL), and water (30 mL).
-
Reagent Addition: To the stirred suspension, add iron powder (12.6 g, 225 mmol, 5 equivalents).
-
Reaction Initiation: Heat the mixture to 70-80°C. Slowly add concentrated hydrochloric acid (5 mL) dropwise. The reaction is exothermic and the temperature may rise. Maintain a steady reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the yellow starting material spot indicates completion.
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bicarbonate or 2M sodium hydroxide solution to the mixture until it is basic (pH ~8-9), which precipitates iron salts.
-
Filter the entire mixture through a Celite® pad to remove the iron sludge. Wash the pad thoroughly with ethanol or ethyl acetate (3 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.
-
-
Purification: Purify the product by recrystallization or column chromatography as described in Method 1.
Method 3: Catalytic Hydrogenation (H₂/Pd-C)
Direct hydrogenation using hydrogen gas in the presence of a heterogeneous catalyst like palladium on carbon is a very clean and efficient method, often providing high yields of the desired amine with minimal byproducts.[5]
Mechanistic Insight
In this process, molecular hydrogen and the nitro compound both adsorb onto the surface of the palladium catalyst. The H-H bond is cleaved, and the resulting adsorbed hydrogen atoms are transferred to the nitro group in a stepwise fashion, ultimately yielding the amine and water.
Advantages & Trustworthiness
-
High Yield & Purity: This method typically results in very clean reactions with high yields. The only byproduct is water.
-
Simple Work-up: After the reaction, the catalyst is simply filtered off, and the solvent is evaporated.
-
Self-Validating: The consumption of hydrogen gas, monitored by the pressure drop in the reaction vessel, provides a direct measure of the reaction's progress.
Detailed Experimental Protocol: Catalytic Hydrogenation
-
Reactor Setup: Add a solution of 4-cyclohexyl-2-nitrophenol (e.g., 5.0 g, 22.6 mmol) in methanol or ethyl acetate (100 mL) to a Parr hydrogenation apparatus or a similar pressure vessel.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (2-5 mol %, ~0.6-1.2 g) to the solution.
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi or 3-4 atm).
-
Reaction: Stir or shake the mixture vigorously at room temperature. An initial uptake of hydrogen will be observed. The reaction is often exothermic.
-
Reaction Monitoring: The reaction is complete when hydrogen uptake ceases (typically 2-6 hours). The progress can also be checked by TLC on a sample carefully removed after depressurizing and purging the vessel.
-
Work-up:
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with the reaction solvent. Again, exercise caution with the pyrophoric catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product, which is often of high purity.
-
-
Purification: If necessary, the product can be further purified by recrystallization.
Comparative Analysis and Data
The choice of method depends on the specific requirements of the synthesis. Below is a comparative summary.
| Parameter | Catalytic Transfer Hydrogenation (CTH) | Metal-Acid (Fe/HCl) Reduction | Catalytic Hydrogenation (H₂/Pd-C) |
| Primary Reagents | Formic Acid, Pd/C | Iron Powder, HCl | H₂ Gas, Pd/C |
| Equipment | Standard Glassware | Standard Glassware | High-Pressure Reactor |
| Safety Concerns | Handling of acid; pyrophoric catalyst | Corrosive acid; large exotherm | Flammable H₂ gas; pyrophoric catalyst |
| Typical Yield * | High (>90%) | Good to High (75-95%) | Very High (>95%) |
| Purity of Crude | Good to Excellent | Moderate (contains iron salts) | Excellent |
| Work-up | Filtration, neutralization, extraction | Filtration of sludge, basification, extraction | Filtration |
| Cost | Moderate (Pd catalyst) | Low | Moderate (Pd catalyst, equipment) |
| Scalability | Good | Excellent | Good (requires specialized equipment) |
*Note: Yields are estimates based on analogous reductions of nitrophenols, as specific literature data for 4-cyclohexyl-2-nitrophenol is sparse.[4][5]
Product Characterization: this compound
After purification, the identity and purity of the product must be confirmed.
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₁₂H₁₇NO
-
Molecular Weight: 191.27 g/mol [2]
-
Melting Point: 169-170 °C[1]
-
Spectroscopic Analysis:
-
¹H NMR: Expected signals would include aromatic protons (3H), a broad singlet for the phenolic OH, a broad singlet for the amine (NH₂) protons, a methine proton for the cyclohexyl group attached to the ring, and a complex multiplet for the remaining cyclohexyl protons.
-
¹³C NMR: Expected signals would include 6 aromatic carbons and 6 aliphatic carbons for the cyclohexyl ring.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching bands (two peaks for a primary amine) around 3300-3500 cm⁻¹, a broad O-H stretch for the phenol, C-H stretches (aromatic and aliphatic), and C=C stretches for the aromatic ring.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 191.13.
-
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis of this compound.
Conclusion and Recommendations
The reduction of 4-cyclohexyl-2-nitrophenol to this compound can be achieved effectively by several methods.
-
For laboratory-scale synthesis where ease of setup is prioritized, Catalytic Transfer Hydrogenation with formic acid is highly recommended. It provides a good balance of high yield, safety, and operational simplicity.
-
For large-scale industrial production , the Fe/HCl Béchamp reduction remains a viable and economically advantageous choice, despite the more demanding work-up.
-
When highest purity and yield are the primary goals and the necessary equipment is available, classical catalytic hydrogenation with H₂/Pd-C is the superior method due to its clean reaction profile and straightforward isolation procedure.
The protocols and data presented in this guide provide a solid foundation for researchers to select and implement the most appropriate method for their specific synthetic objectives.
References
-
Javaid, R., Kawasaki, S. I., Suzuki, A., & Suzuki, T. M. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Beilstein Journal of Organic Chemistry, 9, 1156–1163. Available at: [Link]
-
ResearchGate. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors. Retrieved from [Link]
-
ResearchGate. (n.d.). Which one is the best procedure for the reduction of aromatic nitro compounds?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]
-
ResearchGate. (n.d.). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Potential Applications of 2-Amino-4-cyclohexylphenol in Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-cyclohexylphenol is a bifunctional organic compound featuring both an amine and a hydroxyl group on a phenyl ring, which is further substituted with a cyclohexyl group. This unique combination of functional groups and a bulky, lipophilic moiety makes it a promising and versatile building block in various fields of chemical synthesis. Its structural characteristics suggest significant potential in the development of novel pharmaceuticals, agrochemicals, dyes, and advanced materials. This guide provides a comprehensive overview of the synthesis and potential applications of this compound, offering insights for its utilization in research and development.
The presence of the amino and hydroxyl groups in an ortho-relationship allows for the formation of stable chelates with metal ions, suggesting applications in coordination chemistry and catalysis. The aromatic amine is a key functional group for the synthesis of azo dyes, while the overall structure lends itself to the creation of unique polymer backbones. The cyclohexyl group enhances solubility in nonpolar solvents and can introduce desirable steric and conformational properties in target molecules.
| Property | Value |
| CAS Number | 3279-13-8[1] |
| Molecular Formula | C₁₂H₁₇NO[1] |
| Molecular Weight | 191.27 g/mol [1] |
| Appearance | Off-white to white solid |
| pKa | 9.99 ± 0.18 (Predicted)[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Topological Polar Surface Area | 46.2 Ų[1] |
Synthesis of this compound
A common and efficient synthetic route to this compound involves a two-step process starting from 4-cyclohexylphenol. The first step is the regioselective nitration of the phenol ring at the position ortho to the hydroxyl group, followed by the reduction of the nitro group to an amine.
Synthetic pathway to this compound.
Experimental Protocol: Synthesis of 4-Cyclohexyl-2-nitrophenol
This protocol is adapted from a standard nitration procedure for phenols[2].
-
To a stirred mixture of 50 mL of water, 50 mL of ether, and 10.0 g of 4-cyclohexylphenol, add dropwise 12.6 mL of 60% nitric acid while cooling with an ice bath to maintain a low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 24 hours.
-
Add 500 mL of water to the reaction mixture and extract with 500 mL of ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield 4-cyclohexyl-2-nitrophenol[2].
Experimental Protocol: Reduction to this compound
This is a general procedure for the reduction of a nitro group to an amine using a metal catalyst.
-
Dissolve the synthesized 4-cyclohexyl-2-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Potential Applications in Chemical Synthesis
Intermediate in Pharmaceutical and Agrochemical Synthesis
The structural motif of this compound, containing both a nucleophilic amine and a phenolic hydroxyl group, makes it a valuable scaffold for the synthesis of bioactive molecules. While specific drugs directly derived from this compound are not widely documented, its potential is evident from the prevalence of aminophenol and cyclohexylphenol structures in pharmaceuticals and agrochemicals. These compounds are known to exhibit a wide range of biological activities[3][4].
The amino group can be readily acylated, alkylated, or used in the formation of heterocyclic rings, while the hydroxyl group can be etherified or esterified. This allows for the generation of a diverse library of derivatives for screening in drug discovery programs. The cyclohexyl group can enhance the lipophilicity of a molecule, which can be crucial for its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Potential derivatization of this compound for bioactive molecules.
Precursor for Azo Dyes
Aromatic amines are fundamental precursors in the synthesis of azo dyes[5][6][7]. This compound can be readily diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reactive intermediate can then be coupled with a variety of electron-rich aromatic compounds (coupling components), such as phenols, naphthols, or anilines, to produce a wide range of azo dyes with different colors and properties[5][6][8]. The presence of the hydroxyl group on the this compound moiety can influence the final color and may also provide a site for coordination with metal ions to form metal-complex dyes, which often exhibit enhanced light and wash fastness.
General scheme for the synthesis of azo dyes from this compound.
Ligand for Coordination Chemistry and Catalysis
The ortho-aminophenol structure of this compound makes it an excellent precursor for the synthesis of Schiff base ligands. Condensation of the amino group with an aldehyde or ketone yields a Schiff base containing a N,O-donor set, which can coordinate with a variety of transition metals to form stable metal complexes[9][10][11][12][13]. These complexes have diverse applications, including in catalysis for various organic transformations such as oxidation, reduction, and carbon-carbon bond-forming reactions[10][11][13]. The specific catalytic activity can be tuned by varying the metal center and the substituents on the aldehyde or ketone used to form the Schiff base.
Formation of a Schiff base metal complex from this compound.
Monomer for Polymer Synthesis
The bifunctional nature of this compound allows it to act as a monomer in polycondensation reactions. For example, it can be reacted with diacyl chlorides to form polyamides, with diisocyanates to form polyureas, or with dialdehydes to form polyimines (Schiff base polymers). The resulting polymers would contain the bulky cyclohexyl group and the phenolic hydroxyl group as pendant groups, which could be further functionalized to modify the polymer's properties. The incorporation of the this compound unit into a polymer backbone is expected to enhance thermal stability and modify the solubility and mechanical properties of the material. A related compound, 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol, is a known monomer for polyimides used in high-performance applications such as aerospace and electronics[9].
Polycondensation reaction with this compound.
Safety and Handling
As with all aminophenol compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory system. For detailed safety information, it is essential to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant untapped potential. Its straightforward synthesis and the versatile reactivity of its amino and hydroxyl functional groups make it an attractive building block for a wide range of applications. From the development of new pharmaceuticals and agrochemicals to the creation of novel dyes, catalysts, and polymers, this compound offers numerous opportunities for innovation. This guide provides a foundation for researchers and scientists to explore the diverse and promising chemistry of this valuable compound.
References
- Boulechfar, C., Ferkous, H., Delimi, A., et al. (2023). Schiff bases and their metal Complexes: A review on the history, synthesis, and applications.
- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI.
- El-Sayed, R., & Ali, F. (2021). Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6-diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT. Current Organic Synthesis, 18(5), 506-516.
- A short review on chemistry of schiff base metal complexes and their catalytic application. (2018). International Journal of Chemical Studies, 6(2), 1937-1943.
- Otutu, J. O. (n.d.). SYNTHESIS AND APPLICATION OF AZO DYES DERIVED FROM 2-AMINO-1, 3,4-THIADIAZOLE-2-THIOL ON POLYESTER FIBRE. Semantic Scholar.
- 2-AMINO-4-CYCLOHEXYL-PHENOL 3279-13-8 wiki. (n.d.). Guidechem.
- Benkhaya, S., M'rabet, S., & El Harfi, A. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03271.
- Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (2019).
- Chaudhary, P., & Kumar, R. (2020). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. International Journal of Printing, Packaging & Allied Sciences, 8(1), 1-18.
- Amino Phenolic AZO Compounds Synthesis and Bilogical Analysis. (n.d.). ISCA.
- Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applic
- Pan, M. H., Chen, J. W., & Kong, Z. T. (2023). The Role of Bioactive Compounds in Natural Products Extracted from Plants in Cancer Treatment and Their Mechanisms Related to Anticancer Effects.
- Zunica, V., & Grosso, G. (2022). Recent Advances in Health Benefits of Bioactive Compounds from Food Wastes and By-Products: Biochemical Aspects. International Journal of Molecular Sciences, 23(23), 14737.
- 2-Cyclohexyl-4-methylphenol (4-Methyl-2-cyclohexylphenol)
- 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol. (n.d.). Chemsrc.
- Synthesis of 4-cyclohexyl-2-nitrophenol. (n.d.). PrepChem.com.
- (12) Patent Application Publication (10) Pub. No.: US 2018/0362582 A1. (2018).
- The Synthesis of Azo Dyes. (n.d.). University of Toronto.
- Phenol. (n.d.). Wikipedia.
- Britton, E. C., & Perkins, R. P. (1933). U.S. Patent No. 1,917,823. Washington, DC: U.S.
- Kuznetsova, E. A., et al. (n.d.). Synthesis of Cyclohexylphenols.
- Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022). MDPI.
- Natural Bioactive Compounds and Human Health. (2024). MDPI.
- Baker, D. R., Fenyes, J. G., & Steffens, J. J. (Eds.). (1995). Synthesis and Chemistry of Agrochemicals IV. American Chemical Society.
- EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters. (n.d.).
- Synthesis, Characterization, and Application of Polymer-Based M
- Intermediates for the pharmaceutical industry. (n.d.). Evonik Health Care.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.).
- 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. (n.d.). Chemsrc.
- Synthesis and Characterization Of Poly(3,4-dinitro-4 ′-n-hexyl-2,2 ′-bithiophene) I. (2018).
- US4990687A - Preparation of 4-methyl-2-cyclohexylphenol. (n.d.).
- New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.).
- 2-Amino-4-cyclohexyl-phenol - CAS:3279-13-8. (n.d.). J&W Pharmlab.
- Britton, E. C., & Perkins, R. P. (1933). U.S. Patent No. 1,917,823. Washington, DC: U.S.
- 2-Amino-4-cyclohexyl-phenol. (n.d.). Alfa Chemistry.
- Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondens
- Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.).
- Mechanism for Polycondens
- Polycondensation – Knowledge and References. (n.d.). Taylor & Francis.
- 2-/4-Cyclohexylphenol. (n.d.). ESSLAB.
- Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (n.d.). RSC Publishing.
- Synthetic cannabinoids. (n.d.). Wikipedia.
Sources
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. The Role of Bioactive Compounds in Natural Products Extracted from Plants in Cancer Treatment and Their Mechanisms Related to Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Health Benefits of Bioactive Compounds from Food Wastes and By-Products: Biochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Heterocyclic Azo Dyes Derived from 2-amino-3-cyano-4.6- diarylpyridines and Investigation of its Absorption Spectra and Stability using the DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SYNTHESIS AND APPLICATION OF AZO DYES DERIVED FROM 2-AMINO-1, 3,4-THIADIAZOLE-2-THIOL ON POLYESTER FIBRE | Semantic Scholar [semanticscholar.org]
- 7. WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives - Google Patents [patents.google.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 10. mdpi.com [mdpi.com]
- 11. chemijournal.com [chemijournal.com]
- 12. Research Journal of Chemical Sciences : Amino Phenolic AZO Compounds Synthesis and Bilogical Analysis - ISCA [isca.me]
- 13. scispace.com [scispace.com]
2-Amino-4-cyclohexylphenol as a building block in organic synthesis
An In-depth Technical Guide: 2-Amino-4-cyclohexylphenol as a Building Block in Organic Synthesis
Abstract
This compound is a bifunctional organic compound featuring an aminophenol core substituted with a sterically significant cyclohexyl group. This unique combination of a reactive ortho-aminophenol system and a bulky, lipophilic moiety makes it a highly valuable and versatile building block in modern organic synthesis. The adjacent amino and hydroxyl groups are poised for efficient construction of heterocyclic scaffolds, while the cyclohexyl group provides a powerful tool for modulating physicochemical properties such as solubility, crystallinity, and biological activity in target molecules. This guide provides a comprehensive overview of the synthesis, core reactivity, and strategic applications of this compound for researchers, chemists, and professionals in drug development and materials science. We will explore detailed synthetic protocols, explain the mechanistic rationale behind its reactivity, and illustrate its utility in the synthesis of complex molecules, including pharmaceuticals, catalyst ligands, and advanced polymers.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of synthetic chemistry, building blocks that offer multiple, orthogonally reactive functional groups are of paramount importance. This compound (CAS: 3279-13-8) emerges as a scaffold of significant interest. Its structure is characterized by three key features:
-
The Phenolic Hydroxyl Group: A weakly acidic site, readily deprotonated, and a powerful ortho-, para-director for electrophilic aromatic substitution. It serves as a key handle for etherification and esterification reactions.
-
The Ortho-Aniline Amino Group: A nucleophilic primary amine that is crucial for amide bond formation, N-alkylation, diazotization, and, most importantly, for intramolecular cyclization reactions with the adjacent hydroxyl group.
-
The Para-Cyclohexyl Group: A non-polar, bulky aliphatic ring that significantly influences the molecule's steric profile and lipophilicity. This group is instrumental in designing molecules with enhanced membrane permeability, improved metabolic stability, or specific binding pocket interactions in drug discovery projects.
The synergy between the nucleophilic amine and the neighboring hydroxyl group is the cornerstone of this building block's utility, providing a direct and efficient entry into privileged heterocyclic systems like benzoxazoles. This guide will serve as a technical deep-dive into harnessing the full synthetic potential of this compound.
Physicochemical Properties and Safety Data
A thorough understanding of a building block's properties is critical for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 3279-13-8 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO | [1][3][4] |
| Molecular Weight | 191.27 g/mol | [1][3] |
| Appearance | White to off-white solid | [5] |
| pKa (Predicted) | 9.99 ± 0.18 | [1] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Safety and Handling
-
Hazard Statements: Harmful if swallowed or inhaled.[8] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[8]
-
Precautionary Measures: Use only in a well-ventilated area, preferably under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid creating dust. Wash hands thoroughly after handling.[6]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[6] Keep the container tightly sealed.
Synthesis of this compound
The synthesis of this compound is not commonly reported as a one-step procedure. However, a robust and logical pathway can be designed based on well-established transformations in organic chemistry: Friedel-Crafts alkylation, electrophilic nitration, and subsequent nitro group reduction. This multi-step approach offers high yields and predictable regioselectivity.
Caption: Proposed three-step synthesis of this compound.
Protocol 1: Synthesis of 4-Cyclohexylphenol (Alkylation)
This step involves the acid-catalyzed Friedel-Crafts alkylation of phenol. The use of cyclohexanol or cyclohexene as the alkylating agent is common.[9][10] The reaction typically yields a mixture of ortho and para isomers, with the para product being thermodynamically favored and often the major product, especially at higher temperatures.[11]
-
Causality: An acid catalyst (e.g., sulfuric acid, H-beta zeolite) is required to generate the cyclohexyl carbocation electrophile from cyclohexanol (via dehydration) or cyclohexene (via protonation).[10] Phenol's hydroxyl group is a strong activating group, directing the electrophilic attack to the ortho and para positions.[12] A molar excess of phenol is often used to minimize dialkylation.
Step-by-Step Methodology:
-
To a stirred mixture of phenol (e.g., 3-5 molar equivalents) and a catalyst (e.g., H-beta zeolite, 10 wt% of reactants), heat the reaction to 140-180 °C.[10]
-
Slowly add cyclohexanol (1 molar equivalent) to the mixture over 1-2 hours to control the exothermic reaction.
-
Maintain the reaction at this temperature for 4-8 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the mixture, filter off the solid catalyst, and wash it with a suitable solvent (e.g., toluene).
-
Remove the excess phenol and solvent under reduced pressure.
-
The crude product can be purified by fractional distillation under vacuum or recrystallization to isolate the 4-cyclohexylphenol isomer.
Protocol 2: Synthesis of 4-Cyclohexyl-2-nitrophenol (Nitration)
The synthesized 4-cyclohexylphenol is nitrated regioselectively at the ortho position to the powerful hydroxyl directing group.
-
Causality: The hydroxyl group is a strongly activating ortho-, para-director. Since the para position is blocked by the cyclohexyl group, the incoming nitronium ion (NO₂⁺), generated from nitric and sulfuric acids, is directed almost exclusively to one of the ortho positions. Low temperatures are crucial to prevent over-nitration and oxidative side reactions.
Step-by-Step Methodology:
-
Dissolve 4-cyclohexylphenol (1 equivalent) in a suitable solvent like glacial acetic acid or dichloromethane.
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) at 0 °C.
-
Add the cold nitrating mixture dropwise to the phenol solution, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction at low temperature for 1-3 hours until TLC analysis shows complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice, which will precipitate the product.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from ethanol/water may be necessary for purification.
Protocol 3: Synthesis of this compound (Reduction)
The final step is the reduction of the nitro group to a primary amine. Several methods are effective, with tin(II) chloride (for lab scale) or catalytic hydrogenation being common choices.
-
Causality: Tin(II) chloride in concentrated HCl is a classic and reliable method for reducing aromatic nitro groups, involving a series of single-electron transfers. Alternatively, catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) is a cleaner method that produces water as the only byproduct.
Step-by-Step Methodology (using SnCl₂):
-
Suspend 4-cyclohexyl-2-nitrophenol (1 equivalent) in ethanol or concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in the same solvent portion-wise. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux (typically 60-80 °C) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully basify the acidic solution by slow addition of a concentrated NaOH or NaHCO₃ solution until the pH is >8. This will precipitate tin hydroxides.
-
Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Core Reactivity and Mechanistic Principles
The synthetic power of this compound lies in the cooperative reactivity of its ortho-disposed functional groups, primarily for the construction of five-membered heterocyclic rings.
Application Highlight: Benzoxazole Synthesis
Benzoxazoles are a prominent class of heterocyclic compounds found in many pharmaceutically active molecules, known for their diverse biological activities. This compound is an ideal precursor for these scaffolds. The synthesis involves the condensation of the aminophenol with a carboxylic acid or its derivative (e.g., acyl chloride, aldehyde), followed by cyclodehydration.
Caption: Key reaction pathway utilizing this compound.
Protocol 4: General Procedure for Benzoxazole Synthesis
-
Causality: The initial step is the formation of an amide bond between the nucleophilic amino group of the aminophenol and the electrophilic carbonyl of the carboxylic acid (or its activated form). This is often promoted by coupling agents (like EDC/HOBt) or by converting the acid to a more reactive acyl chloride. The subsequent step is an intramolecular nucleophilic attack of the phenolic oxygen onto the amide carbonyl, followed by elimination of water (cyclodehydration), which is typically driven by heat or acid catalysis (e.g., polyphosphoric acid, p-toluenesulfonic acid).
Step-by-Step Methodology:
-
In a round-bottom flask, combine this compound (1 equivalent), a carboxylic acid (1.1 equivalents), and a high-boiling solvent like toluene or xylene.
-
Add an acid catalyst such as p-toluenesulfonic acid (0.1 equivalents).
-
Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heat the mixture to reflux (110-140 °C) for 6-24 hours, monitoring the reaction by TLC.
-
Once complete, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 6-cyclohexylbenzoxazole derivative by column chromatography on silica gel.
Broader Applications in Synthesis
The utility of this compound extends beyond benzoxazoles into several key areas of chemical science.
-
Pharmaceuticals and Agrochemicals: The aminophenol core is a well-established pharmacophore. The cyclohexyl group can be used to tune lipophilicity and optimize drug-like properties (ADME). The ability to easily generate diverse heterocyclic libraries makes it a valuable starting material in medicinal chemistry campaigns.[13][14]
-
Ligand Synthesis: Ortho-aminophenols are excellent precursors for synthesizing bidentate ligands used in coordination chemistry and catalysis. The amino and hydroxyl groups can be further functionalized to create salen-type or other chelating ligands capable of coordinating with a wide range of transition metals.
-
Polymer Science: Diamines and diols are fundamental monomers for step-growth polymerization. While this compound is a mono-amine/mono-phenol, related structures like 1,1-Bis(3-amino-4-hydroxyphenyl)cyclohexane are crucial monomers for high-performance polyimides and other polymers used in aerospace and electronics due to their thermal stability and rigidity.[5][15] This highlights the potential of cyclohexyl-substituted aminophenols in materials science.
Conclusion and Future Outlook
This compound is more than just a simple chemical. It is a strategically designed building block that offers a powerful combination of predictable reactivity and property-modulating features. Its straightforward, albeit multi-step, synthesis makes it accessible, while its ortho-aminophenol core provides a reliable gateway to valuable heterocyclic systems. The para-cyclohexyl substituent offers a unique lever for chemists to fine-tune steric and electronic properties, making it an invaluable tool in the rational design of new drugs, catalysts, and materials. As the demand for molecular complexity and functional precision grows, the role of such versatile building blocks will only become more critical in advancing the frontiers of organic synthesis.
References
-
Chemsrc. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. Chemsrc. Available at: [Link]
-
Wang, P., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Science Advances. Available at: [Link]
-
Wikipedia. Phenol. Wikipedia. Available at: [Link]
-
ResearchGate. Synthesis of Cyclohexylphenols | Request PDF. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Available at: [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]
-
Chemsrc. 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol. Chemsrc. Available at: [Link]
- Google Patents. US1917823A - Method for manufacture of cyclohexylphenols. Google Patents.
-
PubChem. 4-Cyclohexylphenol. National Institutes of Health. Available at: [Link]
-
MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules. Available at: [Link]
-
Quick Company. A Process For Preparation Of 4 Cyclohexylphenol. Quick Company. Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8 | Chemsrc [chemsrc.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. dakenchem.com [dakenchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
- 11. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 12. Phenol - Wikipedia [en.wikipedia.org]
- 13. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. CAS#:30817-90-4 | 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol | Chemsrc [chemsrc.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Amino-4-cyclohexylphenol
Abstract
This document provides a comprehensive guide for the synthesis of 2-amino-4-cyclohexylphenol, a valuable intermediate in the pharmaceutical and chemical industries. The synthesis is a two-step process commencing with the regioselective nitration of 4-cyclohexylphenol to yield 4-cyclohexyl-2-nitrophenol, followed by the catalytic hydrogenation of the nitro intermediate to the final product. This guide offers detailed, step-by-step protocols, explains the underlying chemical principles, and emphasizes safety considerations. It is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction: Significance of this compound
This compound and its derivatives are important structural motifs in medicinal chemistry and material science. The presence of the amino, hydroxyl, and cyclohexyl groups provides a unique combination of properties, making it a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1] The purity of the final product is paramount, necessitating a well-controlled and reproducible synthetic route.
The synthesis presented herein is a robust two-step process:
-
Nitration: Electrophilic aromatic substitution on 4-cyclohexylphenol to introduce a nitro group ortho to the hydroxyl group.
-
Reduction: Selective reduction of the nitro group to an amino group to yield the final product.
This application note provides detailed protocols for each step, along with insights into reaction optimization and characterization of the products.
Reaction Pathway Overview
The overall synthetic scheme for the preparation of this compound from 4-cyclohexylphenol is depicted below.
Caption: Overall synthesis pathway from 4-cyclohexylphenol to this compound.
Step 1: Nitration of 4-Cyclohexylphenol
The first step involves the regioselective nitration of 4-cyclohexylphenol to form 4-cyclohexyl-2-nitrophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution.[2] Since the para position is blocked by the cyclohexyl group, the nitration occurs predominantly at the ortho position.
Mechanistic Insight
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution.[3] In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[3] The electron-rich aromatic ring of 4-cyclohexylphenol then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (arenium ion).[4] Finally, a base (such as water or the bisulfate ion) removes a proton from the arenium ion to restore aromaticity and yield the nitro-substituted product.
Experimental Protocol
Safety First: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[5][6] Nitric acid is a strong oxidizer and corrosive.[7][8][9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.[5] An ice bath must be readily available to control the reaction temperature.
Materials:
-
4-Cyclohexylphenol (10.0 g, 56.7 mmol)
-
Concentrated Sulfuric Acid (98%, 20 mL)
-
Concentrated Nitric Acid (70%, 5.5 mL, approx. 85 mmol)
-
Diethyl ether
-
Water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent: Chloroform or a mixture of hexane and ethyl acetate
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-cyclohexylphenol (10.0 g) and 50 mL of diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (20 mL) dropwise while maintaining the internal temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (5.5 mL) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of 4-cyclohexylphenol over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[6]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture over 200 g of crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using chloroform or a hexane/ethyl acetate gradient as the eluent to yield 4-cyclohexyl-2-nitrophenol as a yellow solid.[10]
| Parameter | Value |
| Starting Material | 4-Cyclohexylphenol |
| Key Reagents | Nitric Acid, Sulfuric Acid |
| Temperature | 0-10 °C |
| Reaction Time | 2-3 hours |
| Expected Yield | 70-85% |
| Product | 4-Cyclohexyl-2-nitrophenol |
Workflow Diagram
Caption: Experimental workflow for the nitration of 4-cyclohexylphenol.
Step 2: Reduction of 4-Cyclohexyl-2-nitrophenol
The second step is the reduction of the nitro group of 4-cyclohexyl-2-nitrophenol to an amino group to yield the final product, this compound. Catalytic hydrogenation is a clean and efficient method for this transformation.[11]
Mechanistic Insight
Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), to facilitate the addition of hydrogen across the nitro group.[12] The reaction proceeds on the surface of the catalyst where the nitro compound and hydrogen are adsorbed. The nitro group is reduced in a stepwise manner, likely through nitroso and hydroxylamino intermediates, to the final amino group.[11]
Experimental Protocol
Safety First: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources. Use a proper hydrogenation apparatus (e.g., a Parr shaker).
Materials:
-
4-Cyclohexyl-2-nitrophenol (from Step 1)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Celite or filter aid
Procedure:
-
In a hydrogenation flask (e.g., a Parr bottle), dissolve 4-cyclohexyl-2-nitrophenol in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.
-
Pressurize the flask with hydrogen gas (typically 30-50 psi).[13]
-
Shake or stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization if necessary.
| Parameter | Value |
| Starting Material | 4-Cyclohexyl-2-nitrophenol |
| Key Reagents | H₂, 10% Pd/C |
| Solvent | Methanol or Ethanol |
| Pressure | 30-50 psi |
| Temperature | Room Temperature |
| Expected Yield | >95% |
| Product | This compound |
Workflow Diagram
Caption: Experimental workflow for the reduction of 4-cyclohexyl-2-nitrophenol.
Characterization of Products
The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques.
| Technique | 4-Cyclohexyl-2-nitrophenol | This compound |
| Appearance | Yellow solid | Off-white to light brown solid |
| ¹H NMR | Aromatic protons shifted downfield due to the nitro group. | Aromatic protons shifted upfield compared to the nitro compound. Appearance of a broad singlet for the -NH₂ protons. |
| ¹³C NMR | Carbon attached to the nitro group will be deshielded. | Carbon attached to the amino group will be shielded. |
| FT-IR (cm⁻¹) | Asymmetric and symmetric N-O stretching around 1520 and 1350 cm⁻¹. | N-H stretching bands around 3300-3500 cm⁻¹. |
| Mass Spec (MS) | Molecular ion peak corresponding to C₁₂H₁₅NO₃. | Molecular ion peak corresponding to C₁₂H₁₇NO. |
| HPLC/GC | To determine purity.[14][15] | To determine purity and quantify any residual starting material or byproducts.[14][15][16][17] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in nitration | Incomplete reaction. | Extend reaction time or slightly increase the amount of nitrating agent. |
| Formation of dinitro or other byproducts. | Maintain low temperature and control the addition rate of the nitrating agent.[6] | |
| Incomplete reduction | Inactive catalyst. | Use fresh catalyst. |
| Insufficient hydrogen pressure or reaction time. | Increase hydrogen pressure or extend reaction time. | |
| Product discoloration | Oxidation of the aminophenol. | Handle the final product under an inert atmosphere and store it protected from light and air. |
Conclusion
The two-step synthesis of this compound from 4-cyclohexylphenol via nitration and subsequent catalytic hydrogenation is a reliable and efficient method. Careful control of reaction conditions, particularly temperature during nitration, is crucial for achieving high yields and purity. The protocols and guidelines provided in this application note are designed to assist researchers in successfully performing this synthesis in a safe and reproducible manner.
References
-
Joshi, M. V., et al. (2007). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development. Available at: [Link]
-
Guo, Y., et al. (2012). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology. Available at: [Link]
-
Chavan, S. P., et al. (2014). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. Synthetic Communications. Available at: [Link]
-
Chavan, S. P., et al. (2014). Selective Nitration of Phenolic Compounds by Green Synthetic Approaches. Taylor & Francis Online. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-cyclohexyl-2-nitrophenol. Available at: [Link]
- Rylander, P. N. (1963). U.S. Patent No. 3,079,435. Google Patents.
- Nakamura, T., et al. (1998). U.S. Patent No. 5,847,231. Google Patents.
-
The Safety Letter. (2024). Nitration reaction safety. YouTube. Available at: [Link]
-
Jadhav, V. H., et al. (2007). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development. Available at: [Link]
-
Zolfigol, M. A., et al. (2008). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark. Available at: [Link]
-
Wang, Y., et al. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity. ACS Publications. Available at: [Link]
-
University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Available at: [Link]
-
Dong, Q., et al. (2012). Catalytic hydrogenation of p-nitrophenol to produce p-aminophenol over a nickel catalyst supported on active carbon. Reaction Kinetics, Mechanisms and Catalysis. Available at: [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available at: [Link]
-
Coutts, R. T., et al. (1982). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science. Available at: [Link]
-
Smazal, B., et al. (2005). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. PubMed. Available at: [Link]
-
Pérez-Lorenzo, M., et al. (2021). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. National Institutes of Health. Available at: [Link]
-
Moodie, R. B., et al. (1980). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Wikipedia. (n.d.). Phenol. Available at: [Link]
-
ResearchGate. (2025). Synthesis of Cyclohexylphenols. Available at: [Link]
-
Li, Y., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Available at: [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 4 Cyclohexylphenol. Available at: [Link]
-
International Research Journal of Engineering and Technology (IRJET). (n.d.). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. Available at: [Link]
-
Pérez-Lorenzo, M., et al. (2021). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. Available at: [Link]
-
Khan Academy. (2019). nitration of aromatic compounds. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
- Hoggett, J. G., et al. (1971). Nitration and aromatic reactivity. Cambridge University Press.
-
Ganin, A. Y., et al. (2023). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. RSC Publishing. Available at: [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Available at: [Link]
-
Tran, T. T. T., et al. (2022). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. MDPI. Available at: [Link]
Sources
- 1. Selective Nitration of Phenolic Compounds by Green Synthetic Approaches | Semantic Scholar [semanticscholar.org]
- 2. byjus.com [byjus.com]
- 3. youtube.com [youtube.com]
- 4. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. ehs.com [ehs.com]
- 9. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 10. prepchem.com [prepchem.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US3079435A - Catalytic hydrogenation of nitrophenol - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. academic.oup.com [academic.oup.com]
- 16. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 17. irjet.net [irjet.net]
Application Notes and Protocols for the Synthesis of 4-Cyclohexylaniline via Amination of 4-Cyclohexylphenol
Introduction: The Strategic Importance of 4-Cyclohexylaniline
4-Cyclohexylaniline and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. The presence of the cyclohexyl group imparts a unique combination of lipophilicity and conformational rigidity, which can enhance binding affinity to biological targets and improve pharmacokinetic properties of drug candidates. Furthermore, the arylamine functionality is a versatile precursor for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This document provides a detailed protocol for the synthesis of 4-cyclohexylaniline from 4-cyclohexylphenol, focusing on the robust and widely applicable Buchwald-Hartwig amination reaction.
Mechanistic Insights: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine.[4][5] In the context of aminating phenols, the hydroxyl group must first be converted into a better leaving group, typically a triflate or tosylate. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl triflate to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst.[6][7][8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Two-Step Synthesis of 4-Cyclohexylaniline
This protocol details a two-step procedure for the synthesis of 4-cyclohexylaniline from 4-cyclohexylphenol. The first step involves the conversion of the phenol to its triflate, followed by the palladium-catalyzed amination.
Part 1: Synthesis of 4-Cyclohexylphenyl Triflate
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Cyclohexylphenol | 98% | Sigma-Aldrich |
| Triflic anhydride | 99% | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Saturated sodium bicarbonate solution | ||
| Anhydrous magnesium sulfate | ||
| Magnetic stirrer and stir bar | ||
| Round-bottom flask | ||
| Addition funnel | ||
| Ice bath |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-cyclohexylphenol (1.0 eq).
-
Dissolve the phenol in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.2 eq) to the stirred solution.
-
In an addition funnel, dissolve triflic anhydride (1.1 eq) in anhydrous DCM.
-
Add the triflic anhydride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-cyclohexylphenyl triflate. The product can be purified by column chromatography on silica gel if necessary.
Part 2: Buchwald-Hartwig Amination of 4-Cyclohexylphenyl Triflate
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Cyclohexylphenyl triflate | As synthesized | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Sigma-Aldrich |
| XPhos | 98% | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | 97% | Sigma-Aldrich |
| Benzophenone imine | 97% | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid (HCl) | Concentrated | |
| Diethyl ether | ||
| Saturated sodium bicarbonate solution | ||
| Anhydrous magnesium sulfate | ||
| Magnetic stirrer and stir bar | ||
| Schlenk flask or equivalent | ||
| Reflux condenser |
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq) to a Schlenk flask.
-
Add anhydrous toluene to the flask.
-
Add 4-cyclohexylphenyl triflate (1.0 eq) and benzophenone imine (1.2 eq) to the reaction mixture.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add diethyl ether and filter the mixture through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in methanol and add a solution of 2 M HCl. Stir at room temperature for 1 hour to hydrolyze the imine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-cyclohexylaniline.
Caption: Experimental workflow for the synthesis of 4-cyclohexylaniline.
Alternative Protocol: Reductive Amination
An alternative approach to 4-cyclohexylaniline is the reductive amination of cyclohexanone with aniline or a protected aniline derivative. This method avoids the use of palladium catalysts and can be a more atom-economical route.[1][9][10]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Cyclohexanone | 99% | Sigma-Aldrich |
| Aniline | 99.5% | Sigma-Aldrich |
| Sodium triacetoxyborohydride (STAB) | 97% | Sigma-Aldrich |
| Dichloroethane (DCE) | Anhydrous | Sigma-Aldrich |
| Acetic acid | Glacial | |
| Saturated sodium bicarbonate solution | ||
| Anhydrous magnesium sulfate |
Procedure:
-
To a round-bottom flask, add cyclohexanone (1.0 eq) and aniline (1.1 eq) in anhydrous dichloroethane (DCE).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCE.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete in 12-24 hours.
-
Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in triflation | Incomplete reaction | Ensure anhydrous conditions and sufficient reaction time. Check the purity of triflic anhydride. |
| Degradation of triflate | Avoid excessive heat during workup. | |
| Low yield in amination | Inactive catalyst | Use fresh palladium precursor and ligand. Ensure strictly inert atmosphere. |
| Poor quality base | Use freshly opened or properly stored sodium tert-butoxide. | |
| Steric hindrance | For highly hindered substrates, consider using a more active ligand system (e.g., a bulkier biarylphosphine ligand).[2][11][12] | |
| Incomplete imine hydrolysis | Insufficient acid or time | Increase the concentration of HCl or prolong the stirring time. |
| Side products in reductive amination | Over-reduction of ketone | Add the reducing agent slowly to the pre-formed imine. |
| Dialkylation of aniline | Use a slight excess of the ketone. |
References
- Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole.
- Ohtsuka, Y., Hagiwara, H., Miyazaki, T., & Yamakawa, T. (2019). Palladium-Catalysed Amination of Hindered Aryl Halides with 9H-Carbazole.
- A family of 2-(9H-carbazol-9-yl)phenyl-based phosphine ligands were synthesized and their efficacy in promoting the steric hindered Buchwald–Hartwig amination was evaluated. (2019).
- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (n.d.).
- Direct reductive amination of cyclohexanone. (n.d.).
- Product distributions of reductive amination of cyclohexanone over Group VIII metalbased catalysts in methanol and water. (n.d.).
- 4-CYCLOHEXYLANILINE CAS#: 6373-50-8. (n.d.). ChemicalBook.
- 4-CYCLOHEXYLANILINE | 6373-50-8. (n.d.). ChemicalBook.
- Buchwald–Hartwig amin
- The Buchwald-Hartwig (B-H) amination or coupling reaction is a catalytic reaction widely used for the construction of sp2-N carbon-nitrogen bonds from amines and aryl/heteroaryl halides or sulfonates. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
- 4-Cyclohexylaniline. (n.d.). CymitQuimica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-catalyzed direct amination of arenes with nitrosobenzenes: a new route to diarylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sci-hub.box [sci-hub.box]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Integration of 2-Amino-4-cyclohexylphenol in PROTAC Linker Synthesis
Introduction: The Critical Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that covalently connects these two elements.[1][3][4][5] While the ligands ensure target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties.[1][3] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination of the target protein.[1][6]
The evolution of PROTAC design has seen a shift from simple alkyl and polyethylene glycol (PEG) chains to more sophisticated linker architectures.[3][4] The incorporation of rigid motifs, such as phenyl rings or saturated cycles, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1] This application note details the utility and synthetic protocols for a novel building block in PROTAC linker design: 2-Amino-4-cyclohexylphenol .
The this compound scaffold offers several advantageous features for PROTAC linker synthesis:
-
Rigidity and Conformational Constraint: The cyclohexyl group introduces a rigid, non-planar element into the linker, which can help to optimize the relative orientation of the POI and E3 ligase ligands.
-
Orthogonal Functional Handles: The presence of both an amino group and a phenolic hydroxyl group allows for sequential and orthogonal chemical modifications, providing synthetic flexibility.
-
Modulation of Physicochemical Properties: The cyclohexyl moiety increases the lipophilicity of the linker, which can influence cell permeability and other pharmacokinetic parameters.
This guide provides detailed protocols for the incorporation of this compound into a PROTAC linker, highlighting the chemical principles and experimental considerations necessary for successful synthesis.
Conceptual Framework: A Modular Approach to PROTAC Synthesis
The synthesis of a PROTAC is a modular process that involves the assembly of three key components: the POI ligand, the E3 ligase ligand, and the linker. The protocols outlined below demonstrate how this compound can be employed as a central scaffold within the linker, enabling the convergent synthesis of the final PROTAC molecule. For the purpose of this guide, we will consider a hypothetical PROTAC targeting a kinase of interest with a generic kinase inhibitor and recruiting the von Hippel-Lindau (VHL) E3 ligase.
Sources
- 1. chempep.com [chempep.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
The Utility of Hydroxypyrrolidine-Based Scaffolds in Targeted Protein Degradation: Application Notes and Protocols for VHL-Recruiting PROTACs
Senior Application Scientist Note: Initial inquiries into the utility of 2-Amino-4-cyclohexylphenol as a building block for protein degraders did not yield any established applications within the current scientific literature. In the spirit of providing a technically robust and field-proven guide, this document has been pivoted to focus on a foundational and widely utilized scaffold in targeted protein degradation: the hydroxyproline-based ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This application note will serve as a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and validation of Proteolysis Targeting Chimeras (PROTACs) utilizing this well-characterized building block.
Introduction: Hijacking the Ubiquitin-Proteasome System with VHL-Based PROTACs
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable". Among the various strategies, PROTACs have gained significant traction. These heterobifunctional molecules are designed to simultaneously engage a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome[1][2].
The von Hippel-Lindau (VHL) E3 ligase is a frequently exploited component of the ubiquitin-proteasome system in PROTAC design, largely due to the availability of potent and well-characterized small molecule ligands that bind to its substrate recognition subunit[3][4][5][6]. These ligands are typically derived from the endogenous VHL substrate, hypoxia-inducible factor 1-alpha (HIF-1α), and feature a critical hydroxyproline (Hyp) moiety that anchors the ligand in the VHL binding pocket through key hydrogen bonding interactions[5][7]. This application note will provide a detailed overview and protocols for the use of a representative VHL ligand building block in the development of novel protein degraders.
The VHL Ligand Pharmacophore: A Foundation for Rational Degrader Design
The design of effective VHL-based PROTACs hinges on a thorough understanding of the structure-activity relationships (SAR) of the VHL ligand[3][4][5]. The core pharmacophore of a typical VHL ligand, such as the widely used VH032, consists of a central hydroxyproline scaffold, a tert-butyl group that occupies a hydrophobic pocket, and an aromatic moiety that can be functionalized for linker attachment without significantly compromising VHL binding affinity[3][4][8].
Experimental Section: Synthesis of a VHL Ligand Building Block and a Representative PROTAC
This section provides a general synthetic scheme and protocol for the preparation of a functionalized VHL ligand and its subsequent incorporation into a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established target for PROTAC-mediated degradation.
Part 1: Synthesis of a Carboxylic Acid-Functionalized VHL Ligand
The following is a representative multi-step synthesis to generate a VHL ligand with a carboxylic acid handle, suitable for conjugation to a linker.
Caption: Synthetic scheme for a functionalized VHL ligand.
Protocol 1: General Synthesis of a Functionalized VHL Ligand
-
Amine Protection: Protect the secondary amine of a commercially available hydroxyproline derivative (e.g., (2S,4R)-4-hydroxy-L-proline) with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate in the presence of a base.
-
Esterification: Convert the carboxylic acid to a methyl or ethyl ester to prevent its participation in subsequent coupling reactions. This can be achieved by reacting the protected hydroxyproline with methanol or ethanol under acidic conditions.
-
First Amide Coupling: Couple the esterified and protected hydroxyproline with a protected tert-butyl glycine derivative using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
-
Second Amide Coupling: Deprotect the amine of the coupled product and then perform a second amide coupling with a functionalized aromatic moiety that will serve as the attachment point for the linker. This aromatic piece should contain a functional group that is orthogonal to the planned linker chemistry.
-
Final Deprotection: Hydrolyze the ester to reveal the carboxylic acid handle for linker attachment. This is typically achieved using a mild base such as lithium hydroxide. Purify the final product by chromatography.
Part 2: Synthesis of a BRD4-Targeting PROTAC
The following protocol outlines the conjugation of the synthesized VHL ligand to a linker and a BRD4 ligand (e.g., a derivative of JQ1).
Caption: General scheme for PROTAC synthesis.
Protocol 2: PROTAC Assembly
-
VHL Ligand-Linker Conjugation: Activate the carboxylic acid of the functionalized VHL ligand using a coupling reagent like HATU. React the activated VHL ligand with a bifunctional linker, such as an amine-PEG-amine linker, using a substoichiometric amount of the linker to favor mono-acylation. Purify the VHL-linker conjugate.
-
PROTAC Final Assembly: Couple the remaining free amine on the VHL-linker conjugate to the carboxylic acid of a functionalized BRD4 ligand (e.g., a JQ1 derivative with a carboxylic acid handle) using standard amide coupling conditions.
-
Purification: Purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (HPLC) and confirm its identity and purity by mass spectrometry and NMR spectroscopy.
Validation of PROTAC Activity: A Multi-Faceted Approach
A comprehensive evaluation of a novel PROTAC requires a series of biochemical, biophysical, and cell-based assays to confirm its mechanism of action and efficacy.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase: Structure-Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 7. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VHL ligands and functionalized intermediates - Enamine [enamine.net]
incorporating 2-Amino-4-cyclohexylphenol into heterobifunctional molecules
Starting Research on Compound
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Application Note & Protocol: Strategic Coupling of 2-Amino-4-cyclohexylphenol with E3 Ligase Ligands for PROTAC Synthesis
Abstract
The synthesis of Proteolysis-Targeting Chimeras (PROTACs) is a cornerstone of modern targeted protein degradation (TPD) research. A critical step in this process is the robust and chemoselective coupling of a warhead ligand, which binds the protein of interest (POI), to a linker-E3 ligase ligand assembly. This guide provides an in-depth analysis and detailed protocols for the coupling of 2-Amino-4-cyclohexylphenol, a representative POI ligand, with carboxylic acid-functionalized linkers attached to the two most prevalently used E3 ligase ligands: those for von Hippel-Lindau (VHL) and Cereblon (CRBN). We will explore the foundational chemical principles, explain the causality behind reagent selection, and offer step-by-step, field-proven protocols designed for immediate application in a research setting.
Introduction: The Critical Juncture in PROTAC Synthesis
Targeted protein degradation has emerged as a powerful therapeutic modality, capable of eliminating disease-causing proteins rather than merely inhibiting them.[1][] PROTACs effect this degradation by acting as a bridge between a POI and an E3 ubiquitin ligase, inducing the formation of a ternary complex that leads to the POI's ubiquitination and subsequent destruction by the proteasome.[3][4][5]
The modular nature of PROTACs—comprising a POI binder (warhead), a flexible linker, and an E3 ligase ligand—is both a strength and a synthetic challenge.[3] The covalent linkage of these modules, typically via amide bond formation, is a pivotal step that dictates the success of the entire synthetic campaign. This compound contains two potentially reactive nucleophilic sites: a primary aromatic amine (aniline) and a phenolic hydroxyl group. Successfully coupling this molecule to an E3 ligase ligand requires a strategy that is not only efficient but also highly chemoselective.
This document serves as a comprehensive guide to navigate this critical reaction, focusing on the use of modern peptide coupling reagents to ensure high yields and purity.
Part 1: Foundational Principles of the Coupling Reaction
The Core Transformation: Amide Bond Formation
The primary reaction for connecting this compound to a linker-E3 ligase ligand construct is the formation of an amide bond. This involves the activation of a carboxylic acid on the linker, followed by nucleophilic attack from the amino group of the warhead.
Caption: General scheme for amide bond formation in PROTAC synthesis.
The Challenge: Chemoselectivity and Reactivity
-
Chemoselectivity (Amine vs. Phenol): The primary amino group (pKa of aniline ~4.6) is significantly more basic and nucleophilic than the phenolic hydroxyl group (pKa ~10) under neutral or slightly basic conditions. Standard amide coupling protocols are therefore highly selective for the amine, leaving the phenol untouched. O-acylation (ester formation) is generally not observed unless harsh conditions or specific catalysts for esterification are employed.
-
Aniline Nucleophilicity: Aromatic amines are less nucleophilic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic ring. This reduced reactivity, sometimes compounded by steric hindrance from the adjacent cyclohexyl group, necessitates the use of highly efficient coupling reagents to drive the reaction to completion.[6][7][8] Standard carbodiimides like DCC or EDC can be sluggish and may require additives or be altogether insufficient for these challenging couplings.
Part 2: Key Reagents and Their Rationale
The success of the coupling reaction hinges on the judicious selection of the coupling reagent and base.
Coupling Reagents: The Engine of Amide Synthesis
For challenging couplings involving electron-deficient amines, uronium or phosphonium salt-based reagents are superior to carbodiimides.[9] They rapidly generate a highly reactive acyl-intermediate, minimizing side reactions and racemization (if chiral centers are present).
| Reagent Name | Abbreviation | Class | Rationale for Use |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium Salt | The "gold standard" for difficult couplings. Extremely fast reaction rates and high efficiency with sterically hindered and electron-poor amines.[9][10] |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium Salt | A highly effective reagent, particularly in solid-phase synthesis, known for producing clean reactions and high yields.[11] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | A common and cost-effective reagent. For aniline couplings, it is almost always used with an additive like Oxyma Pure or HOBt to form a more reactive active ester and suppress side reactions.[12] |
| (Oxyma-B) | COMU | Uronium Salt | A third-generation coupling reagent with reactivity comparable to HATU but generates non-explosive and water-soluble byproducts, simplifying workup.[9][13] |
Expert Insight: While EDC is economical, we strongly recommend HATU or COMU for coupling anilines to precious, late-stage E3 ligase ligand intermediates. The higher reactivity ensures greater success rates and minimizes the loss of valuable materials, justifying the higher cost.
Bases and Solvents: Creating the Optimal Environment
-
Base: A non-nucleophilic tertiary amine, most commonly N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) , is essential. Its role is to maintain a basic pH, neutralizing the hexafluorophosphate or hydrochloride salts generated during the reaction and ensuring the amine nucleophile remains deprotonated and reactive.[9]
-
Solvent: N,N-Dimethylformamide (DMF) is the solvent of choice due to its high polarity, which effectively dissolves the polar reactants and intermediates, and its high boiling point, which allows for heating if necessary. Anhydrous (dry) DMF is critical, as water will hydrolyze the activated ester intermediate, halting the reaction.
Part 3: Detailed Experimental Protocols
The following protocols are designed as robust starting points. Researchers should monitor reactions by TLC or LC-MS to determine completion.
Workflow Overview
Caption: Standard experimental workflow for PROTAC amide coupling.
Protocol 3.1: Coupling with a VHL Ligand-Linker Acid
This protocol uses a representative VHL ligand terminating in a carboxylic acid, such as a derivative of the widely used VH032 scaffold.[14][15]
Materials:
-
VHL Ligand-Linker-COOH (1.0 eq, e.g., 50 mg)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.1 M concentration relative to the limiting reagent)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the VHL Ligand-Linker-COOH (1.0 eq).
-
Reagent Dissolution: Add anhydrous DMF to dissolve the acid completely.
-
Activation: Add HATU (1.2 eq) to the solution. Stir at room temperature for 10 minutes. The solution may change color. This is the pre-activation step.
-
Nucleophile Addition: In a separate vial, dissolve this compound (1.1 eq) and DIPEA (3.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction flask.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress every hour using LC-MS by quenching a small aliquot with water/acetonitrile. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the final PROTAC.
Protocol 3.2: Coupling with a CRBN Ligand-Linker Acid
This protocol uses a representative CRBN ligand, such as a pomalidomide derivative functionalized with a carboxylic acid linker.[16][17]
Materials:
-
CRBN Ligand-Linker-COOH (1.0 eq, e.g., 50 mg)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF (0.1 M concentration)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the CRBN Ligand-Linker-COOH (1.0 eq).
-
Reagent Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Activation: Add HATU (1.2 eq) and stir the mixture for 10 minutes at room temperature to form the activated ester.
-
Nucleophile Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF. Add DIPEA (3.0 eq) to this solution, then add the resulting mixture to the reaction flask.
-
Reaction: Stir at room temperature and monitor by LC-MS. CRBN ligands can sometimes be more sterically demanding; if the reaction is sluggish after 4 hours, it can be gently heated to 40-50 °C.
-
Workup: Upon completion, cool the reaction to room temperature (if heated). Dilute with a large volume of ethyl acetate and wash with water (2x) to remove DMF and excess reagents. Follow with a wash of saturated aqueous LiCl (1x) to further aid in DMF removal, and finally, brine (1x).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the crude material via flash chromatography to obtain the desired PROTAC molecule.
Part 4: Troubleshooting and Optimization
Even with robust protocols, challenges can arise. This table provides guidance on common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Insufficiently reactive coupling agent.4. Steric hindrance is too great. | 1. Use a fresh bottle of coupling reagent.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Switch from EDC/HOBt to HATU or COMU.[9]4. Increase reaction temperature to 40-60 °C and/or extend reaction time to 12-24 hours. |
| Multiple Products / Low Purity | 1. Side reaction with DIPEA (if acyl chloride was formed).2. Epimerization of chiral centers on the E3 ligand.3. Degradation of starting material or product. | 1. Ensure the base is added with or after the amine nucleophile, not during pre-activation.2. Use a reagent known for low racemization (HATU, COMU). Avoid high temperatures if possible.3. Check the stability of your E3 ligand-linker under basic conditions. If unstable, a different synthetic route may be needed. |
| Difficult Purification | 1. Water-soluble byproducts from coupling reagents (e.g., HOBt, urea from EDC).2. Product has similar polarity to starting material. | 1. Perform a thorough aqueous workup. Using COMU generates more water-soluble byproducts than HBTU/HATU.2. Use a different solvent system for chromatography or consider reverse-phase HPLC for final purification. |
Conclusion
The successful coupling of this compound with E3 ligase ligands is an achievable and critical step in the synthesis of novel PROTACs. Success relies on understanding the reduced nucleophilicity of the aniline group and selecting a high-efficiency coupling reagent, such as HATU or COMU, to overcome this barrier. By employing anhydrous conditions, the correct stoichiometry, and a logical workup and purification strategy, researchers can reliably synthesize these complex and valuable molecules for advancing the field of targeted protein degradation.
References
-
Steinebach, C., Voell, S. A., Vu, L. P., Bricelj, A., Sosič, I., Schnakenburg, G., & Gütschow, M. (n.d.). A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. Synlett. Available at: [Link]
-
Buckley, D. L., Van Molle, I., Gareiss, P. C., Tae, H. S., Michel, J., Noblin, D. J., ... & Ciulli, A. (2012). Targeting the von Hippel–Lindau E3 ubiquitin ligase using small molecules to disrupt the VHL/HIF-1α interaction. Journal of the American Chemical Society, 134(10), 4465-4468. Available at: [Link]
-
Steinebach, C., & Gütschow, M. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 141. Available at: [Link]
-
Buckley, D. L., Van Molle, I., Gareiss, P. C., Tae, H. S., Michel, J., Noblin, D. J., ... & Ciulli, A. (2012). Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society. Available at: [Link]
-
Xie, Y., Zhang, Y., & Li, W. (2023). The Peptide PROTAC Modality: A New Strategy for Drug Discovery. Pharmaceutics, 15(11), 2566. Available at: [Link]
-
Almodóvar-Rivera, C. M., Tandon, I., Mudududdla, R., Esguerra, P. N., & Tang, W. (2021). A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-Based Partial PROTAC Library. Bioorganic & Medicinal Chemistry, 45, 116320. Available at: [Link]
-
Li, K., Liu, N., Zhang, Z., Chen, J., Wu, W., Feng, S., ... & Chen, L. (2021). Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands. Molecules, 26(23), 7241. Available at: [Link]
-
Che, C., Gong, Y., Gignac, M. C., Beaver, M. G., Li, F., Benci, J., ... & Fesik, S. W. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Medicinal Chemistry, 15(24), 17077-17090. Available at: [Link]
-
Corrie, B., et al. (2023). Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs. Drug Discovery Today. Available at: [Link]
-
Girardini, M., Maniaci, C., Hughes, S. J., & Ciulli, A. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry, 27(12), 2466-2479. Available at: [Link]
-
Almodovar-Rivera, C. M. (2021). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin-Madison. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
CUSABIO. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. CUSABIO. Available at: [Link]
-
Dunås, F., Fex, T., & Nordström, H. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(3), 794-797. Available at: [Link]
-
Van Goethem, G., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide formation. Chemical Science. Available at: [Link]
-
Cheng, B. M., et al. (2022). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Dunås, F., Fex, T., & Nordström, H. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Tripodi, F., et al. (2022). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
-
Kim, T. H., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. Available at: [Link]
-
The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]
-
Ge, C. H., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. SLAS TECHNOLOGY: Translating Life Sciences Innovation. Available at: [Link]
-
Fier, I., et al. (2020). Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. Journal of Medicinal Chemistry. Available at: [Link]
-
Testa, A., Hughes, S. J., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. Essays in Biochemistry, 65(6), 861-873. Available at: [Link]
-
Färber, P., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
-
Dion, A. (2022). PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. ACS Fall 2022. Available at: [Link]
-
Buchwald, S. L., et al. (2023). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]
-
Wu, X., et al. (2022). Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. European Journal of Medicinal Chemistry, 238, 114455. Available at: [Link]
-
Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery, 26(4), 484-502. Available at: [Link]
-
Maniaci, C., Hughes, S. J., & Ciulli, A. (2017). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Biochemical Society Transactions, 45(4), 879-887. Available at: [Link]
-
Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery. Available at: [Link]
-
Steinebach, C., & Gütschow, M. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
-
Valverde, R. (2021). Methods to accelerate PROTAC drug discovery. Drug Discovery Today: Technologies. Available at: [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. Chimia, 70(4), 263-267. Available at: [Link]
-
Wang, Z., et al. (2024). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]
-
Schäfer, G., & Bode, J. W. (2016). The synthesis of sterically hindered amides. Chimia, 70(4), 263-267. Available at: [Link]
-
Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery. Available at: [Link]
-
Steinebach, C., & Gütschow, M. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry. Available at: [Link]
Sources
- 1. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PROTAC Synthesis Kits for Targeted Protein Degradation [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 2-Amino-4-cyclohexylphenol
Abstract
This document provides a comprehensive guide to a robust analytical High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Amino-4-cyclohexylphenol, a key intermediate in various manufacturing processes. The method utilizes reversed-phase chromatography with UV detection, which is demonstrated to be specific, linear, accurate, and precise. This application note is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantitative assessment of this compound and its potential impurities. All procedures are designed in accordance with the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]
Introduction: The Analytical Imperative
This compound (CAS 3279-13-8) is an organic intermediate whose purity is critical for the safety and efficacy of final products, particularly in the pharmaceutical and specialty chemical industries.[4][5][6] The presence of impurities, even in trace amounts, can affect reaction yields, product stability, and toxicological profiles. Therefore, a precise and reliable analytical method for purity assessment is not merely a quality control metric but a fundamental component of process control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this application due to its high resolution, sensitivity, and quantitative accuracy.[7][8][9] This note details a reversed-phase HPLC (RP-HPLC) method developed and validated for this specific purpose.
Principle of the Method: A Rationale-Driven Approach
The method is founded on the principles of reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase.
-
Analyte Characteristics: this compound possesses both a hydrophilic amino group and a hydrophobic cyclohexylphenyl moiety, making it amenable to separation on a C18 column.[4] The phenolic and amino groups are basic and can interact with residual silanols on the silica backbone of the stationary phase, potentially causing peak tailing.[10]
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as it provides sufficient hydrophobic retention for the cyclohexyl group, allowing for effective separation from more polar or less retained impurities.
-
Mobile Phase Strategy: An acidified mobile phase is employed to suppress the ionization of the phenolic hydroxyl group and protonate the basic amino group. This ensures a consistent ionic state for the analyte, leading to symmetrical, sharp peaks and reproducible retention times.[11][12] A gradient elution using acetonitrile and acidified water allows for the efficient elution of the main analyte while also resolving potential impurities with a wide range of polarities.
-
Detection: The phenolic ring acts as a chromophore, allowing for sensitive detection using a UV-Vis detector.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purity assessment of this compound.
Instrumentation and Materials
-
HPLC System: An Agilent 1100 Series liquid chromatograph or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[13]
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Chromatographic Conditions
A summary of the optimized HPLC method parameters is presented in the table below.
| Parameter | Description |
| Column | C18 Reversed-Phase (4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: HPLC Method Parameters
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 15.0 | 80 |
| 20.0 | 80 |
| 20.1 | 20 |
| 25.0 | 20 |
Preparation of Solutions
-
Mobile Phase A: Carefully add 1.0 mL of phosphoric acid to 999 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Analytical Workflow
The logical flow of the analytical procedure, from sample preparation to data analysis, is depicted below.
Caption: Workflow for HPLC Purity Assessment.
Method Validation: Ensuring Trustworthiness
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][14][15]
Specificity
Specificity was demonstrated by analyzing a blank (diluent), the reference standard, and the sample solution. The chromatograms showed no interfering peaks at the retention time of the this compound peak in the blank.
Linearity
Linearity was assessed by preparing five standard solutions at concentrations ranging from 0.05 mg/mL to 0.75 mg/mL. The peak area response was plotted against concentration.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Range | 0.05 - 0.75 mg/mL | Covers working concentration |
| Y-intercept | Minimal | Close to zero |
Table 3: Linearity Results
Accuracy (Recovery)
Accuracy was determined by spiking a known amount of the reference standard into a sample matrix at three concentration levels (80%, 100%, and 120% of the sample concentration). The percentage recovery was calculated.
| Spike Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.2% | 98.0% - 102.0% |
| 100% | 100.5% | 98.0% - 102.0% |
| 120% | 99.8% | 98.0% - 102.0% |
Table 4: Accuracy/Recovery Results
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution were performed on the same day. The Relative Standard Deviation (RSD) of the peak area was calculated.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Type | RSD (%) of Peak Area | Acceptance Criteria |
| Repeatability | 0.45% | ≤ 1.0% |
| Intermediate Precision | 0.82% | ≤ 2.0% |
Table 5: Precision Results
Limit of Quantitation (LOQ)
The LOQ, the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, was established based on a signal-to-noise ratio of 10:1.[3] The determined LOQ was 0.01 µg/mL.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant impact on resolution |
| Column Temperature (± 2°C) | Minor shift in retention time, no impact on purity result |
| Mobile Phase pH (± 0.2) | No significant impact on peak shape |
Table 6: Robustness Study Results
Data Analysis and Interpretation
The purity of the this compound sample is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all impurities have a similar UV response at 280 nm. For impurity profiling where the identity of impurities is known, a relative response factor should be determined and applied for more accurate quantitation.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. [PDF] Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. DSpace [helda.helsinki.fi]
- 11. Separation of Phenol, 2-cyclohexyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ICH Official web site : ICH [ich.org]
- 15. starodub.nl [starodub.nl]
Application Notes and Protocols for the Characterization of PROTACs Containing a 2-Amino-4-cyclohexylphenol Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of PROTACs and the Role of the Linker
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3][4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step, initiating the transfer of ubiquitin to the POI and marking it for degradation by the 26S proteasome.[2][]
The linker is not merely a passive tether; its composition, length, and flexibility play a crucial role in the physicochemical properties and biological activity of the PROTAC.[3] A well-designed linker optimizes the orientation and proximity of the POI and E3 ligase, thereby enhancing the stability and formation of a productive ternary complex.[7] The 2-amino-4-cyclohexylphenol moiety, as a component of the linker, introduces a unique combination of rigidity from the cyclohexyl ring and potential hydrogen bonding capabilities from the amino and phenol groups. These characteristics can significantly influence the PROTAC's conformational dynamics and its interactions with the POI and E3 ligase.
This document provides a comprehensive guide to the characterization of PROTACs incorporating a this compound linker. It outlines a systematic workflow with detailed protocols for key experiments, from initial binding assessment to cellular degradation and downstream functional effects.
Experimental Workflow for PROTAC Characterization
A thorough characterization of a novel PROTAC involves a multi-step process to validate its mechanism of action and assess its therapeutic potential. The following workflow provides a logical progression of experiments.
Caption: A logical workflow for the comprehensive characterization of PROTACs.
Part 1: Biochemical and Biophysical Characterization
Ternary Complex Formation and Binding Affinity
The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[][8] Biophysical techniques are invaluable for quantifying the binding affinities of the PROTAC to its individual partners and for assessing the cooperativity of ternary complex formation.[9][10]
SPR measures biomolecular interactions in real-time, providing kinetic data (association and dissociation rates) and affinity constants (KD).[5][11]
Objective: To determine the binding kinetics and affinity of the PROTAC to the POI and E3 ligase individually (binary interactions) and in the presence of the third partner (ternary complex formation).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5, NTA)
-
Purified recombinant POI and E3 ligase complex (e.g., VHL/ElonginB/ElonginC or Cereblon/DDB1)
-
PROTAC stock solution in DMSO
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of Ligand:
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein surface to measure the binding kinetics of the PROTAC to its first binding partner.
-
Regenerate the sensor surface between each concentration.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[12]
-
-
Ternary Complex Analysis:
-
Inject the PROTAC pre-incubated with a near-saturating concentration of the second binding partner (the one not immobilized on the chip) over the immobilized protein surface.[13]
-
This measures the binding of the binary complex (PROTAC:protein) to the immobilized protein, reflecting the stability of the ternary complex.
-
Determine the kinetic parameters for the ternary complex formation.
-
-
Cooperativity Assessment:
Data Presentation:
| Interaction | ka (1/Ms) | kd (1/s) | KD (nM) | Cooperativity (α) |
| PROTAC with POI | Value | Value | Value | N/A |
| PROTAC with E3 Ligase | Value | Value | Value | N/A |
| Ternary Complex | Value | Value | Value | Calculated Value |
In Vitro Ubiquitination Assay
This assay directly measures the functional consequence of ternary complex formation: the ubiquitination of the target protein.[4][14]
Objective: To confirm that the PROTAC can induce the ubiquitination of the POI in the presence of the necessary components of the ubiquitin-proteasome system.
Materials:
-
Purified recombinant POI, E3 ligase complex, E1 activating enzyme, E2 conjugating enzyme, and ubiquitin.[15]
-
PROTAC stock solution in DMSO.
-
ATP solution.
-
Reaction buffer.
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies against the POI and ubiquitin.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and POI.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot.
-
-
Detection:
-
Probe the membrane with a primary antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.
-
Optionally, probe with an anti-ubiquitin antibody after immunoprecipitation of the POI to confirm the presence of ubiquitin chains.[16]
-
Part 2: Cellular Characterization
Moving from a controlled in vitro environment to a cellular context is crucial for evaluating the PROTAC's real-world efficacy.
Cellular Target Engagement
It is essential to confirm that the PROTAC can enter the cell and bind to its intended target.[17]
The NanoBRET™ assay is a live-cell method that uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a target protein.[18][19]
Objective: To quantify the binding affinity of the PROTAC to the POI and/or E3 ligase in live cells.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase.[18]
-
A cell-permeable fluorescent tracer that binds to the target protein.
-
PROTAC compound.
-
NanoBRET™ detection reagents.
Procedure:
-
Cell Preparation:
-
Transfect cells with a vector expressing the NanoLuc®-POI fusion protein.
-
-
Assay Setup:
-
In a multi-well plate, add the transfected cells.
-
Add the fluorescent tracer and varying concentrations of the PROTAC.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C.
-
Add the NanoBRET™ substrate and measure the BRET signal using a plate reader.
-
-
Data Analysis:
-
The PROTAC will compete with the tracer for binding to the target, leading to a dose-dependent decrease in the BRET signal.
-
Calculate the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
-
Target Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of the target protein. Several methods can be employed to quantify this effect.
Western blotting is a standard and direct method to visualize and semi-quantify the reduction in target protein levels.[16][20]
Objective: To determine the dose- and time-dependent degradation of the POI upon PROTAC treatment.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in Protocol 2.
-
Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
-
Densitometry:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining POI relative to the vehicle-treated control.
-
Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[21]
-
The HiBiT system is a sensitive bioluminescent reporter assay for quantifying protein levels in real-time.[22][23] It involves tagging the endogenous protein with a small 11-amino-acid peptide (HiBiT) using CRISPR/Cas9.[21][24]
Objective: To obtain precise, quantitative measurements of POI degradation kinetics.
Procedure:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the POI in a cell line that stably expresses the LgBiT protein.[24]
-
-
Assay Setup:
-
Plate the HiBiT-tagged cells in a multi-well plate.
-
Treat the cells with the PROTAC at various concentrations.
-
-
Luminescence Measurement:
-
At desired time points, add the LgBiT protein and substrate to the cells (for lytic endpoint assays) or use a live-cell substrate for kinetic measurements.[21]
-
Measure the luminescence, which is directly proportional to the amount of HiBiT-tagged POI.
-
-
Data Analysis:
-
Calculate degradation parameters such as DC50, Dmax, and the degradation rate constant.[21]
-
Cellular Viability and Proliferation
Assessing the effect of POI degradation on cell health is a critical step in evaluating the therapeutic potential of a PROTAC.[25]
Objective: To determine the effect of PROTAC-induced protein degradation on cell viability.
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).
-
-
Assay:
-
Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
-
Measurement and Analysis:
-
Measure the luminescence and plot the cell viability against the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Part 3: Selectivity and Downstream Effects
A successful therapeutic PROTAC should be selective for its intended target and elicit the desired downstream biological response.
Global Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics can provide an unbiased, proteome-wide view of the PROTAC's selectivity.[26][27][28]
Objective: To identify on-target and potential off-target proteins that are degraded upon PROTAC treatment.
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives significant on-target degradation.
-
Lyse the cells, digest the proteins into peptides, and label them with tandem mass tags (TMT) for multiplexed quantitative analysis.[28]
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides using a high-resolution mass spectrometer.[26]
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across the different treatment conditions.
-
Identify proteins whose abundance is significantly decreased in the PROTAC-treated samples compared to controls.
-
Downstream Functional Assays
The final step is to link the degradation of the POI to a measurable functional outcome. The specific assay will depend on the biological role of the POI.
Example: If the POI is a kinase involved in a signaling pathway, a functional assay could involve measuring the phosphorylation of a downstream substrate by Western blot or ELISA.
The Influence of the this compound Linker
The unique chemical features of the this compound linker can impact several aspects of PROTAC performance:
-
Conformational Rigidity: The cyclohexyl group can restrict the flexibility of the linker, which may pre-organize the PROTAC into a conformation favorable for ternary complex formation. This could lead to higher cooperativity and more potent degradation.
-
Hydrogen Bonding: The amino and phenol groups can participate in hydrogen bonding interactions with the POI or E3 ligase, potentially increasing the affinity and stability of the ternary complex.
-
Physicochemical Properties: This linker moiety will influence the overall properties of the PROTAC, such as solubility and cell permeability, which are critical for its biological activity.[7][29]
The experimental workflow described above will be instrumental in elucidating how these features of the this compound linker translate into the overall performance of the PROTAC.
Conclusion
The systematic characterization of PROTACs is a multifaceted process that requires a combination of biochemical, biophysical, and cellular assays. This guide provides a comprehensive framework and detailed protocols for evaluating PROTACs containing a this compound linker. By following this workflow, researchers can gain a thorough understanding of their PROTAC's mechanism of action, potency, selectivity, and therapeutic potential.
References
-
Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology, 2365, 265-282. Retrieved from [Link]
-
Gadd, M. S., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. Retrieved from [Link]
-
Profacgen. (n.d.). Ubiquitination Assay. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation. ACS Chemical Biology. Retrieved from [Link]
-
Riching, K. M., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. Methods in Molecular Biology. Retrieved from [Link]
-
Sun, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery. Retrieved from [Link]
-
BPS Bioscience. (n.d.). PROTAC-Driven Ubiquitination Assay Kit for BET Bromodomains. Retrieved from [Link]
-
Selvita. (2025). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]
-
Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments. Retrieved from [Link]
-
Steinebach, C., et al. (2025). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. Retrieved from [Link]
-
Profacgen. (n.d.). Ternary complex formation. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Retrieved from [Link]
-
Bennett, A. (2025). A New View of Protein Degradation with HiBiT and Live Cell Imaging. Promega Connections. Retrieved from [Link]
-
Daniels, D. L., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments. Retrieved from [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]
-
Sun, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Flanagan, J. J., & Neklesa, T. K. (2019). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. Retrieved from [Link]
-
Scott, J. S., & Williamson, B. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. Royal Society of Chemistry. Retrieved from [Link]
-
Bondeson, D. P., et al. (2021). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Methods in Molecular Biology. Retrieved from [Link]
-
Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]
-
Gadd, M. S., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments. Retrieved from [Link]
-
Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays. Retrieved from [Link]
-
o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. Retrieved from [Link]
-
ChomiX. (n.d.). Target Identification and Selectivity Analysis of Targeted Protein Degraders. Retrieved from [Link]
-
Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]
-
Wang, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Biochimica et Biophysica Sinica. Retrieved from [Link]
-
Testa, A., et al. (2020). PROTAC permeability, stability, and cellular activity. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protein Degrader In Vitro Evaluation Services. Retrieved from [Link]
-
Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Molecules. Retrieved from [Link]
-
Gen-C. (2021). Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. Retrieved from [Link]
-
G M, et al. (2020). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. Journal of the American Chemical Society. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). BRD4 PROTAC Characterization using SPR. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Retrieved from [Link]
-
Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. lifesensors.com [lifesensors.com]
- 5. o2hdiscovery.co [o2hdiscovery.co]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary Complex Formation [promega.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. aragen.com [aragen.com]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lifesensors.com [lifesensors.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 19. selvita.com [selvita.com]
- 20. youtube.com [youtube.com]
- 21. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Target Degradation [promega.co.uk]
- 24. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Protein Degrader [proteomics.com]
- 28. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 29. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Workflow for Evaluating the Efficacy of 2-Amino-4-cyclohexylphenol Derivatives Using Cell-Based Assays
Introduction The 2-Amino-4-cyclohexylphenol scaffold represents a versatile chemical backbone from which a diverse library of derivatives can be synthesized. Phenolic compounds, as a broad class, are known to possess a wide range of biological activities, including potential as anticancer agents, modulators of key signaling pathways, and receptor ligands.[1][2] However, without a known biological target, determining the efficacy and mechanism of action (MoA) of novel derivatives presents a significant challenge.
This application note provides a comprehensive, tiered strategy for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of novel this compound derivatives. The workflow is designed to first establish a foundational understanding of a compound's effect on general cell health and then guide the researcher toward more specific mechanistic assays. This approach ensures that resources are used efficiently while building a robust data package for each compound of interest. We will provide detailed, field-proven protocols for key assays that form a self-validating system for hit identification and characterization.
Section 1: Foundational Assays - The Primary Screen for Cellular Impact
The initial step for any novel compound library is to determine its fundamental effect on cell survival. This primary screen differentiates compounds that are overtly cytotoxic from those that may have more subtle, functional effects. It is critical to employ assays that measure distinct cellular health parameters, such as metabolic activity and membrane integrity, to build a comprehensive initial profile.
The Rationale: Viability vs. Cytotoxicity
It is a common misconception to use the terms "cell viability" and "cytotoxicity" interchangeably. They measure different aspects of cellular health and provide complementary information.
-
Cell Viability Assays: These assays, such as those using tetrazolium salts like XTT or MTT, measure the metabolic activity of a cell population.[3] A reduction in signal indicates a decrease in metabolic function, which could be due to cell death or cytostatic effects (inhibition of proliferation).
-
Cytotoxicity Assays: These assays directly measure cell death, typically by quantifying the release of intracellular components into the culture medium upon loss of membrane integrity. The lactate dehydrogenase (LDH) release assay is a gold standard for this purpose.[4]
Running these assays in parallel allows for a more nuanced interpretation. For example, a compound might reduce viability (metabolic activity) without causing significant LDH release, suggesting a cytostatic rather than a cytotoxic effect.
Experimental Workflow: Initial Compound Screening
The initial screening phase aims to identify active compounds and determine their potency. A logical workflow ensures that data from foundational assays informs the selection of subsequent, more complex mechanistic studies.
Caption: Initial assay decision tree for compound screening.
Protocol: Cell Viability Assessment (XTT Assay)
The XTT assay is chosen over the traditional MTT assay due to its superior workflow efficiency. The formazan product of XTT reduction is water-soluble, eliminating the need for a crystal solubilization step and thereby reducing handling errors and saving time.[5]
Principle: Mitochondrial dehydrogenases in metabolically active cells reduce the XTT tetrazolium salt to a water-soluble orange formazan product. The amount of formazan is directly proportional to the number of viable cells.[3][6]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell type's metabolic rate.
-
Data Acquisition: Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.
Protocol: Cytotoxicity Assessment (LDH Release Assay)
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[7]
Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which generates NADH. This NADH is then used in a coupled enzymatic reaction to reduce a tetrazolium salt (INT) to a red formazan product, which can be measured colorimetrically.[8] The amount of color produced is proportional to the amount of LDH released.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the XTT protocol in a separate 96-well plate.
-
Control Preparation: It is essential to include three types of controls:
-
Spontaneous LDH Release: Vehicle-treated, healthy cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the compound incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis for Foundational Assays: The percentage of cytotoxicity can be calculated using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100
For both assays, data should be plotted as a dose-response curve to determine the IC₅₀ (for viability) or EC₅₀ (for cytotoxicity) values.
| Parameter | XTT Assay | LDH Release Assay |
| Measures | Metabolic Activity | Membrane Integrity |
| Endpoint | Colorimetric (Absorbance) | Colorimetric (Absorbance) |
| Output | IC₅₀ (Half-maximal Inhibitory Conc.) | EC₅₀ (Half-maximal Effective Conc.) |
| Indicates | Reduction in cell viability/proliferation | Increase in cell death |
Section 2: Mechanistic Assays - Uncovering the "How"
Based on the results from the primary screen, compounds of interest are advanced to secondary, mechanistic assays. The path taken depends on the initial cytotoxic profile of the derivative.
Pathway A: Investigating Cytotoxic Mechanisms
If a compound is found to be cytotoxic, the next critical step is to determine how it induces cell death. Apoptosis, or programmed cell death, is a controlled process that is often a desired mechanism for anticancer drugs, as it avoids the inflammatory response associated with necrosis.[1]
2A.1 Protocol: Caspase-Glo® 3/7 Assay (Apoptosis Induction) Executioner caspases-3 and -7 are key proteases activated during the apoptotic cascade. Their activity is a hallmark of apoptosis.
Principle: The assay utilizes a luminogenic caspase-3/7 substrate. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin). The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Plate and treat cells with the cytotoxic derivatives at their EC₅₀ and 2-3 additional concentrations, as described in the foundational assays. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent with the provided buffer.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
2A.2 Protocol: TUNEL Assay (Apoptosis Confirmation) The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay confirms apoptosis by detecting the extensive DNA fragmentation that occurs in the late stages of the process.[9][10]
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized and quantified, typically via fluorescence microscopy or flow cytometry.[11]
Step-by-Step Protocol (Imaging-based):
-
Cell Culture: Grow cells on sterile glass coverslips in a multi-well plate and treat with compounds as described above.
-
Fixation & Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
TUNEL Reaction: Wash the cells and perform the TUNEL reaction according to the manufacturer's kit instructions. This involves incubating the cells with a reaction mixture containing TdT and fluorescently-labeled dUTPs for 60 minutes at 37°C.
-
Counterstaining: Wash the cells and counterstain the nuclei with a DNA stain like DAPI or Hoechst 33342.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence corresponding to the labeled DNA fragments.
Pathway B: Investigating Non-Cytotoxic, Functional Efficacy
If a derivative shows little to no cytotoxicity, it may be modulating a specific signaling pathway. The chemical structure of phenols and their derivatives suggests potential interactions with targets like G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors.[12][13] The following protocols serve as examples for testing these hypotheses.
2B.1 Example Target Class 1: G-Protein Coupled Receptors (GPCRs) Many GPCRs, upon activation, signal through the Gq protein, which activates phospholipase C (PLC) to generate inositol triphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, causing a rapid release of stored calcium into the cytoplasm.[14][15]
Caption: Simplified Gq-coupled GPCR signaling pathway.
2B.2 Protocol: Calcium Flux Assay This is a high-throughput-compatible assay that measures the transient increase in intracellular calcium following receptor activation.[16]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The dye is non-fluorescent until it binds to free calcium in the cytoplasm. An increase in fluorescence intensity directly correlates with an increase in intracellular calcium.[17]
Step-by-Step Protocol:
-
Cell Seeding: Plate a cell line endogenously expressing or overexpressing the GPCR of interest into a 96- or 384-well black, clear-bottom plate. Incubate for 24-48 hours.
-
Dye Loading: Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) in a suitable assay buffer.
-
Incubation: Remove the culture medium and add the dye-loading solution to the cells. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.
-
Compound Addition & Data Acquisition: Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). The instrument will establish a baseline fluorescence reading for several seconds, then automatically inject the compound dilutions and immediately begin measuring the change in fluorescence intensity over time (typically 1-3 minutes).
2B.3 Example Target Class 2: Nuclear Receptors Nuclear receptors are ligand-activated transcription factors. Upon binding a ligand, they translocate to the nucleus and regulate the expression of target genes.[18]
2B.4 Protocol: Dual-Luciferase® Reporter Gene Assay This assay is the gold standard for quantifying the ability of a compound to activate a nuclear receptor-mediated transcriptional response.[19][20]
Principle: Cells are transiently transfected with two plasmids. The first contains a firefly luciferase gene under the control of a promoter with response elements for the nuclear receptor of interest. The second plasmid constitutively expresses a Renilla luciferase, which serves as an internal control to normalize for transfection efficiency and cell number.[19][21]
Step-by-Step Protocol:
-
Transfection: In a multi-well plate, co-transfect a suitable cell line (e.g., HEK293T) with the reporter plasmid and the normalization control plasmid using a lipid-based transfection reagent.
-
Cell Plating: After transfection, re-plate the cells into a 96-well white, clear-bottom plate and allow them to recover for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the derivatives for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Data Acquisition:
-
Add the Luciferase Assay Reagent II (LAR II) to the lysate to measure the firefly luciferase activity.
-
Subsequently, add the Stop & Glo® Reagent, which quenches the firefly reaction and activates the Renilla luciferase reaction.
-
Measure both luminescence signals sequentially in a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Report the data as "Fold Activation" relative to the vehicle control.
Section 3: Integrated Strategy and Data Synthesis
A successful screening campaign relies on an integrated workflow that progresses from broad primary screening to specific, hypothesis-driven secondary assays.
A Unified Strategic Workflow
Sources
- 1. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 5. biotech-spain.com [biotech-spain.com]
- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Video: The TUNEL Assay [jove.com]
- 10. Do TUNEL and Other Apoptosis Assays Detect Cell Death in Preclinical Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. iris.unica.it [iris.unica.it]
- 13. 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bms.kr [bms.kr]
- 17. ionbiosciences.com [ionbiosciences.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eubopen.org [eubopen.org]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Characterizing Novel Degraders Derived from the 2-Amino-4-cyclohexylphenol Scaffold for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals.
Introduction: A New Frontier in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function.[1][2] This is often achieved through the use of small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, which co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[3][4][5] While established scaffolds for E3 ligase ligands, such as those derived from thalidomide for Cereblon (CRBN) or ligands for the von Hippel-Lindau (VHL) E3 ligase, have seen significant success, the exploration of novel chemical matter is crucial for expanding the scope of TPD.[6][7][8]
This document provides a comprehensive guide to the application and characterization of a novel class of protein degraders hypothetically derived from a 2-Amino-4-cyclohexylphenol scaffold. We will operate under the premise that this scaffold has been identified as a potential E3 ligase-binding element or a component of a new molecular glue. These notes will provide the foundational principles, detailed experimental protocols, and data interpretation guidelines necessary for researchers to validate and advance such novel compounds.
The Mechanistic Underpinnings: Hijacking the Ubiquitin-Proteasome System
The central mechanism of action for these novel degraders is the induced proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[4][7] This is facilitated by the degrader molecule, which acts as a bridge, leading to the formation of a ternary complex (POI-Degrader-E3 Ligase).[1][9] Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[5][10] The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[11]
A well-established paradigm for this mechanism is the action of lenalidomide, a molecular glue that modulates the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase.[10][12][13] Lenalidomide induces the degradation of the lymphoid transcription factors IKZF1 and IKZF3, which are key survival factors in multiple myeloma.[14][15][16] This provides a valuable framework for understanding and validating the mechanism of new degrader molecules.
Figure 1: Mechanism of Action for a Novel Degrader. This diagram illustrates the induced proximity model for targeted protein degradation mediated by a hypothetical degrader derived from the this compound scaffold.
Experimental Workflow for Characterization
A systematic and multi-faceted approach is essential for the robust characterization of a novel protein degrader. The following workflow outlines the key experimental stages, from initial validation of protein degradation to in-depth mechanistic studies.
Figure 2: Experimental Workflow. A stepwise guide for the comprehensive characterization of a novel protein degrader.
Protocol 1: Assessment of Protein Degradation by Western Blotting
Western blotting is the foundational technique for quantifying the reduction in target protein levels following treatment with a degrader.[1]
Objective: To determine if the novel degrader induces the degradation of the POI in a cellular context.
Materials:
-
Cell line expressing the POI
-
Novel degrader compound (stock solution in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the novel degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling at 95-100°C for 5-10 minutes.[17]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a membrane.[18]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probing: Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal.
Data Presentation:
Table 1: Dose-Dependent Degradation of POI by a Hypothetical this compound Derivative
| Concentration (nM) | Normalized POI Level (%) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 52 |
| 100 | 15 |
| 1000 | 10 |
| 10000 | 12 |
From this data, key parameters such as DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) can be calculated.[1]
Protocol 2: Confirmation of Proteasome-Mediated Degradation
To confirm that the observed protein degradation is occurring via the ubiquitin-proteasome system, a rescue experiment using a proteasome inhibitor is performed.
Objective: To determine if the degradation of the POI is dependent on the proteasome.
Procedure:
-
Co-treatment: Treat cells with the novel degrader at a concentration that induces significant degradation (e.g., 100 nM) in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours.
-
Follow-up: Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
Expected Outcome: If the degradation is proteasome-dependent, co-treatment with MG132 should "rescue" the POI from degradation, resulting in protein levels similar to the vehicle-treated control.
Protocol 3: In-Cell Ubiquitination Assay
This assay directly assesses whether the novel degrader induces the ubiquitination of the POI.
Objective: To detect an increase in the ubiquitinated form of the POI upon treatment with the degrader.
Materials:
-
All materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Antibody specific for ubiquitin or polyubiquitin chains
-
Immunoprecipitation (IP) reagents (Protein A/G beads, IP lysis buffer)
Procedure:
-
Treatment: Treat cells with the degrader and a vehicle control in the presence of a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for 4-6 hours.
-
Lysis: Lyse the cells in an IP-compatible lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the lysates with an antibody against the POI overnight at 4°C to immunoprecipitate the POI and its binding partners.
-
Capture the immune complexes with Protein A/G beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting.
-
Detection: Probe one membrane with an antibody against the POI to confirm successful immunoprecipitation. Probe another membrane with an antibody against ubiquitin to detect the ubiquitinated POI, which will appear as a high-molecular-weight smear.
Expected Outcome: A significant increase in the ubiquitin signal in the immunoprecipitated POI sample from degrader-treated cells compared to the control.[19]
Conclusion and Future Directions
The successful characterization of a novel degrader derived from the this compound scaffold, following the protocols outlined above, would provide strong evidence for its potential as a new tool in targeted protein degradation. Subsequent steps would involve comprehensive selectivity profiling using proteomics to identify any off-target effects, in vivo efficacy studies in relevant disease models, and further medicinal chemistry efforts to optimize the compound's potency, selectivity, and pharmacokinetic properties. The exploration of new chemical scaffolds is paramount to unlocking the full therapeutic potential of TPD.
References
-
Lenalidomide - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
Licht, J. D. (2015). The novel mechanism of lenalidomide activity. Blood, 125(17), 2588–2589. [Link]
-
Scott, K., Hayden, P., & Gribben, J. (2015). Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. Clinical Lymphoma Myeloma and Leukemia, 15, S41–S49. [Link]
-
Kotla, V., Goel, S., Nischal, S., Heuck, C., Vivek, K., Das, B., & Verma, A. (2009). Mechanism of action of lenalidomide in hematological malignancies. Journal of Hematology & Oncology, 2(1), 36. [Link]
-
Zang, Y., & Liu, Z. (2022). Lenalidomide use in multiple myeloma (Review). Experimental and Therapeutic Medicine, 24(5), 1-1. [Link]
-
Gándara, J., & de la Fuente, J. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Blood, 124(12), 1851–1853. [Link]
-
Krönke, J., Fink, E. C., Hideshima, T., & Ebert, B. L. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305. [Link]
-
Krönke, J., Udeshi, N. D., Fink, E. C., Hideshima, T., & Ebert, B. L. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 301-305. [Link]
-
Donovan, K. A., & Fischer, E. S. (2020). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. ACS Medicinal Chemistry Letters, 11(3), 229-233. [Link]
-
Law, A. S., Békés, M., Lim, J., & Li, X. (2015). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Journal of Biological Chemistry, 290(18), 11598-11611. [Link]
-
Kim, Y., Jo, C. H., & Kim, D. Y. (2020). Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway. Biochemical and Biophysical Research Communications, 524(1), 129-135. [Link]
-
Profacgen. (n.d.). Ubiquitination Assay. Retrieved January 16, 2026, from [Link]
-
Asatsuma-Okumura, T., Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(15), 6338-6351. [Link]
-
JoVE. (2016). Assays for the Degradation of Misfolded Proteins in Cells. Retrieved January 16, 2026, from [Link]
-
Krönke, J., Udeshi, N. D., Fink, E. C., Hideshima, T., & Ebert, B. L. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 301-305. [Link]
-
Zhu, Y. X., & Braggio, E. (2017). Transcription factor IKZF1 is degraded during the... FEBS Letters, 591(19), 3098-3107. [Link]
-
Chamberlain, P. P., & Hamann, L. G. (2019). Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality. ACS Medicinal Chemistry Letters, 11(3), 229-233. [Link]
-
Sun, X., Gao, H., Yang, Y., He, M., Wu, Y., Song, Y., ... & Rao, Y. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 955-977. [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved January 16, 2026, from [Link]
- Chamberlain, P. P., & Hamann, L. G. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. In Royal Society of Chemistry (pp. 94-114).
-
Sun, X., Gao, H., Yang, Y., He, M., Wu, Y., Song, Y., ... & Rao, Y. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future medicinal chemistry, 12(10), 955-977. [Link]
- AstraZeneca. (2020). Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Royal Society of Chemistry.
-
ResearchGate. (n.d.). CRBN is efficiently degraded by VHL-CRBN heterodimerizing PROTACs. Retrieved January 16, 2026, from [Link]
-
ICE Bioscience. (n.d.). Why Protein Degradation Assays Are Crucial for Your Research. Retrieved January 16, 2026, from [Link]
-
2BScientific. (n.d.). Ten Tips for Successful Westerns 1. Avoid Protein Degradation 2. Prepare Your Samples Appropriately. Retrieved January 16, 2026, from [Link]
-
News-Medical.Net. (2026, January 14). Advancing PROTAC development through innovative preclinical model systems. Retrieved January 16, 2026, from [Link]
-
Cambridge Healthtech Institute. (2022). Protein Degradation Using PROTACs & Molecular Glues. Retrieved January 16, 2026, from [Link]
-
Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved January 16, 2026, from [Link]
- Chamberlain, P. P., & Hamann, L. G. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. In Royal Society of Chemistry.
-
Hybrigenics Services. (n.d.). Protac Molecular Glues. Retrieved January 16, 2026, from [Link]
-
Hansen, J. D., Correa, M., & Nagy, M. A. (2020). Discovery of CRBN E3 Ligase Modulator CC-92480 for the Treatment of Relapsed and Refractory Multiple Myeloma. Journal of Medicinal Chemistry, 63(13), 6648-6676. [Link]
-
Cereblon E3 ligase modulator - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]
-
DOKUMEN.PUB. (n.d.). Targeted Protein Degradation: Methods and Protocols. Retrieved January 16, 2026, from [Link]
-
Dynamic Biosensors. (2024, May 14). DISCOVER screening of PROTACs/molecular glues: ternary complex analysis with induced proximity [Video]. YouTube. [Link]
-
Chemsrc. (n.d.). 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol. Retrieved January 16, 2026, from [Link]
-
PubMed. (n.d.). Two-headed PROTAC: an effective new tool for targeted protein degradation. Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why Protein Degradation Assays Are Crucial for Your Research - Blog - ICE Bioscience [en.ice-biosci.com]
- 3. lifesensors.com [lifesensors.com]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Degradation and PROTACs [promega.sg]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 9. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 10. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Protein Degradation | Thermo Fisher Scientific - HU [thermofisher.com]
- 12. Lenalidomide - Wikipedia [en.wikipedia.org]
- 13. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 16. beyondspringpharma.com [beyondspringpharma.com]
- 17. 2bscientific.com [2bscientific.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Ubiquitination Assay - Profacgen [profacgen.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Amino-4-cyclohexylphenol Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-4-cyclohexylphenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. Our approach is built on explaining the causality behind each step, ensuring a robust and reproducible synthesis.
Section 1: Overview of the Synthesis Pathway
The most common and reliable synthetic route to this compound involves a two-step process starting from 4-Cyclohexylphenol. This pathway is generally favored for its accessibility of starting materials and predictable outcomes.
-
Step 1: Electrophilic Nitration. 4-Cyclohexylphenol is regioselectively nitrated to form the key intermediate, 4-Cyclohexyl-2-nitrophenol. The hydroxyl group is a strong ortho-, para-director; since the para position is blocked by the cyclohexyl group, nitration is directed to the ortho position.
-
Step 2: Reduction of the Nitro Group. The nitro group of 4-Cyclohexyl-2-nitrophenol is then reduced to an amine to yield the final product, this compound.
Below is a diagram illustrating the overall workflow.
Caption: Overall synthesis workflow for this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for this two-step synthesis?
A realistic overall yield, assuming successful optimization of both steps, typically ranges from 60% to 75%. The nitration step can often achieve yields of 70-85%[1], while the subsequent reduction is usually very efficient, with yields often exceeding 90% under the right conditions.
Q2: My final product is dark and oily, not a crystalline solid. What is the likely cause?
This is a common issue often stemming from impurities. The primary culprits are residual starting material, di-nitrated byproducts from Step 1, or incomplete reduction leading to nitroso or hydroxylamine intermediates from Step 2. Inadequate purification is the most direct cause; a final column chromatography or recrystallization step is crucial.
Q3: Is it necessary to purify the 4-Cyclohexyl-2-nitrophenol intermediate before the reduction step?
Yes, absolutely. Purifying the intermediate is critical for achieving a high yield and purity of the final product. Impurities from the nitration step, especially di-nitro compounds, can interfere with the reduction catalyst and lead to a complex mixture of byproducts that are difficult to separate from the desired this compound. Silica gel column chromatography is an effective method for this intermediate purification[1].
Section 3: Troubleshooting Guide by Synthesis Step
This section addresses specific problems you may encounter during the synthesis.
Part A: Step 1 - Nitration of 4-Cyclohexylphenol
The key to this step is controlling the electrophilicity of the nitrating agent and managing the reaction temperature to prevent over-nitration and isomer formation.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 5 °C (Ice Bath) | The nitration of phenols is highly exothermic. Low temperatures are essential to prevent the formation of di-nitrated byproducts and reduce oxidative side reactions[1][2]. |
| Nitrating Agent | Dilute Nitric Acid (e.g., 60%) | Using concentrated nitric acid significantly increases the risk of over-nitration and oxidation[3]. Dilute acid provides a more controlled reaction. |
| Addition Rate | Slow, dropwise addition | Prevents localized temperature spikes and allows for effective heat dissipation, maintaining regioselectivity. |
| Solvent | Biphasic system (e.g., Ether/Water) | Helps to moderate the reaction rate and facilitates the subsequent workup and extraction of the product[1]. |
Troubleshooting Common Nitration Issues
Problem 1: Low or No Yield of 4-Cyclohexyl-2-nitrophenol.
Caption: Decision tree for troubleshooting low yield in the nitration step.
Problem 2: Product is contaminated with a significant amount of a second, more polar yellow compound (likely 2,4-Dinitrophenol).
-
Causality: This is a classic sign of over-nitration. The electron-donating hydroxyl and cyclohexyl groups activate the ring, and if the conditions are too harsh (temperature too high, acid too concentrated), a second nitration can occur.
-
Solution: Immediately reduce the reaction temperature and ensure the nitric acid is not overly concentrated. The addition must be slow and controlled. If this byproduct forms, it must be separated via column chromatography before proceeding to the reduction step.
Part B: Step 2 - Reduction of 4-Cyclohexyl-2-nitrophenol
Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean byproduct profile (water).
| Parameter | Recommended Condition | Rationale |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Pd/C is a highly effective and standard catalyst for the reduction of aromatic nitro groups. It offers excellent activity and selectivity. |
| Hydrogen Source | H₂ gas (balloon or Parr shaker) | Provides the necessary reducing agent for the catalytic cycle. |
| Solvent | Ethanol or Ethyl Acetate | These solvents effectively dissolve the nitro-intermediate and are compatible with the catalytic hydrogenation process. |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Allows for tracking the disappearance of the starting material (a UV-active, colored spot) and the appearance of the product (stains with ninhydrin). |
Troubleshooting Common Reduction Issues
Problem: The reaction stalls and TLC analysis shows a significant amount of starting material remaining even after several hours.
Caption: Flowchart for troubleshooting an incomplete reduction reaction.
-
Causality & Deeper Insight: Catalyst poisoning is the most frequent cause of stalled hydrogenations. The palladium active sites can be deactivated by sulfur compounds, halides, or even certain functional groups. If the 4-cyclohexyl-2-nitrophenol intermediate was not properly purified, residual reagents from the nitration step could poison the catalyst.
-
Alternative Solutions: If catalytic hydrogenation consistently fails, alternative reduction methods can be employed, such as using iron powder in acetic acid or tin(II) chloride[4][5]. However, these "dissolving metal" reductions require more rigorous aqueous workups to remove metal salts.
Section 4: Purification and Characterization
Q: How can I effectively purify the final this compound?
A: The best method depends on the scale and purity of the crude product.
-
Column Chromatography: This is the most robust method for achieving high purity. A silica gel column using a gradient eluent system, such as hexane/ethyl acetate, can effectively separate the product from less polar starting materials and more polar byproducts.
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be an efficient method for purification. A solvent system like toluene/hexane or ethanol/water can be explored to find conditions that yield clean crystals upon cooling.
Q: What are the key characterization signals to confirm the product identity?
-
¹H NMR: Look for the appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3.5-4.5 ppm, but this can shift and is D₂O exchangeable) and the disappearance of the signals in the aromatic region corresponding to the nitro-intermediate.
-
IR Spectroscopy: The most telling change is the disappearance of the strong asymmetric and symmetric N-O stretches of the nitro group (around 1520 cm⁻¹ and 1340 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (two bands, typically around 3300-3500 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of C₁₂H₁₇NO (191.27 g/mol )[6].
Section 5: Detailed Experimental Protocols
These protocols are provided as a starting point and should be adapted and optimized based on laboratory conditions and scale.
Protocol 1: Synthesis of 4-Cyclohexyl-2-nitrophenol[1]
-
In a 250 mL round-bottom flask, combine 4-cyclohexylphenol (10.0 g), diethyl ether (50 mL), and water (50 mL).
-
Cool the stirred mixture in an ice bath to 0 °C.
-
Slowly add 60% nitric acid (12.6 mL) dropwise via a dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 24 hours.
-
Transfer the reaction mixture to a separatory funnel and add 500 mL of water.
-
Extract the aqueous layer with ethyl acetate (2 x 250 mL).
-
Combine the organic layers, wash with water and then with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield a crude oil.
-
Purify the residue by silica gel column chromatography (eluent: chloroform or a hexane/ethyl acetate gradient) to obtain pure 4-cyclohexyl-2-nitrophenol as a yellow solid.
Protocol 2: Reduction to this compound
-
Dissolve the purified 4-cyclohexyl-2-nitrophenol (5.0 g) in ethanol (100 mL) in a suitable flask.
-
Carefully add 10% Pd/C catalyst (250 mg, 5 wt%).
-
Secure a hydrogen balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen gas from the balloon. Repeat this purge-and-fill cycle three times.
-
Stir the mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; keep the filter cake wet with solvent during and after filtration.
-
Rinse the filter cake with additional ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purify by recrystallization or column chromatography as needed.
Section 6: References
-
Synthesis of 4-cyclohexyl-2-nitrophenol. PrepChem.com. [Link]
-
Synthesis of cyclohexylphenol via phenol hydroalkylation using Co2P/zeolite catalysts | Request PDF. ResearchGate. [Link]
-
A Process For Preparation Of 4 Cyclohexylphenol. Quick Company. [Link]
-
Synthesis of Cyclohexylphenols | Request PDF. ResearchGate. [Link]
-
One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry (RSC Publishing). [Link]
-
Phenol - Wikipedia. [Link]
-
Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. PubMed Central. [Link]
-
2-Cyclohexyl-4-nitrophenol | C12H15NO3 | CID 80481. PubChem. [Link]
-
2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. Chemsrc. [Link]
-
Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. [Link]
-
Reduction of nitro compounds - Wikipedia. [Link]
-
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Organic Chemistry practical course (OCP). [Link]
-
Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. RSC Publishing. [Link]
-
Method for manufacture of cyclohexylphenols. Google Patents.
-
2-amino-4-nitrophenol. Organic Syntheses Procedure. [Link]
-
Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports | Request PDF. ResearchGate. [Link]
-
Regioselective hydrogenation of p-phenylphenol to p-cyclohexylphenol over Pd/C catalyst in THF solvent | Request PDF. ResearchGate. [Link]
-
4-Cyclohexylphenol | C12H16O | CID 14327. PubChem - NIH. [Link]
-
Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. SAS Publishers. [Link]
-
Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.gov. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
Preparation of 4-methyl-2-cyclohexylphenol. Google Patents.
-
Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light. MDPI. [Link]
Sources
Technisches Support-Zentrum: Synthese von 2-Amino-4-cyclohexylphenol
Answering in German as the user prompt is in German.
Absolut! Hier ist ein umfassender technischer Leitfaden zur Behebung von Problemen bei der Synthese von 2-Amino-4-cyclohexylphenol, der speziell für Forscher und Fachleute in der Arzneimittelentwicklung entwickelt wurde.
Autor: Dr. Eva Brandt, Senior Application Scientist Datum: 17. Januar 2026 Zusammenfassung: Dieser Leitfaden bietet eine detaillierte technische Untersuchung der häufigsten Nebenreaktionen, die bei der Synthese von this compound auftreten. Er ist als Ressource zur Fehlerbehebung konzipiert und bietet praktische Lösungen und mechanistische Einblicke, um Forschern zu helfen, die Ausbeute und Reinheit ihrer Produkte zu optimieren.
Einführung
This compound ist ein wichtiges Zwischenprodukt in der pharmazeutischen Industrie, das für die Synthese verschiedener Wirkstoffe von Bedeutung ist. Seine Herstellung erfolgt typischerweise über einen zweistufigen Prozess: (1) Friedel-Crafts-Alkylierung von Phenol zur Bildung von 4-Cyclohexylphenol, gefolgt von (2) Nitrierung und anschließender Reduktion zur Einführung der Aminogruppe. Obwohl der Weg unkompliziert erscheint, ist jede Stufe anfällig für spezifische Nebenreaktionen, die die Ausbeute und Reinheit erheblich beeinträchtigen können. Dieses Handbuch befasst sich direkt mit diesen Herausforderungen und bietet Lösungen, die auf chemischen Prinzipien und bewährten Laborpraktiken beruhen.
Abschnitt 1: Der synthetische Weg – Ein Überblick
Der Gesamtweg ist entscheidend für das Verständnis, wo und warum Nebenreaktionen auftreten. Die beiden Haupttransformationen sind unten dargestellt.
Abbildung 2: Reduktionsweg der Nitrogruppe und Bildung von Nebenprodukten.
Abschnitt 3: Detaillierte experimentelle Protokolle
Die folgenden Protokolle sind als Ausgangspunkt gedacht und sollten je nach Laboreinrichtung und Sicherheitsrichtlinien angepasst werden.
Protokoll 1: Synthese von 4-Cyclohexylphenol (Para-selektiv)
-
Einrichtung: In einem 500-ml-Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist, werden Phenol (94 g, 1,0 mol) und Phosphorsäure (20 ml, 85%) gegeben.
-
Reaktion: Die Mischung wird unter Rühren auf 120 °C erhitzt. Cyclohexen (41 g, 0,5 mol) wird tropfenweise über einen Zeitraum von 1 Stunde zugegeben.
-
Wärmebehandlung: Nach der Zugabe wird die Mischung 4 Stunden lang bei 120 °C gerührt.
-
Aufarbeitung: Die Reaktion wird auf Raumtemperatur abgekühlt und in 250 ml Toluol gegossen. Die organische Schicht wird nacheinander mit Wasser (2 x 100 ml) und gesättigter Natriumbicarbonatlösung (1 x 100 ml) gewaschen.
-
Reinigung: Die organische Schicht wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das rohe Produkt wird durch Vakuumdestillation oder Umkristallisation aus Hexan gereinigt, um reines 4-Cyclohexylphenol zu erhalten. [1]
Protokoll 2: Synthese von this compound
Teil A: Nitrierung
-
Einrichtung: 4-Cyclohexylphenol (17,6 g, 0,1 mol) wird in 100 ml Eisessig in einem 250-ml-Kolben gelöst, der in einem Eisbad gekühlt wird.
-
Reaktion: Eine Lösung aus Salpetersäure (6,3 g, 0,1 mol, 70%) in 20 ml Eisessig wird tropfenweise zugegeben, wobei die Temperatur unter 10 °C gehalten wird.
-
Aufarbeitung: Nach der Zugabe wird die Mischung 1 Stunde lang im Eisbad gerührt und dann langsam in 500 ml Eiswasser gegossen. Der resultierende gelbe Niederschlag (2-Nitro-4-cyclohexylphenol) wird durch Filtration gesammelt und mit kaltem Wasser gewaschen.
Teil B: Reduktion
-
Einrichtung: Das feuchte Nitro-Produkt aus dem vorherigen Schritt wird in 200 ml Ethanol in einem 500-ml-Rundkolben suspendiert. Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O, 67,7 g, 0,3 mol) wird zugegeben.
-
Reaktion: Die Mischung wird vorsichtig zum Rückfluss erhitzt. Die Reaktion ist exotherm. Halten Sie die Reaktion 2-3 Stunden unter Rückfluss, bis die gelbe Farbe verschwindet (TLC-Überwachung).
-
Aufarbeitung: Die Reaktion wird auf Raumtemperatur abgekühlt. Das Ethanol wird unter reduziertem Druck entfernt. Der Rückstand wird in 200 ml Wasser gelöst und langsam mit einer konzentrierten NaOH-Lösung neutralisiert, bis der pH-Wert >10 beträgt, um das Zinn zu präzipitieren.
-
Extraktion & Reinigung: Die wässrige Mischung wird mit Ethylacetat (3 x 100 ml) extrahiert. Die kombinierten organischen Schichten werden mit Sole gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel verdampft, um das rohe this compound zu ergeben, das durch Umkristallisation weiter gereinigt werden kann. [2]
Referenzen
-
Rasayan Journal of Chemistry. (2024). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Reddit. (2023). my nitro refuses to be reduced : r/OrganicChemistry. [Link]
-
Reddit. (2023). my nitro refuses to be reduced : r/Chempros. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Google Patents. (n.d.). Method for manufacture of cyclohexylphenols.
-
Green Chemistry (RSC Publishing). (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. [Link]
-
ResearchGate. (2025). Synthesis of Cyclohexylphenols | Request PDF. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. [Link]
-
Google Patents. (n.d.). Selective nitration of phenol derivatives.
Sources
Technical Support Center: Purification of Crude 2-Amino-4-cyclohexylphenol by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 2-Amino-4-cyclohexylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this key intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol, all grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Issues in the Purification of this compound
This section addresses specific challenges you may encounter during the column chromatography of crude this compound, providing not just solutions but also the underlying rationale.
Question 1: My this compound is not moving from the baseline, even with a relatively polar mobile phase like 50% ethyl acetate in hexanes. What is causing this and how can I fix it?
Answer:
This is a common issue when purifying polar, basic compounds like this compound on standard silica gel. The primary cause is strong secondary interactions between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to very strong adsorption.
Causality and Solution:
-
Strong Adsorption: The lone pair of electrons on the nitrogen atom of the amino group forms a strong hydrogen bond with the acidic protons of the silanol groups, effectively "sticking" your compound to the stationary phase.
-
Solution 1: Increase Mobile Phase Polarity: A gradual increase in the polarity of your mobile phase is the first step. You can try a gradient elution with increasing concentrations of a more polar solvent like methanol or isopropanol in dichloromethane or ethyl acetate. However, using very high concentrations of highly polar solvents can sometimes lead to poor separation from polar impurities.
-
Solution 2: Add a Basic Modifier: A more effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice. Typically, adding 0.1-1% (v/v) of TEA to your eluent system will neutralize the acidic silanol groups, thus preventing the strong binding of your basic amine. This will allow your compound to elute at a more reasonable solvent polarity and result in better peak shapes.[1]
-
Solution 3: Change the Stationary Phase: If the issue persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.[1] Reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) is another powerful option for highly polar compounds.
Question 2: I am observing significant peak tailing for my this compound during column chromatography. How can I achieve more symmetrical peaks?
Answer:
Peak tailing is a classic sign of non-ideal chromatographic behavior, often caused by the same secondary interactions mentioned in the previous question. The active sites on the silica gel interact with your compound to varying degrees, causing some molecules to lag behind the main band, resulting in a "tail."
Troubleshooting Steps:
-
Mobile Phase Modification: As with the issue of no elution, adding a small amount of triethylamine (0.1-1%) to your mobile phase is the most effective way to mitigate peak tailing for basic compounds like this compound. The TEA will compete with your compound for the active silanol sites, leading to a more uniform interaction and sharper, more symmetrical peaks.
-
Lower Sample Loading: Overloading the column is a frequent cause of peak tailing. The stationary phase has a finite number of binding sites. If you load too much crude material, these sites become saturated, leading to a non-linear adsorption isotherm and peak tailing. Try reducing the amount of crude product loaded onto the column. A general rule of thumb is to load 1-5% of the column's adsorbent weight.
-
Dry Loading: If your crude product has poor solubility in the initial mobile phase, it can lead to a broad application band at the top of the column, which translates to broader peaks during elution. In such cases, "dry loading" is recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[2]
Question 3: My purified this compound fractions are turning a brownish or purplish color upon standing. What is happening and how can I prevent it?
Answer:
Aminophenols are susceptible to oxidation, especially when exposed to air and light. The phenolic hydroxyl group and the amino group are both electron-donating, making the aromatic ring highly activated and prone to oxidation, leading to the formation of colored quinone-imine type impurities.
Prevention and Mitigation:
-
Work Quickly and Under Inert Atmosphere: Minimize the exposure of your compound to air. If possible, conduct the purification and subsequent solvent evaporation under an inert atmosphere (e.g., nitrogen or argon).
-
Use Freshly Distilled Solvents: Peroxides in older solvents can initiate oxidation. Using freshly distilled or high-purity solvents is recommended.
-
Solvent Evaporation at Low Temperature: When removing the solvent from your purified fractions, use a rotary evaporator at a low temperature (e.g., 30-40 °C) to minimize thermal degradation.
-
Storage Conditions: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer at -20 °C).
-
Antioxidant Addition (for solutions): If you need to store your compound in solution for a period, consider adding a small amount of an antioxidant like ascorbic acid.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for the column chromatography of this compound on silica gel?
A1: A good starting point would be a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture, for example, 10-20% ethyl acetate in hexanes, and gradually increase the polarity based on TLC analysis. Remember to include 0.1-1% triethylamine in your mobile phase to improve peak shape and elution.
Q2: How can I effectively monitor the separation of this compound from its impurities by TLC?
A2: Use the same solvent system for your TLC as you plan to use for your column, including the triethylamine. To visualize the spots, you can use a UV lamp (254 nm) if the compounds are UV active. Alternatively, you can use a staining agent. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for compounds with oxidizable functional groups like phenols and amines. Ninhydrin stain is specific for primary amines and will give a characteristic colored spot for your product.[3]
Q3: What are the likely impurities I should be trying to separate from my crude this compound?
A3: The impurities will depend on the synthetic route. A common synthesis involves the nitration of 4-cyclohexylphenol followed by the reduction of the nitro group. Potential impurities include:
-
Starting Material: Unreacted 4-cyclohexylphenol.
-
Isomeric Byproducts: 2-Amino-6-cyclohexylphenol (if the nitration is not perfectly selective).
-
Incomplete Reduction Products: 2-Nitro-4-cyclohexylphenol (the intermediate), and potentially hydroxylamine or azo compounds.[4]
-
Over-reduction Products: Cyclohexylaniline (if the phenolic hydroxyl group is cleaved).
-
Oxidation Products: Colored quinone-like impurities.
A summary of these potential impurities and their relative polarities is provided in the table below.
Data Presentation: Potential Impurities and Chromatographic Behavior
| Compound | Structure | Expected Relative Polarity on Silica Gel | Notes |
| 4-Cyclohexylphenol | Less polar than the product | Starting material. | |
| 2-Nitro-4-cyclohexylphenol | More polar than 4-cyclohexylphenol, but likely less polar than the product. | Intermediate from the nitration step. | |
| This compound | Polar | Desired Product. | |
| 2-Amino-6-cyclohexylphenol | Similar polarity to the product | Isomeric byproduct. May be difficult to separate. | |
| Oxidation Byproducts | (Quinone-imine structures) | Highly polar | Often colored. May streak on the column. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the purification of crude this compound. Optimization may be required based on the specific impurity profile of your crude material.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (TEA)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
UV lamp
-
Potassium permanganate or ninhydrin stain
-
Collection tubes or flasks
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., 20%, 30%, 50% ethyl acetate in hexanes, each containing 0.5% TEA).
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.3 and show good separation from major impurities.[5]
-
-
Column Packing (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a beaker, make a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.
-
Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[1]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your starting mobile phase to the column.
-
Begin collecting fractions.
-
If using isocratic elution (a single solvent mixture), continue until your product has fully eluted.
-
If using gradient elution, gradually increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).
-
Monitor the elution by collecting small fractions and analyzing them by TLC.
-
-
Fraction Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate and visualize the spots to identify the fractions containing your pure product.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualization of the Experimental Workflow
Sources
Technical Support Center: Troubleshooting Low Yield in the Reduction of 4-Cyclohexyl-2-Nitrophenol
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the reduction of 4-cyclohexyl-2-nitrophenol to its corresponding amine, 2-amino-4-cyclohexylphenol. As a Senior Application Scientist, my aim is to move beyond simple procedural lists to offer a deeper understanding of the reaction's nuances, empowering you to diagnose and resolve yield-related issues effectively.
The conversion of 4-cyclohexyl-2-nitrophenol is a critical transformation, yet it presents unique challenges due to the molecule's specific functional groups. This guide is structured in a question-and-answer format to directly address the most common and pressing issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) & Core Troubleshooting
This section tackles the most common points of failure and strategic decisions in the reduction process.
Q1: My reaction shows little to no conversion of the starting material. Where should I begin my investigation?
Low or no conversion is the most frequent issue and typically points to a fundamental problem with the catalyst, reagents, or reaction conditions. A systematic check is in order.
Potential Causes & Solutions:
-
Catalyst Inactivity (For Catalytic Hydrogenation):
-
Poisoning: The active sites on catalysts like Palladium on Carbon (Pd/C) are notoriously sensitive. Trace impurities, particularly sulfur compounds, nitrogen-containing heterocycles, and heavy metals, can act as potent poisons, completely halting the reaction.[1][2] Ensure all glassware is meticulously cleaned and use high-purity, degassed solvents.
-
Deactivation: Catalysts can lose activity from improper storage or handling. Pyrophoric catalysts like Raney Nickel require handling under an inert atmosphere.[1] Pd/C should be stored away from air and moisture. When in doubt, use a fresh batch of catalyst from a reliable supplier.
-
Insufficient Loading: For a sterically hindered substrate, a higher catalyst loading (e.g., 5-10 mol%) may be necessary.[1]
-
-
Reagent Quality (For Chemical Reductions):
-
Iron (Fe) Passivation: When using Fe metal, a surface layer of iron oxide can prevent it from reacting. Pre-activation by washing with dilute acid can be beneficial, though high-purity, fine iron powder is recommended.[3] Using electrolytic grade iron can significantly reduce reaction times.[3]
-
Sodium Dithionite (Na₂S₂O₄) Decomposition: Sodium dithionite is highly sensitive to air and moisture. A pure sample is a white or grayish powder; a yellow tint and strong sulfurous odor indicate decomposition.[4] Always use a freshly opened bottle or a properly stored reagent, and prepare solutions immediately before use in deoxygenated solvents.[4]
-
-
Sub-Optimal Reaction Conditions:
-
Poor Mass Transfer: In heterogeneous reactions (e.g., solid catalyst, liquid substrate), efficient mixing is paramount. Ensure vigorous stirring to maximize contact between the substrate, catalyst, and hydrogen source (gaseous or donor).[1]
-
Insufficient Hydrogen (For Catalytic Hydrogenation): If using a hydrogen balloon, ensure there are no leaks. For some challenging substrates, atmospheric pressure may be insufficient, and a pressurized system (e.g., 3-4 bar) is required.[1] For transfer hydrogenation, ensure the hydrogen donor (e.g., ammonium formate, hydrazine) is fresh and used in sufficient stoichiometric excess.[5]
-
Temperature: While many reductions proceed at room temperature, some require heating to overcome the activation energy barrier.[5] For Fe/NH₄Cl reductions, refluxing is common.[3]
-
Q2: The reaction starts but stalls, leaving a mix of starting material and product. What causes an incomplete reaction?
An incomplete reaction suggests that the process is kinetically slow or that the catalyst/reagent is losing activity over time.
Potential Causes & Solutions:
-
Product Inhibition: The amine product (this compound) can sometimes adsorb onto the catalyst surface, blocking active sites and preventing the remaining starting material from reacting.[6] Increasing catalyst loading or temperature may help overcome this.
-
Insufficient Reagent: Ensure that the reducing agent (e.g., Fe, Na₂S₂O₄) or hydrogen donor is present in sufficient molar excess to account for the stoichiometry of the reaction and any potential degradation.
-
Reaction Time: Some reductions, especially with sterically hindered substrates, are simply slow. Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) and allow it to run for an extended period (e.g., 12-24 hours) before concluding it has stalled.
Q3: I'm observing significant side products. What are they and how can I improve selectivity?
The reduction of a nitro group proceeds through several intermediates. If the reaction is not driven to completion, these intermediates can become significant impurities.
The generally accepted pathway is: Nitro (R-NO₂) → Nitroso (R-NO) → Hydroxylamine (R-NHOH) → Amine (R-NH₂)[7]
Unwanted coupling reactions can also occur, leading to azoxy (R-N=N(O)-R) and azo (R-N=N-R) compounds, especially under neutral or basic conditions or when using certain metal hydrides.[8][9]
Caption: Stepwise reduction from nitro to amine, highlighting key intermediates.
Strategies to Improve Selectivity:
-
Acidic Conditions: Using acidic media, such as with Fe/HCl, SnCl₂/HCl, or even catalytic hydrogenation in the presence of acetic acid, generally favors the formation of the desired aniline by ensuring the hydroxylamine intermediate is rapidly protonated and reduced further.[8][10] The Fe/NH₄Cl system is considered mildly acidic.[7][11]
-
Control Temperature: Over-reduction is less of a concern for this specific substrate, but incomplete reduction leading to hydroxylamines can be an issue. For catalytic hydrogenations, ensure sufficient hydrogen pressure and reaction time. For chemical reductions, ensure adequate reagent stoichiometry and temperature.[12]
Q4: Which reduction method should I choose for 4-cyclohexyl-2-nitrophenol?
The optimal method depends on available equipment, scale, and tolerance for other functional groups. For this substrate, the phenol group is generally stable under the most common reduction conditions.
| Method | Reagents & Typical Conditions | Pros | Cons & Potential Issues |
| Catalytic Hydrogenation | H₂ (1-4 bar or balloon), 5-10% Pd/C, in MeOH, EtOH, or EtOAc, Room Temp.[1][8] | High yield, clean reaction, easy product isolation (filtration of catalyst). | Catalyst is expensive and highly susceptible to poisoning.[2] Requires specialized hydrogenation equipment for pressures >1 atm. |
| Transfer Hydrogenation | Hydrazine (N₂H₄) or Ammonium Formate (HCO₂NH₄), Pd/C, in MeOH or EtOH, Reflux.[5][13] | Avoids handling of gaseous H₂. Generally fast and effective. | Hydrazine is highly toxic. Can sometimes be less effective for stubborn substrates than direct hydrogenation. |
| Metal in Acidic Media | Fe powder, NH₄Cl, in EtOH/H₂O, Reflux.[3][7] | Very inexpensive, robust, and scalable. Tolerant of many functional groups. | Workup can be messy due to iron sludge, requiring filtration through Celite®.[3] Reaction times can be long. |
| Sodium Dithionite | Na₂S₂O₄, typically in a biphasic system (e.g., H₂O/DCM) or aqueous base.[14][15] | Mild, metal-free alternative. Good for sensitive substrates. | Reagent is unstable to air/moisture.[4] Can be sluggish and require large excess of reagent. Workup involves separating aqueous and organic layers. |
Part 2: Experimental Protocols & Workflow
Here are detailed, self-validating protocols for the two most common and robust methods.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its cleanliness and high efficiency, provided the catalyst remains active.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask or hydrogenation vessel, add 4-cyclohexyl-2-nitrophenol (1.0 eq).
-
Solvent Addition: Add a suitable solvent (e.g., Methanol or Ethanol, ~0.1-0.2 M concentration) and stir to dissolve the substrate completely.
-
Inerting: Sparge the solution with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (5-10 mol % by weight). Caution: Pd/C can be pyrophoric, especially after use. Do not add to a solvent like acetone or in the presence of air.
-
Hydrogenation: Securely seal the vessel. Evacuate the atmosphere and backfill with hydrogen gas. Repeat this cycle three times.[1]
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 3-4 bar) or maintain a positive pressure with a hydrogen-filled balloon. Stir the mixture vigorously at room temperature.
-
Monitoring: Track the reaction's progress by TLC (staining with ninhydrin can help visualize the newly formed amine) or by monitoring hydrogen uptake.
-
Work-up: Once the starting material is consumed, carefully vent the excess hydrogen and purge the vessel with an inert gas.
-
Catalyst Removal: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Note: Never allow the filter cake to dry completely, as it can ignite upon exposure to air. Keep the Celite® pad wet with solvent during and after filtration.[1]
-
Isolation: Wash the filter cake with a small amount of the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Reduction using Iron and Ammonium Chloride
This classic, scalable method is an excellent alternative when catalytic hydrogenation is problematic.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-cyclohexyl-2-nitrophenol (1.0 eq), ethanol (or methanol), and water (e.g., a 4:1 to 5:1 ratio).
-
Reagent Addition: Add ammonium chloride (NH₄Cl, ~4-5 eq) and fine iron powder (~5-10 eq).[3]
-
Reaction: Heat the vigorously stirred suspension to reflux. The reaction mixture will turn dark grey or black.
-
Monitoring: Monitor the reaction by TLC until the starting material (a yellow spot) is no longer visible. This can take several hours (2-8 h).[3]
-
Work-up: Cool the reaction mixture to room temperature. If the solvent is methanol, it is critical to add water before attempting to remove the solvent by distillation to avoid a potential uncontrolled exotherm.[3]
-
Filtration: Dilute the slurry with a solvent like dichloromethane (DCM) or ethyl acetate. Filter the entire mixture through a thick pad of Celite® to remove the black iron sludge.
-
Extraction: Wash the Celite® pad thoroughly with more of the extraction solvent. Transfer the combined filtrate to a separatory funnel and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Part 3: Logical Troubleshooting Workflow
When faced with a low-yield reaction, a logical, step-by-step diagnostic process is the most efficient way to identify and solve the problem.
Caption: A decision tree for systematically troubleshooting low-yield issues.
References
-
Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Du, H., et al. (2006). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. Journal of Molecular Catalysis A: Chemical. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent. [Link]
-
Smith, A. D., & Scott, D. J. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3445–3454. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Li, H., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(15), 5851. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]
-
ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?[Link]
-
Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?[Link]
-
Reddit. (2012). Help with Sodium Dithionite Reduction of Nitro groups. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
Reddit. (2023). my nitro refuses to be reduced. [Link]
-
YouTube. (2025). What Is Catalyst Poisoning In Chemical Reactions? - Chemistry For Everyone. [Link]
-
YouTube. (2019). reduction of nitro groups to anilines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Impurity Identification in 2-Amino-4-cyclohexylphenol
Prepared by: Gemini, Senior Application Scientist
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the analysis of 2-Amino-4-cyclohexylphenol. The focus is to provide practical, in-depth troubleshooting and procedural support for identifying impurities using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two cornerstone analytical techniques in chemical characterization.[1] This document is structured to address common challenges and provide clear, actionable protocols to ensure the integrity and purity of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the characterization of this compound.
Q1: What are the most likely process-related impurities in this compound?
The impurity profile is heavily dependent on the synthetic route. A common synthesis involves the cyclohexylation of phenol followed by nitration and reduction.[2] Potential impurities can therefore include:
-
Starting Materials: Unreacted phenol or cyclohexene/cyclohexanol.
-
Isomeric Byproducts: 4-Cyclohexylphenol (lacking the amino group), and other isomers where the cyclohexyl or amino group are in different positions on the phenol ring. Positional selectivity is a known challenge in these reactions.[2]
-
Intermediates: Incomplete reduction of a nitro intermediate (e.g., 2-Nitro-4-cyclohexylphenol).
-
Over-alkylation Products: Di-cyclohexylphenol species.
Q2: An unknown peak has appeared in my ¹H NMR spectrum. What is the first step to identify it?
First, verify if the peak corresponds to common laboratory contaminants. This includes residual solvents from purification (e.g., ethyl acetate, dichloromethane, hexane) or acetone from glassware.[3][4] Cross-reference the chemical shift with established tables of common impurities.[4] If it's not a common solvent, consider the following:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake, and re-acquire the spectrum.[3][5] If the peak disappears or diminishes, it is an exchangeable proton, likely from an -OH or -NH₂ group, which can help confirm the presence of phenolic or amino impurities.[5][6]
-
Integration: Check the integration of the unknown peak relative to your main compound's peaks to quantify the impurity.
-
2D NMR: If the structure is not obvious, acquiring a 2D NMR spectrum like COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) can reveal proton-proton and proton-carbon correlations, respectively, providing invaluable connectivity information.
Q3: How can I differentiate this compound from its isomers using NMR?
The substitution pattern on the aromatic ring is key. The protons on the benzene ring will have distinct chemical shifts and coupling patterns (splitting) based on their relative positions.
-
For this compound: You would expect to see three aromatic protons. The proton between the amino and hydroxyl groups will likely be a doublet, the proton next to the cyclohexyl group will be a doublet of doublets, and the third proton will be another doublet. The exact splitting pattern confirms the 1,2,4-trisubstituted pattern.
-
For other isomers: A different substitution pattern (e.g., 2-Amino-5-cyclohexylphenol) would result in a completely different set of aromatic signals and coupling constants. Comparing the observed spectrum to predicted spectra for possible isomers is a powerful confirmation tool.
Q4: My mass spectrum shows a molecular ion that I don't recognize. How can I begin to identify this unknown impurity?
An unexpected mass can be approached systematically:
-
Check the Mass: Does the mass correspond to any of the potential process-related impurities mentioned in Q1? For example, a mass of 177.26 g/mol could correspond to 4-cyclohexylphenol.
-
Analyze Fragmentation: Look at the fragmentation pattern. Aromatic compounds often show characteristic losses.[7] For aminophenols, common fragmentations include the loss of CO, CHO, or HCN.[8] The fragmentation pattern provides a fingerprint that can be compared to literature data or databases.[9][10]
-
High-Resolution MS (HRMS): If available, HRMS provides a highly accurate mass measurement, which allows you to determine the elemental composition (molecular formula) of the impurity. This drastically narrows down the number of possible structures.
Part 2: Troubleshooting Experimental Issues
Even with robust protocols, experimental anomalies can occur. The following tables provide guidance on troubleshooting common issues in NMR and MS analysis.
NMR Spectroscopy Troubleshooting
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Very Broad Peaks | 1. Poor shimming of the magnet. 2. Low solubility of the sample, causing inhomogeneity. 3. Sample is too concentrated.[3] 4. Presence of paramagnetic impurities. | 1. Re-shim the instrument. 2. Try a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄ if CDCl₃ fails).[3] 3. Dilute the sample. 4. Purify the sample further if paramagnetic metals are suspected. |
| Unexpected Singlet for -OH or -NH₂ | Rapid proton exchange is occurring, often catalyzed by trace acidic or basic impurities. This is common for alcohols and amines.[5][11] | This is often the expected result. To confirm, perform a D₂O exchange; the singlet should disappear.[5][6] Running the sample in a non-polar solvent like benzene-d₆ or in DMSO-d₆ can sometimes slow the exchange enough to resolve coupling. |
| Signals Overlapping with Residual Solvent Peak | The chemical shift of a key proton (e.g., aromatic) is obscured by the solvent signal (e.g., CHCl₃ at 7.26 ppm). | Change the deuterated solvent. For example, if peaks are obscured by CDCl₃, running the sample in Acetone-d₆ or Benzene-d₆ will shift the signals.[3] |
| Poor Integration Accuracy | 1. Incomplete relaxation of nuclei between scans. 2. Overlapping peaks are being integrated together. | 1. Increase the relaxation delay (d1) in your acquisition parameters to ensure full relaxation (e.g., 5 times the longest T1). 2. Use peak deconvolution software or try a different solvent to better resolve the signals. |
Mass Spectrometry Troubleshooting
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Low Signal | 1. No sample is reaching the detector. 2. The compound is not ionizing under the selected conditions. 3. A leak in the system is causing a loss of vacuum/sensitivity.[12] | 1. Ensure the autosampler/syringe is working and check for clogs in the LC system or transfer lines.[12][13] 2. Switch ionization mode (e.g., from ESI to APCI) or polarity (positive to negative). Amines generally ionize well in positive mode. 3. Perform a leak check, especially around gas fittings and column connectors.[12] |
| Contamination/High Background in Blanks | 1. Carryover from a previous, more concentrated sample. 2. Contaminated mobile phase or vials. | 1. Run multiple blank injections after a high-concentration sample. Implement a robust needle wash protocol.[13] 2. Prepare fresh mobile phase using LC-MS grade solvents and use new vials.[13] |
| Inaccurate Mass Measurement (HRMS) | 1. The instrument's mass calibration has drifted. 2. No lock mass or internal calibrant is being used during the run. | 1. Recalibrate the mass spectrometer according to the manufacturer's protocol.[13] 2. Ensure that a reference mass is being acquired throughout the run to correct for drift in real-time. |
| Fragment Spectrum is Noisy or Uninformative | 1. The precursor ion was not isolated correctly. 2. The collision energy (for MS/MS) is too low or too high. | 1. Check the isolation window for your precursor ion in the MS/MS method. 2. Perform a collision energy ramp experiment to find the optimal energy that produces a rich fragmentation pattern without completely obliterating the molecule. |
Part 3: In-Depth Experimental Protocols & Visualizations
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh ~5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (CDCl₃ is a common starting point) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required and it is not already present in the solvent.[6]
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity.
-
Acquire a standard ¹H spectrum with parameters such as:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay (d1): 2-5 seconds
-
Number of scans: 8-16 (adjust for sample concentration)
-
-
-
Data Processing & Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all peaks.
-
Analyze chemical shifts and coupling patterns to identify signals corresponding to the main compound and any impurities. The aromatic region (6.0-8.5 ppm) and the region for protons adjacent to heteroatoms (3.0-5.0 ppm) are particularly informative.[14][15]
-
Protocol 2: LC-MS Analysis for Impurity Profiling
-
Sample Preparation:
-
Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Further dilute the stock solution to a working concentration of ~1-10 µg/mL using the initial mobile phase composition.
-
-
LC-MS Method:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) is a robust choice.[16]
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade)
-
Gradient: A typical gradient might be 5% B to 95% B over 15-20 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
MS Detector: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Scan Range: m/z 50-500.
-
Data-Dependent Acquisition: Configure the instrument to automatically perform MS/MS fragmentation on the most intense ions detected in the full scan.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected molecular weight of this compound (C₁₂H₁₇NO, exact mass: 191.1310).[17]
-
Search for other peaks in the total ion chromatogram.
-
Analyze the mass spectrum and fragmentation pattern for each unknown peak to propose potential impurity structures.
-
Visual Workflows
The following diagrams illustrate the logical flow for impurity identification.
Caption: Workflow for impurity identification in this compound.
Caption: Common sources of impurities in synthetic chemistry.
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
- El-Kimary, E. I., Khamis, E. F., Belal, S. F., & Abdel-Megied, A. M. (2018). Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. PubMed.
- AAYUSHI INTERNATIONAL INTERDISCIPLINARY RESEARCH JOURNAL (AIIRJ).
- Guidechem. 2-AMINO-4-CYCLOHEXYL-PHENOL 3279-13-8 wiki.
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.
- GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry.
- HELIX Chromatography. HPLC Methods for analysis of 4-Aminophenol.
- Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of phenol.
- Chemistry LibreTexts. (2023).
- SIELC Technologies.
- BenchChem. (2025).
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- CGSpace. Mass Spectrometer (MS) Troubleshooting Guide.
- Organic Chemistry: A Tenth Edition. 17.11 Spectroscopy of Alcohols and Phenols.
- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Doc Brown's Advanced Organic Chemistry.
- Oregon St
- University of Colorado Boulder. Table of Characteristic Proton NMR Shifts.
- ResearchGate. (2009). Synthesis of Cyclohexylphenols.
- Escola, J. M., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. gentechscientific.com [gentechscientific.com]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. Development and Validation of Chromatographic Methods for Simultaneous Determination of Paracetamol, Orphenadrine Citrate and Caffeine in Presence of P-aminophenol; Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. guidechem.com [guidechem.com]
Navigating the Synthesis of PROTACs with 2-Amino-4-cyclohexylphenol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for PROTAC synthesis challenges, specifically focusing on the integration of the 2-Amino-4-cyclohexylphenol moiety. As a Senior Application Scientist, I've seen firsthand the unique hurdles and breakthroughs that come with developing novel protein degraders. This guide is structured to provide you with not just protocols, but the underlying rationale to empower your experimental design and troubleshooting efforts.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers have when incorporating this compound into their PROTAC design.
Q1: What are the primary challenges associated with using this compound in PROTAC synthesis?
A1: The main difficulties stem from a combination of steric hindrance, solubility issues, and the potential for side reactions. The bulky cyclohexyl group can impede the approach of reagents to the amino and phenolic functional groups, slowing down reaction kinetics. Furthermore, the hydrophobicity of the cyclohexyl moiety often leads to poor solubility of the PROTAC molecule in aqueous buffers, which can complicate purification and biological assays. [1][2][3] Q2: How does the reactivity of the amine and phenol groups on this compound influence linker attachment strategies?
A2: Both the amino and phenolic hydroxyl groups are nucleophilic and can participate in linker conjugation reactions. However, the amine is generally more nucleophilic and is the preferred site for initial linker attachment via amide bond formation. The phenolic hydroxyl offers an alternative attachment point, but its lower reactivity often necessitates harsher reaction conditions or the use of protecting groups to ensure selective reaction at the desired site. Careful consideration of your overall synthetic strategy is crucial to avoid unintended reactions. [4][5][6] Q3: What impact does the cyclohexyl group have on the final PROTAC's properties?
A3: The cyclohexyl group significantly increases the hydrophobicity and molecular weight of the PROTAC. While this can sometimes enhance cell permeability by facilitating passive diffusion across the cell membrane, it often leads to decreased aqueous solubility. [7][8][9]This trade-off is a critical consideration in PROTAC design, as poor solubility can hinder formulation and bioavailability. [1][10]
Part 2: Troubleshooting Guide - Common Issues & Solutions
This section provides a more in-depth, problem-and-solution format for issues you might encounter during your experiments.
Issue 1: Low Yield in Amide Coupling Reactions
Symptoms:
-
Incomplete consumption of starting materials (this compound or the linker-acid).
-
Formation of multiple, difficult-to-separate byproducts.
Root Cause Analysis: The primary culprit is often steric hindrance from the cyclohexyl group, which slows the kinetics of the amide bond formation. The choice of coupling reagent and reaction conditions is therefore critical.
Solution Workflow:
Caption: Troubleshooting workflow for low amide coupling yields.
Detailed Protocol & Explanation:
-
Optimize Coupling Reagent:
-
Standard Reagents: If you are using common carbodiimide reagents like DCC or EDC with HOBt, consider switching to a more potent uronium-based coupling reagent such as HATU or HBTU. [11][12]These reagents form highly reactive activated esters, which can overcome the steric hindrance.
-
Rationale: Uronium salts are generally more efficient and lead to fewer side reactions, such as the formation of N-acylurea byproducts with carbodiimides. [12]
-
-
Adjust Reaction Conditions:
-
Temperature: While room temperature is a common starting point, gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LC-MS to avoid degradation.
-
Solvent: Ensure your solvent fully dissolves all reactants. Aprotic polar solvents like DMF or NMP are generally good choices. If solubility is an issue, consider a co-solvent system.
-
Base: The choice of base is also important. A non-nucleophilic base like DIPEA is standard, but in cases of significant steric hindrance, a stronger, non-nucleophilic base might be beneficial.
-
-
Consider Protecting Groups:
-
If you are observing side reactions involving the phenolic hydroxyl group, consider protecting it as a benzyl or silyl ether. [6][13]This ensures that the amide coupling occurs exclusively at the amino group. The protecting group can then be removed in a subsequent step.
-
Rationale: Protecting groups temporarily block reactive sites to prevent unwanted reactions, allowing for controlled, stepwise synthesis. [4][5] Data Summary Table:
-
| Coupling Reagent | Additive | Typical Conditions | Common Side Reactions |
| DCC/EDC | HOBt/HOAt | Room Temp, DMF | N-acylurea formation, racemization [12][14] |
| HATU/HBTU | - | Room Temp, DMF, DIPEA | Minimal side reactions [11] |
Issue 2: Poor Solubility of the Final PROTAC
Symptoms:
-
Difficulty dissolving the purified PROTAC in aqueous buffers for biological assays.
-
Precipitation of the compound during purification or storage.
Root Cause Analysis: The combination of a large, hydrophobic warhead, a potentially long and greasy linker, and the cyclohexylphenol moiety contributes to the overall low aqueous solubility of many PROTACs. [1][10][15] Solution Workflow:
Caption: Troubleshooting workflow for poor PROTAC solubility.
Detailed Protocol & Explanation:
-
Modify the Linker:
-
Incorporate PEG Chains: Introducing short polyethylene glycol (PEG) chains into your linker is a well-established strategy to increase hydrophilicity and aqueous solubility.
-
Rationale: The ether oxygens in the PEG linker can form hydrogen bonds with water, improving the overall solubility of the molecule.
-
-
Introduce Polar Functional Groups:
-
Consider incorporating polar functional groups, such as amides or sulfonamides, into the linker or even modifying the warhead or E3 ligase ligand if synthetically feasible and if it doesn't compromise binding affinity.
-
Rationale: Increasing the number of hydrogen bond donors and acceptors can significantly improve aqueous solubility. [15]
-
-
Formulation Strategies:
-
For in vitro and in vivo studies, consider using formulation aids. Co-solvents like DMSO or the use of cyclodextrins can help to solubilize hydrophobic compounds.
-
Rationale: Formulation strategies can create a microenvironment that is more favorable for the dissolution of hydrophobic molecules.
-
Issue 3: Challenges in Purification
Symptoms:
-
Co-elution of the product with starting materials or byproducts during column chromatography.
-
Broad peaks or poor resolution in HPLC.
Root Cause Analysis: The hydrophobic nature of PROTACs containing this compound can lead to strong interactions with the stationary phase in reverse-phase chromatography, making elution difficult and peak broadening common.
Solution Workflow:
Caption: Troubleshooting workflow for PROTAC purification.
Detailed Protocol & Explanation:
-
Optimize Chromatographic Conditions:
-
Column Choice: For reverse-phase HPLC, consider using a column with a different stationary phase (e.g., C8 instead of C18) to modulate the hydrophobic interactions.
-
Mobile Phase: Experiment with different mobile phase modifiers. Adding a small amount of an organic acid (like formic acid or TFA) can help to protonate basic sites on your molecule and improve peak shape. Varying the organic solvent (e.g., acetonitrile vs. methanol) can also alter selectivity.
-
Gradient: A shallower gradient during HPLC can improve the separation of closely eluting compounds.
-
-
Alternative Purification Techniques:
-
Normal Phase Chromatography: If your PROTAC is sufficiently non-polar, normal phase chromatography on silica gel may provide better separation.
-
Hydrophobic Interaction Chromatography (HIC): For particularly challenging separations, HIC can be a powerful tool. This technique separates molecules based on their hydrophobicity in a high-salt mobile phase.
-
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid-containing linker (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale: This protocol utilizes a highly efficient coupling reagent (HATU) to overcome potential steric hindrance and ensure high conversion to the desired amide product. The workup procedure is designed to remove excess reagents and byproducts.
References
- Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Str
- Understanding and Improving the Membrane Permeability of VH032-Based PROTACs | ACS Medicinal Chemistry Letters - ACS Public
- Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - PubMed Central.
- How do protective groups aid in multi-step syntheses? - TutorChase.
- Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC - NIH.
- Figure 4. PROTAC permeability, stability, and cellular activity. (A)...
- Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characteriz
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13).
- Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK. (2023, June 30).
- Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed. (2025, January 9).
- Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC - NIH. (2022, April 25).
- Experimental solubility versus TPSA for the PROTAC data set.
- How do I avoid side reactions while doing this peptide coupling reaction? - Reddit. (2025, March 20).
- Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders Sophie Wittenburg, Maximilian R. Zuleeg, Ki - ChemRxiv.
- Introduction to Peptide Synthesis - PMC - NIH.
- Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). (2023, July 27).
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Journal of Chemical and Pharmaceutical Research, 2024, 16(4):11-12 Opinion Protecting Group Strategies for Complex Molecule Synt - JOCPR. (2024, April 29).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
- Overview of Custom Peptide Synthesis.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degrad
- Amino Acid-Protecting Groups. (2019, November 19).
- A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - NIH.
- How to purify a hydrophobic protein with His-Tag?
- Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the Ataxia telangiectasia and RAD3-related (ATR) kinase - ChemRxiv. (2023, November 10).
- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - MDPI. (2020, April 23).
- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug
- Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2023, December 17).
- Hydrophobic tagging: A promising paradigm for targeted protein degrad
- PROTAC Technology: Opportunities and Challenges - PMC - NIH.
- Methods to accelerate PROTAC drug discovery - PMC - NIH. (2025, June 25).
- Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides - Bio-Synthesis. (2022, April 13).
- Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead - PubMed.
- Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs - ChemRxiv.
- Recent Advances in the Development of Pro-PROTAC for Selective Protein Degrad
- Hydrophobic tag-based protein degradation: Development, opportunity and challenge | Request PDF - ResearchG
- Site-Specific Antibody Conjugation for ADC and Beyond - PMC - NIH. (2017, November 9).
- Degradation of proteins by PROTACs and other str
- Methods for site-specific drug conjug
- Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC - NIH.
Sources
- 1. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Hydrophobic tagging: A promising paradigm for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tutorchase.com [tutorchase.com]
- 5. media.neliti.com [media.neliti.com]
- 6. jocpr.com [jocpr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Overview of Custom Peptide Synthesis [peptide2.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Hook Effect in PROTACs with 2-Amino-4-cyclohexylphenol Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you understand, identify, and mitigate the "hook effect," a common challenge in PROTAC research. We will place a special emphasis on the emerging role of novel linker chemistries, such as those based on 2-Amino-4-cyclohexylphenol, in overcoming this phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the PROTAC "hook effect"?
A1: The PROTAC "hook effect" refers to the paradoxical decrease in target protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1][2] Instead of the expected sigmoidal curve where efficacy plateaus, excessive concentrations of a PROTAC can lead to reduced degradation efficiency.[3] This can complicate the determination of key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[3][4]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is primarily caused by the formation of non-productive binary complexes at high PROTAC concentrations.[1][3] A PROTAC's function depends on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[][6] However, when PROTAC molecules are in excess, they can independently bind to either the target protein or the E3 ligase, forming inhibitory "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes.[2] These binary complexes compete with and prevent the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[3][7]
Q3: How does the linker, specifically a this compound type, influence the hook effect?
A3: The linker is a critical determinant of a PROTAC's overall success, influencing ternary complex formation and pharmacokinetic properties.[8][9] The length, rigidity, and composition of the linker play a crucial role.[10][11] While traditional PEG and alkyl linkers have been widely used, they can sometimes lead to overly flexible molecules that readily form non-productive binary complexes.[12][13]
Linkers like this compound introduce a degree of rigidity and defined exit vectors. This structural constraint can pre-organize the PROTAC into a conformation that is more favorable for forming a stable and productive ternary complex. By reducing the entropic penalty associated with complex formation, these more rigid linkers can enhance the cooperativity of the ternary complex, making its formation more favorable than that of the binary complexes, even at higher concentrations.[14] This can, in turn, mitigate the hook effect.
Q4: What are the experimental consequences of the hook effect?
A4: The main consequence of the hook effect is the potential for misinterpreting experimental data, leading to an inaccurate assessment of a PROTAC's potency and efficacy.[3] If the tested concentration range is too high and falls within the "hook" region, a potent PROTAC might be incorrectly classified as inactive.[2] This can lead to the premature abandonment of promising compounds during drug discovery campaigns.
Visualizing the Hook Effect Mechanism
The diagrams below illustrate the difference between the formation of productive ternary complexes at optimal concentrations and the formation of non-productive binary complexes at excessive concentrations, which is the cause of the hook effect.
Caption: At optimal concentrations, PROTACs facilitate productive ternary complex formation leading to degradation. At excessive concentrations, they form non-productive binary complexes, inhibiting degradation and causing the "hook effect".
Troubleshooting Guides
This section addresses common issues encountered during PROTAC experiments in a question-and-answer format.
Issue 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic hook effect.[3]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular range of PROTAC concentrations (e.g., from 1 pM to 100 µM) to fully define the bell-shaped curve.[3] This will help in accurately determining the optimal concentration for maximal degradation (Dmax).
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 16, 24 hours) at both the optimal (Dmax) concentration and a higher, "hooked" concentration.[2] This will help understand the kinetics of degradation and the onset of the hook effect.
-
Select Optimal Concentration: For subsequent experiments, use concentrations at or below the determined optimal concentration to ensure you are working within the productive range of the PROTAC.[3]
-
Issue 2: My PROTAC shows weak or no degradation at any tested concentration.
-
Likely Cause: This could be due to several factors, including testing only in the hook effect region, poor cell permeability, or issues with the experimental system.[2][11]
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much broader range of concentrations, for example, from 1 pM to 100 µM, to ensure you are not missing a narrow optimal window.[3]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[11] Consider using a cell permeability assay, such as the Caco-2 assay, to evaluate this.[15]
-
Verify Target and E3 Ligase Expression: Confirm that both the target protein and the recruited E3 ligase are expressed in your cell line.[16]
-
Evaluate Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), or in-cell assays like NanoBRET to directly measure the formation of the ternary complex.[17][18][19] This can help determine if the issue lies in the PROTAC's ability to bring the target and E3 ligase together.
-
Issue 3: How can I proactively mitigate the hook effect in my experiments?
-
Likely Cause: The intrinsic properties of the PROTAC (affinities, linker design) predispose it to forming binary complexes at high concentrations.
-
Potential Solutions:
-
Rational Linker Design: This is where novel linkers like this compound become crucial. Systematically varying the linker length and composition can identify a PROTAC with a reduced hook effect.[20][21] The goal is to enhance positive cooperativity, which stabilizes the ternary complex.[3]
-
Enhance Cooperativity: Design the PROTAC to promote favorable protein-protein interactions between the target and the E3 ligase.[3]
-
Advanced PROTAC Modalities:
-
Trivalent PROTACs: In some cases, trivalent PROTACs have been shown to enhance protein degradation, though their ability to reduce the hook effect is context-dependent.[22]
-
Nano-PROTACs: Encapsulating PROTACs in nanoparticles can control their release and local concentration, potentially mitigating the hook effect.[3]
-
-
Quantitative Data Summary
The following tables provide hypothetical data from PROTAC experiments to illustrate the hook effect and successful mitigation through linker optimization.
Table 1: Dose-Response Data for PROTAC-A (Flexible Linker) Exhibiting a Pronounced Hook Effect
| PROTAC-A Concentration (nM) | % Target Protein Remaining |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 40 |
| 100 | 15 |
| 1000 | 50 |
| 10000 | 80 |
In this example, the optimal degradation is observed at 100 nM, with a clear hook effect at 1 µM and 10 µM.
Table 2: Dose-Response Data for PROTAC-B (this compound Linker) with a Mitigated Hook Effect
| PROTAC-B Concentration (nM) | % Target Protein Remaining |
| 0 (Vehicle) | 100 |
| 1 | 90 |
| 10 | 55 |
| 100 | 10 |
| 1000 | 12 |
| 10000 | 15 |
PROTAC-B, with an optimized rigid linker, maintains high degradation efficacy even at higher concentrations, demonstrating a mitigated hook effect.
Experimental Protocols
Protocol 1: Standard Cellular Protein Degradation Assay (Western Blot)
Objective: To determine the dose-response curve of a PROTAC and identify a potential hook effect.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only control (e.g., DMSO).[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a standard method like the Bradford assay to ensure equal protein loading.[2]
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.[2]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.[2]
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the percentage of remaining target protein against the PROTAC concentration to generate the dose-response curve.
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET)
Objective: To quantitatively measure the formation of the ternary complex in live cells.
Methodology:
-
Cell Line Preparation:
-
Assay Setup:
-
Plate the cells in a 96-well plate.
-
Add the HaloTag® ligand (fluorescent acceptor) to the cells.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Data Acquisition:
-
Add the NanoBRET™ Nano-Glo® Substrate (bioluminescent donor).
-
Measure both the donor and acceptor emission signals using a luminometer capable of BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is often observed, with the peak indicating the concentration that promotes maximal ternary complex formation.[18]
-
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting the PROTAC hook effect.
References
-
The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. 2024 Jan 12. Available from: [Link]
-
Troup RI, Fallan C. Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. 2020;1(6):436-463. Available from: [Link]
-
ResearchGate. Effect of PROTAC linker length and conjugation site. A. In a... ResearchGate. Available from: [Link]
-
Profacgen. Ternary complex formation. Profacgen. Available from: [Link]
-
Riching KM, Mahan S, Corona CR, McDougall M, Vasta JD, Robers MB, et al. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chem Biol. 2018 Sep 21;13(9):2758-2770. Available from: [Link]
-
Cyrus K, Wehenkel M, Choi EY, Lee H, Swanson H, Kim KB. Impact of linker length on the activity of PROTACs. Mol Biosyst. 2011 Jan;7(1):359-64. Available from: [Link]
-
Cyrus K, Wehenkel M, Choi EY, Lee H, Swanson H, Kim KB. Impact of linker length on the activity of PROTACs. Mol Biosyst. 2011 Jan;7(1):359-64. Available from: [Link]
-
Yu M, Li Z, Wu Y, Zhang B, Liu S. Quantitative Measurement of PROTAC Intracellular Accumulation. Methods Mol Biol. 2024;2817:163-174. Available from: [Link]
-
Smith BE, Wang J, Pourshahian S, Gist F, Zimmer M, Schwalm C, et al. Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS Discov. 2024 Feb;29(2):109-121. Available from: [Link]
-
Zhang X, Thummavichai S, Wang L, He Y, Xiao Y, Zheng G, et al. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. J Med Chem. 2022 Sep 8;65(17):11457-11477. Available from: [Link]
-
Chitsazan A, Dahl G. Unveiling the Power of PROTAC Valency: Navigating Cell Type-Specific Hook Effects. bioRxiv. 2024 Jun 14. Available from: [Link]
-
ResearchGate. PROTAC-mediated ternary complex formation and hook effect. The hook... ResearchGate. Available from: [Link]
-
Sun N, Li Y, Yang Y, Li X, Wang K. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules. 2022 Dec 27;28(1):198. Available from: [Link]
-
Zhang X, Thummavichai S, Wang L, He Y, Xiao Y, Zheng G, et al. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. J Med Chem. 2022 Sep 8;65(17):11457-11477. Available from: [Link]
-
ResearchGate. Quantitative measurement of PROTAC intracellular accumulation. ResearchGate. Available from: [Link]
-
Cyrus K, Wehenkel M, Choi EY, Lee H, Swanson H, Kim KB. Impact of linker length on the activity of PROTACs. R Discovery. 2011 Jan 1. Available from: [Link]
-
Salami J, Crews CM. Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Semin Cell Dev Biol. 2017 Apr;64:1-7. Available from: [Link]
-
Maple HJ, Jones CD, van der Bedaf M, Clayton J, Le-Boulanger T, Sanderson J, et al. Methods to accelerate PROTAC drug discovery. Drug Discov Today. 2023 Feb;28(2):103444. Available from: [Link]
-
Ciulli A. How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. 2024 Mar 23. Available from: [Link]
-
Hughes SJ, Ciulli A. A beginner's guide to PROTACs and targeted protein degradation. Essays Biochem. 2021 Jul 23;65(1):1-16. Available from: [Link]
-
Genedata. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development. Genedata. Available from: [Link]
-
Biocompare. PROTACs: A Practical Guide. Biocompare. 2022 Aug 11. Available from: [Link]
-
Li Y, Yang L, Yang Y, Zhang Y, Wang K. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharm Sin B. 2023 May;13(5):1889-1903. Available from: [Link]
-
CD Bioparticles. PROTAC Linkers. CD Bioparticles. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. promega.co.jp [promega.co.jp]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ternary Complex Formation [promega.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 21. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Unveiling the Power of PROTAC Valency: Navigating Cell Type-Specific Hook Effects | bioRxiv [biorxiv.org]
stability of the 2-Amino-4-cyclohexylphenol moiety under different reaction conditions
Welcome to the technical support center for the 2-Amino-4-cyclohexylphenol moiety. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile chemical entity in their synthetic workflows. As a key building block, particularly in the synthesis of high-performance polymers and potentially in pharmaceutical intermediates, a thorough understanding of its stability is critical to ensure experimental success, reproducibility, and the integrity of your final products.[1]
This document provides in-depth answers to frequently encountered issues, troubleshooting guides for common degradation problems, and validated protocols to assess and manage the stability of the this compound moiety under a variety of laboratory conditions.
Frequently Asked Questions & Troubleshooting Guides
This section addresses the stability of the this compound moiety under common chemical environments. The inherent reactivity of the aminophenol scaffold—combining an electron-donating amino group and a hydroxyl group on an aromatic ring—makes it susceptible to specific degradation pathways.
Q1: How stable is the this compound moiety under acidic conditions?
Answer: Generally, the this compound moiety exhibits moderate stability in acidic conditions, but its reactivity is altered. The primary interaction is the protonation of the basic amino group to form an ammonium salt. This conversion significantly reduces the nucleophilicity of the nitrogen.
-
Causality: The electron-donating effect of the amino group is substantially diminished upon protonation. This deactivates the aromatic ring towards electrophilic substitution compared to the neutral molecule. While the C-N bond itself is typically stable to hydrolysis under mild acidic conditions, harsh acidic environments (e.g., concentrated strong acids, high temperatures) could potentially promote degradation, though this is not the most common instability.[2] The backbone of amino acids, a related structure, has been shown to remain intact even in concentrated sulfuric acid.[3]
Troubleshooting Guide: Acidic Conditions
| Observed Issue | Probable Cause | Recommended Solution |
| Incomplete reaction or slower-than-expected reaction rate (e.g., electrophilic substitution). | Protonation of the amino group deactivates the aromatic ring, reducing its reactivity towards electrophiles. | Consider using a larger excess of the electrophile or a stronger Lewis acid catalyst. Alternatively, protect the amino group before subjecting the molecule to the reaction (see Protecting Group Strategies section). |
| Appearance of unexpected byproducts in LC-MS analysis. | Harsh acidic conditions might be promoting side reactions or slow degradation. | Conduct a forced degradation study by treating the compound with a range of acid concentrations and temperatures to identify the tipping point for degradation.[2] If possible, perform the reaction in a less acidic medium or at a lower temperature. |
Q2: What is the stability profile of the moiety under basic conditions?
Answer: The this compound moiety is highly susceptible to degradation under basic conditions, especially in the presence of oxygen. The phenolic hydroxyl group is acidic (predicted pKa ~9.99) and will be deprotonated by common bases (e.g., NaOH, KOH, NaH) to form a sodium or potassium phenoxide salt.[4]
-
Causality: The formation of the phenoxide anion dramatically increases the electron density of the aromatic ring, making it extremely activated and highly prone to oxidation.[5] The presence of even trace amounts of oxygen can lead to the formation of colored, complex radical species and, ultimately, polymeric byproducts. The phenoxide itself is a potent nucleophile.[5]
Troubleshooting Guide: Basic Conditions
| Observed Issue | Probable Cause | Recommended Solution |
| Rapid darkening of the reaction mixture (e.g., to yellow, brown, or black). | Air oxidation of the highly activated phenoxide species. | Ensure all reactions under basic conditions are performed under a strictly inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents to minimize dissolved oxygen. |
| Low yield of desired product and formation of intractable polymeric material. | Polymerization initiated by oxidative coupling of phenoxide radicals. | In addition to maintaining an inert atmosphere, consider adding a mild reducing agent or an antioxidant to the reaction mixture if compatible with the desired chemistry. For reactions where the phenoxide is a required intermediate (e.g., O-alkylation), add the electrophile promptly after base addition. |
| Reaction with a soft electrophile yields a complex mixture. | The phenoxide ion is an ambident nucleophile, with reactivity at both the oxygen ("hard" site) and the ortho/para carbon atoms ("soft" sites).[5] | To favor O-alkylation, use polar aprotic solvents. To favor C-alkylation, less polar solvents can be employed. The choice of counter-ion can also influence selectivity. |
Q3: Is the this compound moiety susceptible to oxidation?
Answer: Yes, this moiety is highly susceptible to oxidation. This is its primary and most significant degradation pathway. Both the amino and hydroxyl groups are strong electron-donating groups, which makes the aromatic ring electron-rich and easily oxidized.
-
Causality: Oxidation can proceed through a series of steps, often involving single-electron transfers, to form radical cations and ultimately quinone-imine type structures, which are highly colored. Common laboratory oxidants (e.g., H₂O₂, peroxomonosulfate, or even atmospheric oxygen under basic conditions or in the presence of metal catalysts) can readily degrade the molecule.[6][7] The degradation of similar p-aminophenol structures is known to proceed via benzoquinone intermediates.[6][7]
Troubleshooting Guide: Oxidation
| Observed Issue | Probable Cause | Recommended Solution |
| Product discoloration during workup, purification (e.g., on silica gel), or storage. | Exposure to air and potentially light is causing slow oxidation. | Workup and purification should be performed as quickly as possible. Consider flushing silica gel columns with an inert gas before use. For long-term storage, keep the solid compound in a tightly sealed container under an inert atmosphere, protected from light, and refrigerated. |
| Complete consumption of starting material with no identifiable product when using an oxidizing agent. | The moiety is being degraded by the oxidant. | If the goal is to modify another part of the molecule, the aminophenol functionality must be protected prior to introducing the oxidant. Both the amino and hydroxyl groups should be protected. |
Below is a diagram illustrating a plausible oxidative degradation pathway.
Caption: Plausible pathway for oxidative degradation.
Q4: How does the moiety react with electrophiles and nucleophiles?
Answer: The this compound moiety possesses strong nucleophilic character.
-
Reaction with Electrophiles: The primary sites of nucleophilic attack are the amino group and the aromatic ring. The amino group will react readily with electrophiles like acyl chlorides or alkyl halides.[8] The aromatic ring is highly activated towards electrophilic aromatic substitution (e.g., halogenation, nitration), with substitution directed to the positions ortho and para to the powerful activating groups (-NH₂ and -OH). The positions ortho to the amino group and ortho to the hydroxyl group are the most likely sites of reaction.[5]
-
Reaction with Nucleophiles: The moiety itself is not generally reactive with nucleophiles. However, under specific conditions, such as in a Diazonium salt form (generated from the amine), the resulting species can be attacked by nucleophiles.
Troubleshooting Guide: Reactivity
| Observed Issue | Probable Cause | Recommended Solution |
| Multiple products formed during electrophilic aromatic substitution. | The ring is over-activated, leading to polysubstitution and a mixture of constitutional isomers. | Use milder reaction conditions (lower temperature, less reactive electrophile). To achieve regiocontrol, one or both of the activating groups must be protected to temper their activating effect. |
| N-alkylation occurs when O-alkylation was desired. | The amino group is a stronger nucleophile than the neutral hydroxyl group. | Protect the amino group first (e.g., as a Boc-carbamate). Then, deprotonate the hydroxyl group with a base to form the phenoxide, which is a much stronger nucleophile for the desired O-alkylation. |
Stability Under Physical Conditions
Q5: What is the thermal stability of the this compound moiety?
Answer: While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data is not readily available in public literature, aminophenols as a class can be sensitive to high temperatures.
-
Causality: In the presence of air, high temperatures can accelerate oxidative degradation.[9] Even under an inert atmosphere, very high temperatures can lead to decomposition. It is crucial to determine the thermal stability experimentally if the compound is to be subjected to high-temperature processing.
Troubleshooting Guide: Thermal Stress
| Observed Issue | Probable Cause | Recommended Solution |
| Sample darkens or melts with decomposition when heated. | Thermal degradation, likely accelerated by trace oxygen. | Determine the melting point in a sealed capillary under nitrogen if possible. For reactions at elevated temperatures, ensure a robust inert atmosphere. Avoid unnecessarily high temperatures during solvent evaporation. |
Q6: Is the moiety sensitive to light (photostability)?
Answer: Yes, aromatic amines and phenols are often photosensitive. Molecules that can absorb UV or visible light are at risk of photodegradation.[10]
-
Causality: Absorption of photons can excite the molecule to a higher energy state, making it more susceptible to reaction, particularly oxidation. The ICH Q1B guidance provides a framework for testing the photostability of drug substances and products, which can be adapted for research compounds.[11][12] Degradation often proceeds via oxidative pathways, leading to discoloration.[13]
Troubleshooting Guide: Light Exposure
| Observed Issue | Probable Cause | Recommended Solution |
| Solid compound or solutions turn yellow/brown upon standing on the lab bench. | Photodegradation caused by exposure to ambient light. | Store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.[13] Minimize exposure to direct light during weighing and reaction setup. |
Proactive Stability Management: Protecting Group Strategies
Given the high reactivity of both the amino and hydroxyl groups, protecting groups are essential tools for achieving chemoselectivity and preventing degradation.[14] The choice of protecting group depends on its stability to the planned reaction conditions and the specific deprotection method required.[15] Orthogonal protection, where groups can be removed under different conditions, is a powerful strategy.[16]
Q7: When should I use a protecting group?
Answer: Protection is advised when:
-
Performing oxidation reactions on another part of the molecule.
-
Preventing O-alkylation/acylation when N-alkylation/acylation is desired, and vice-versa.
-
Controlling regioselectivity during electrophilic aromatic substitution.
-
Improving solubility or handling characteristics.
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. q1scientific.com [q1scientific.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. database.ich.org [database.ich.org]
- 13. researchgate.net [researchgate.net]
- 14. Protective Groups [organic-chemistry.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Linker Design for PROTACs Utilizing 2-Amino-4-cyclohexylphenol
Welcome to the technical support center for PROTAC development. This guide is specifically tailored for researchers, scientists, and drug development professionals working on Proteolysis Targeting Chimeras (PROTACs) that incorporate 2-Amino-4-cyclohexylphenol as a warhead for your protein of interest (POI). While this moiety is not as commonly documented in literature as other warheads, its unique structural features present distinct opportunities and challenges in linker design.
This document provides in-depth, field-proven insights into optimizing linker length and composition to maximize the efficacy of your PROTACs. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Introduction: The Pivotal Role of the Linker
A PROTAC molecule is a heterobifunctional entity composed of three parts: a ligand for the POI (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2] While the selection of the warhead and E3 ligase ligand determines the PROTAC's targets, the linker is far from a passive spacer. It plays a crucial and often underappreciated role in dictating the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties. The linker's length, composition, rigidity, and attachment points are critical parameters that must be empirically optimized to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI.[3][4]
The modular nature of PROTACs allows for methodical optimization.[5] This guide will address common questions and troubleshooting scenarios encountered when optimizing linkers for PROTACs featuring the this compound warhead.
Core Concepts & Visualization
Before diving into troubleshooting, let's visualize the fundamental mechanism and structure we are working with.
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC. The key event is the formation of the ternary complex, which is heavily influenced by the linker's properties.
Caption: Modular composition of a PROTAC with the specified warhead.
Frequently Asked Questions (FAQs)
Q1: Where should I attach the linker to the this compound warhead?
Answer: The this compound moiety offers two primary, chemically intuitive attachment points: the amino group (-NH2) and the phenolic hydroxyl group (-OH) .
-
Amino Group Attachment: This is often the most straightforward approach from a synthetic chemistry perspective. The primary amine can be readily functionalized via amide bond formation, reductive amination, or other standard chemistries to connect to a linker. This preserves the phenolic hydroxyl, which may be critical for binding to the POI through hydrogen bonding.
-
Phenolic Hydroxyl Attachment: Alkylation of the phenolic hydroxyl to form an ether linkage is also a common strategy. [4]This may be advantageous if the amino group is essential for POI binding or if you want to explore a different exit vector from the warhead.
Causality: The choice of attachment point (or "exit vector") is critical because it dictates the orientation of the warhead within the ternary complex. An incorrect vector can lead to steric clashes with either the POI or the E3 ligase, preventing the formation of a stable and productive complex. It is highly recommended to synthesize PROTACs with the linker attached at both positions to empirically determine the optimal exit vector.
Q2: What type of linker should I start with? PEG or Alkyl Chain?
Answer: Both polyethylene glycol (PEG) and simple alkyl chains are the most common starting points for linker design. [6]
-
PEG Linkers: These are generally preferred for initial screening. The ether oxygens in the PEG chain increase the hydrophilicity and aqueous solubility of the final PROTAC molecule, which is a common challenge due to their high molecular weight. [4]PEG linkers are also conformationally flexible.
-
Alkyl Chains: These are more hydrophobic and can contribute to poor solubility. However, their flexibility can be advantageous in allowing the two ends of the PROTAC to find a productive binding orientation. Excessive hydrophobicity can lead to issues with cell permeability and non-specific binding. Recommendation: Start with a series of PEG linkers of varying lengths (e.g., 2, 4, 6, and 8 ethylene glycol units). This will allow you to quickly assess the impact of linker length while maintaining favorable physicochemical properties.
Q3: How does linker length impact PROTAC activity?
Answer: Linker length is a critical parameter that must be optimized for each specific POI-ligase pair. [1][7]
-
Too Short: A short linker may cause steric hindrance between the POI and the E3 ligase, preventing the formation of a stable ternary complex. [8]* Too Long: A very long, flexible linker can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex. It may also result in non-productive binding modes where the POI and E3 ligase are too far apart for efficient ubiquitin transfer.
-
Optimal Length: The ideal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, stabilizing the ternary complex and leading to efficient degradation. [8]This relationship often results in a "hook effect" where both shorter and longer linkers are less effective than the optimal length.
Recent studies have shown that shorter, more rigid linkers can sometimes lead to more compact and stable ternary complexes. [2]
Troubleshooting Guide
Problem 1: My PROTAC binds to the target protein and the E3 ligase in binary assays, but I see no degradation in cells.
This is a very common issue and almost always points to a problem with ternary complex formation.
| Possible Cause | Explanation & Recommended Action |
| Suboptimal Linker Length | The distance between your POI and E3 ligase is not optimal. Solution: Synthesize a library of PROTACs with varying linker lengths. A common approach is to vary a PEG or alkyl chain by 2-4 atoms at a time. [8] |
| Incorrect Attachment Point | The exit vector from the this compound warhead or the E3 ligase ligand is causing a steric clash. Solution: If you attached via the amino group, synthesize a version with an ether linkage through the phenol, and vice-versa. Explore different attachment points on the E3 ligase ligand as well. [9] |
| Poor Cell Permeability | The PROTAC is not reaching its intracellular targets. PROTACs often have high molecular weights and can violate Lipinski's "rule-of-five". [10]Solution: Improve permeability by reducing the number of rotatable bonds (using more rigid linkers), or by modulating the hydrophilic/hydrophobic balance. [11][12]See Protocol 2 for a permeability assessment. |
| Linker is too Flexible | A highly flexible linker can lead to a high entropic penalty for ternary complex formation. Solution: Introduce rigidity into the linker. Replace a portion of the PEG/alkyl chain with a more constrained motif like a piperazine, piperidine, or a phenyl ring. [6] |
Problem 2: I see some degradation, but the potency (DC50) is low and the maximal degradation (Dmax) is poor.
This indicates that ternary complex formation is occurring, but it is either inefficient or the resulting complex is not optimal for ubiquitination.
| Quantitative Data Interpretation | Possible Cause & Recommended Action |
| Low Potency (High DC50) | The ternary complex may be unstable, requiring high concentrations of the PROTAC to drive the equilibrium towards degradation. Solution: Focus on linker compositions that can enhance protein-protein interactions. A more rigid linker might pre-organize the PROTAC into a more favorable conformation for binding, reducing the entropic penalty. |
| Poor Efficacy (Low Dmax) | Even at saturating concentrations, the PROTAC cannot induce complete degradation. This suggests that the geometry of the ternary complex is not optimal for the E3 ligase to transfer ubiquitin to accessible lysine residues on the POI. Solution: Systematically vary the linker length and attachment points. Even a small change of a few atoms can dramatically alter the orientation of the POI relative to the E3 ligase and improve Dmax. [9] |
The table below summarizes how linker modifications can affect key degradation parameters.
| Linker Modification | Primary Goal | Potential Impact on DC50/Dmax | Considerations |
| Varying PEG/Alkyl Length | Find optimal distance between POI & E3. | Can dramatically improve both DC50 and Dmax. | Start with 2-3 atom increments. |
| Introducing Rigid Moieties (e.g., piperazine) | Reduce conformational flexibility. | May improve DC50 by reducing entropic penalty. | Can be synthetically more challenging. |
| Altering Hydrophilicity (e.g., PEG vs. Alkyl) | Improve solubility and permeability. | Indirectly improves apparent DC50 by increasing intracellular concentration. | Balance solubility with permeability. [11] |
| Changing Attachment Vector | Re-orient POI relative to E3 ligase. | Can rescue a non-functional PROTAC or significantly improve Dmax. | Requires resynthesis from an earlier intermediate. |
Experimental Protocols
Protocol 1: Step-by-Step Synthesis of a Linker Series (Amide Coupling)
This protocol outlines the synthesis of a series of PROTACs by coupling a carboxylic acid-terminated linker to the amino group of the this compound warhead.
Workflow Diagram:
Caption: Workflow for parallel synthesis of a PROTAC library.
Detailed Steps:
-
Preparation: To a series of vials, add this compound (1.0 eq). In separate vials, prepare stock solutions of your E3 ligase ligand-linker-COOH series (e.g., pomalidomide-PEGn-COOH) (1.1 eq) in DMF.
-
Dissolution: Dissolve the warhead in DMF (or a suitable solvent like DCM).
-
Coupling Agent Addition: To each vial, add a solution of a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Reaction Initiation: Add the corresponding linker solution to each warhead-containing vial.
-
Incubation: Stir the reactions at room temperature. Monitor progress by LC-MS until the starting material (warhead) is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated NaHCO3 solution, and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase preparative HPLC to yield the final PROTACs.
-
Characterization: Confirm the structure and purity of each PROTAC by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Assessing Cellular Degradation (Western Blot)
This is the standard endpoint assay to measure POI degradation.
-
Cell Plating: Plate your cells of interest in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of your PROTACs (e.g., 1000 nM down to 0.1 nM) and a vehicle control (e.g., 0.1% DMSO). Include a positive control PROTAC if available.
-
Incubation: Incubate the cells for a desired time period (a 16-24 hour endpoint is common for initial screening).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts, separate the lysates by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against your POI and a loading control (e.g., GAPDH, β-actin). Then, incubate with an appropriate HRP-conjugated secondary antibody.
-
Imaging and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
-
Data Plotting: Plot the normalized POI levels against the log of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal percentage of degradation). [13][14]
Protocol 3: Verifying Proteasome-Mediated Degradation
It is crucial to confirm that the observed protein loss is due to the intended PROTAC mechanism.
-
Experimental Setup: Set up your degradation experiment as in Protocol 2.
-
Co-treatment: In parallel, treat cells with your most active PROTAC concentration in combination with:
-
A proteasome inhibitor (e.g., 1 µM MG132 or 100 nM Bortezomib).
-
A Cullin-RING ligase inhibitor (e.g., 1 µM MLN4924).
-
An excess of the free warhead ligand (e.g., 10 µM this compound).
-
An excess of the free E3 ligase ligand.
-
-
Analysis: Perform Western blotting as described above.
-
Interpretation: If the degradation is mechanism-specific, protein loss should be "rescued" (i.e., prevented) in all co-treatment conditions compared to the PROTAC-only treatment. This validates that degradation is dependent on the ternary complex, the E3 ligase, and the proteasome.
References
-
Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. PubMed. [Link]
-
Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. Semantic Scholar. [Link]
-
Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. National Institutes of Health (NIH). [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (PMC). [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. National Institutes of Health (PMC). [Link]
-
Design and optimization strategies of PROTACs and its Application, Comparisons to other targeted protein degradation for multiple oncology therapies. PubMed. [Link]
-
Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. National Institutes of Health (PMC). [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. National Institutes of Health (PMC). [Link]
-
Design, synthesis and profiling of proteolysis-targeting chimeras (PROTACs) as CDK4/6 degraders. ResearchGate. [Link]
-
Multitargeted protein degradation: Integrating small-molecule, biomacromolecular, and nano-PROTACs for paradigm shifts in drug discovery. ResearchGate. [Link]
-
Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. MDPI. [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]
-
Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. ACS Publications. [Link]
-
Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
-
Targeted protein degradation as a powerful research tool in basic biology and drug target discovery. PubMed Central. [Link]
-
A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. National Institutes of Health (PMC). [Link]
-
Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. PMC. [Link]
-
Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. Wiley Online Library. [Link]
-
Nathanael Gray - Dana-Farber Targeted Protein Degradation Webinar Series. YouTube. [Link]
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. National Institutes of Health. [Link]
-
PROTACs improve selectivity for targeted proteins. ScienceOpen. [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS Discovery. [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
-
Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds. National Institutes of Health. [Link]
-
PROTACs: Just the FAQs. Promega Connections. [Link]
-
PROTAC targeted protein degraders: the past is prologue. National Institutes of Health (PMC). [Link]
-
(A) Summary and (B) PROTAC tabs in the detailed information pages of warheads. ResearchGate. [Link]
-
Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. bioRxiv. [Link]
-
Modeling PROTAC degradation activity with machine learning. Chalmers Research. [Link]
-
Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. PubMed Central. [Link]
Sources
- 1. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. youtube.com [youtube.com]
Validation & Comparative
A Definitive Guide to the Structural Confirmation of Synthesized 2-Amino-4-cyclohexylphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth comparison of the analytical techniques used to verify the structure of 2-Amino-4-cyclohexylphenol, a valuable intermediate in the synthesis of various bioactive compounds. We will delve into the nuances of spectroscopic methods, offering not just protocols, but the underlying scientific rationale to empower researchers in their analytical endeavors.
The Synthetic Pathway: A Two-Step Journey to this compound
The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 4-cyclohexylphenol. This approach ensures a high yield of the desired product by directing the substitution patterns on the aromatic ring.
First, the nitration of 4-cyclohexylphenol introduces a nitro group ortho to the hydroxyl group, yielding 4-cyclohexyl-2-nitrophenol. This reaction is typically carried out using a mixture of nitric acid and a suitable solvent, such as ether, at controlled temperatures.[1] The directing effect of the hydroxyl group favors the introduction of the nitro group at the ortho and para positions. Since the para position is already occupied by the cyclohexyl group, the ortho position is the primary site of nitration.
The subsequent and final step is the reduction of the nitro group in 4-cyclohexyl-2-nitrophenol to an amino group. This transformation is a common and well-established reaction in organic synthesis, with several reliable methods available. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a clean and efficient method.[2] Alternatively, chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid, can also be employed.[2] The choice of reducing agent can be guided by factors such as available equipment, desired reaction conditions, and scalability.
Caption: Synthetic route to this compound.
Structural Elucidation: A Multi-faceted Spectroscopic Approach
Once synthesized, the confirmation of the this compound structure requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a definitive confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectrum of this compound:
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic (C3-H, C5-H, C6-H) | 6.5 - 7.0 | Multiplet | 3H | The electron-donating -OH and -NH₂ groups will shield the aromatic protons, causing them to appear in this upfield region. The splitting pattern will be complex due to coupling between the adjacent protons. |
| -OH (Phenolic) | 4.5 - 5.5 (broad) | Singlet | 1H | The chemical shift of the phenolic proton is concentration and solvent dependent and often appears as a broad singlet due to hydrogen bonding and exchange. |
| -NH₂ (Amino) | 3.5 - 4.5 (broad) | Singlet | 2H | Similar to the hydroxyl proton, the amino protons are also exchangeable and typically appear as a broad singlet. |
| Cyclohexyl (Methine, -CH-) | 2.3 - 2.6 | Multiplet | 1H | The methine proton of the cyclohexyl group attached to the aromatic ring will be deshielded compared to the other cyclohexyl protons. |
| Cyclohexyl (Methylene, -CH₂-) | 1.1 - 1.9 | Multiplet | 10H | The methylene protons of the cyclohexyl ring will appear as a complex multiplet in the aliphatic region of the spectrum. |
Comparison with Analogs:
-
2-Aminophenol: The aromatic region of 2-aminophenol shows a complex multiplet between δ 6.6 and 6.8 ppm.[3]
-
4-Aminophenol: The aromatic protons of 4-aminophenol appear as two doublets around δ 6.5-6.6 ppm due to the symmetry of the molecule.
-
4-Cyclohexylphenol: The aromatic protons of 4-cyclohexylphenol show two doublets in the region of δ 6.7-7.1 ppm.
The presence of the cyclohexyl group in the para position of this compound will lead to a more complex splitting pattern in the aromatic region compared to the simpler aminophenols.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. While generally less sensitive than ¹H NMR, it is an essential tool for confirming the carbon framework.
Expected ¹³C NMR Spectrum of this compound:
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C-OH (Phenolic) | 145 - 155 | The carbon attached to the hydroxyl group is significantly deshielded. |
| C-NH₂ (Amino) | 135 - 145 | The carbon attached to the amino group is also deshielded, but to a lesser extent than the C-OH carbon. |
| C-Cyclohexyl (Aromatic) | 130 - 140 | The aromatic carbon bearing the cyclohexyl substituent. |
| Aromatic CH | 115 - 125 | The remaining aromatic carbons will appear in this region. |
| Cyclohexyl (Methine, -CH-) | 40 - 45 | The methine carbon of the cyclohexyl group. |
| Cyclohexyl (Methylene, -CH₂-) | 25 - 35 | The methylene carbons of the cyclohexyl ring. |
Comparison with Analogs:
-
4-Cyclohexylphenol: The aromatic carbons of 4-cyclohexylphenol appear in the range of δ 115-155 ppm, with the carbon attached to the hydroxyl group being the most downfield. The cyclohexyl carbons resonate between δ 27 and 44 ppm.[4]
-
2-Aminophenol: The aromatic carbons of 2-aminophenol are observed between δ 115 and 145 ppm.[3]
The expected ¹³C NMR spectrum of this compound will show a combination of the features observed in its analogs, with six distinct aromatic carbon signals and four signals for the cyclohexyl ring (due to symmetry).
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 191, corresponding to the molecular weight of C₁₂H₁₇NO.
-
Key Fragmentation Patterns: The fragmentation of aminophenols is often initiated by the loss of stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).[5] The presence of the cyclohexyl group will also lead to characteristic fragmentation of the aliphatic ring.
-
Loss of CO (m/z = 163): A fragment corresponding to [M-CO]⁺ is a common feature in the mass spectra of phenols.
-
Loss of HCN (m/z = 164): The amino group can lead to the loss of HCN, resulting in a fragment at [M-HCN]⁺.
-
Loss of C₂H₄ from cyclohexyl (m/z = 163): Fragmentation of the cyclohexyl ring through the loss of ethylene is a possibility.
-
Loss of the cyclohexyl radical (m/z = 108): Cleavage of the bond between the aromatic ring and the cyclohexyl group would result in a fragment corresponding to the aminophenol radical cation.
-
Comparison with Analogs:
-
2-Aminophenol: The mass spectrum of 2-aminophenol shows a prominent molecular ion peak at m/z = 109, with key fragments at m/z = 81 ([M-CO]⁺) and 80 ([M-CHO]⁺).[5]
-
4-Cyclohexylphenol: The mass spectrum of 4-cyclohexylphenol exhibits a molecular ion at m/z = 176 and a base peak at m/z = 133, corresponding to the loss of a propyl radical from the cyclohexyl ring.
The fragmentation pattern of this compound will be a composite of the pathways observed for aminophenols and cyclohexyl-substituted aromatics.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Expected IR Absorptions for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Phenolic) | 3200 - 3600 | Broad |
| N-H (Amino) | 3300 - 3500 | Two sharp bands (primary amine) |
| C-H (Aromatic) | 3000 - 3100 | Sharp |
| C-H (Aliphatic) | 2850 - 2960 | Strong, sharp |
| C=C (Aromatic) | 1500 - 1600 | Medium to strong |
| C-N | 1250 - 1350 | Medium |
| C-O | 1000 - 1250 | Strong |
Comparison with Analogs:
-
2-Aminophenol: The IR spectrum of 2-aminophenol shows characteristic broad O-H and two N-H stretching bands in the 3300-3400 cm⁻¹ region.[6][7]
-
4-Cyclohexylphenol: The IR spectrum is dominated by a broad O-H stretch and strong C-H stretches from the cyclohexyl group.
The IR spectrum of this compound will be distinguished by the simultaneous presence of the broad O-H stretch, the two sharp N-H stretching bands characteristic of a primary amine, and the strong aliphatic C-H stretching bands from the cyclohexyl ring.
Experimental Protocols
General Considerations: All reagents should be of analytical grade and used as received. Solvents should be dried according to standard procedures where necessary. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 4-Cyclohexyl-2-nitrophenol
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-cyclohexylphenol (1 equivalent) in diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of nitric acid (1.1 equivalents) in water dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-cyclohexyl-2-nitrophenol.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
In a hydrogenation vessel, dissolve 4-cyclohexyl-2-nitrophenol (1 equivalent) in ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the reaction is complete (monitored by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Protocol 3: Spectroscopic Analysis
-
NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Mass Spectrometry: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
IR Spectroscopy: Obtain the IR spectrum of the compound as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
Conclusion
The structural confirmation of a synthesized molecule like this compound is a critical step that relies on the synergistic application of multiple analytical techniques. By carefully performing the synthesis and meticulously analyzing the data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, and by comparing this data with that of known, structurally related compounds, researchers can achieve an unambiguous verification of the target structure. This rigorous approach not only ensures the integrity of the research but also provides a solid foundation for the subsequent application of the synthesized molecule in drug development and other scientific pursuits.
Caption: Workflow for the synthesis and structural confirmation.
References
-
ResearchGate. FT-IR spectra of R-CNDs and 2-aminophenol. Available from: [Link]
-
The Royal Society of Chemistry. S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Available from: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). Available from: [Link]
-
PrepChem. Synthesis of 4-cyclohexyl-2-nitrophenol. Available from: [Link]
-
Wikipedia. Reduction of nitro compounds. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. 4-Cyclohexylphenol(1131-60-8) 13C NMR [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Aminophenol(95-55-6) IR Spectrum [chemicalbook.com]
Validating the Purity of 2-Amino-4-cyclohexylphenol: A Comparative Guide to Analytical Standards and Methods
In the realm of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy. For 2-Amino-4-cyclohexylphenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is of utmost importance. This guide offers a detailed comparison of analytical techniques for validating the purity of this compound, highlighting the essential role of analytical standards. We will explore the application and comparative advantages of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The fundamental principle of purity validation lies in comparing a test sample to a highly characterized reference material of known purity, known as an analytical standard.[1][2] This standard serves as a benchmark, enabling the precise quantification of the main compound and the identification of any impurities. The selection of the analytical method is guided by the physicochemical properties of this compound and the potential impurities arising from its synthesis.
The Indispensable Role of Analytical Standards
An analytical standard is a highly purified and well-characterized substance used as a reference in analytical measurements.[1][3] For this compound, utilizing a certified reference material (CRM) from a reputable source like the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) ensures the accuracy and traceability of the validation process.[2][3] The use of a CRM facilitates:
-
Accurate Quantification: Determining the exact amount of this compound in a given sample.
-
Impurity Profiling: Identifying and quantifying related substances, residual solvents, and degradation products.
-
Method Validation: Establishing the performance of the analytical method itself, including linearity, accuracy, precision, and specificity, as outlined in guidelines like ICH Q2(R1).[4][5][6][7]
Comparative Analysis of Analytical Techniques
Choosing the right analytical technique is a critical step in the validation process. Below is a comparison of three powerful methods for analyzing this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of the pharmaceutical industry for assessing purity and analyzing impurities.[8] Its adaptability and sensitivity make it a primary choice for non-volatile compounds like this compound.
Principle: HPLC separates the components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase (the solvent).[9] A UV detector is typically used for quantification, as the phenolic ring in this compound absorbs UV light.
Experimental Protocol: HPLC-UV Analysis
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the this compound analytical standard in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to construct a calibration curve.
-
Prepare the test sample by accurately weighing and dissolving it in the mobile phase to a concentration that falls within the calibration range.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a suitable choice, providing good separation for moderately polar compounds.[10]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v), with a small amount of acid like formic or phosphoric acid to ensure consistent ionization of the amino group.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C for reproducible results.
-
Injection Volume: 10 µL.
-
UV Detection: 280 nm, a common wavelength for detecting phenolic compounds.[8]
-
-
Data Analysis:
-
Inject the calibration standards and the test sample.
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the test sample from its peak area using the calibration curve.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Workflow for HPLC Purity Assay
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. usp.org [usp.org]
- 3. 药典与计量研究所标准 [sigmaaldrich.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. starodub.nl [starodub.nl]
- 6. scribd.com [scribd.com]
- 7. fda.gov [fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Application Specific HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Separation of 2-Amino-4-nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
The Fulcrum of Function: A Comparative Guide to PROTAC Linker Efficacy, Contrasting Flexible and Rigid Scaffolds
Introduction: The Linker as a Linchpin in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have heralded a new epoch in therapeutic intervention, shifting the paradigm from protein inhibition to outright elimination.[1][2][3] These heterobifunctional molecules orchestrate the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[1][4][] A PROTAC molecule consists of three distinct components: a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[1][4][6]
While the two ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's efficacy, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which precedes ubiquitination and degradation.[7][8] The linker's length, composition, and conformational flexibility dictate the spatial arrangement of the target and the E3 ligase, directly impacting degradation efficiency, selectivity, and the molecule's overall physicochemical properties.[2][7][]
This guide provides an in-depth comparison of PROTAC efficacy based on linker architecture, with a particular focus on contrasting flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, with rigid linkers incorporating cyclic moieties like piperazine and piperidine. While the specific use of 2-Amino-4-cyclohexylphenol as a linker is not prominently documented in current literature, the principles of incorporating rigid, cyclic phenol-containing structures can be understood through the lens of existing rigid linker strategies. We will explore the causal relationships behind linker design choices, present supporting experimental data, and provide detailed protocols for comparative evaluation.
The PROTAC Mechanism of Action
The function of a PROTAC is a catalytic cycle that hijacks the cell's natural protein disposal machinery. Understanding this pathway is essential to appreciate the linker's role.
Caption: Figure 1. The catalytic cycle of PROTAC-mediated protein degradation.
The PROTAC first binds to both the POI and an E3 ligase, forming a ternary complex.[1][4] The linker's role is to enable and stabilize this complex, bringing the E3 ligase into close enough proximity to the POI to facilitate the transfer of ubiquitin molecules. The now poly-ubiquitinated POI is recognized and degraded by the proteasome, and the PROTAC is released to target another POI molecule.[2][3]
Comparative Analysis of Linker Archetypes: Flexible vs. Rigid Scaffolds
The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with significant trade-offs in terms of synthetic accessibility, physicochemical properties, and biological activity.
Flexible Linkers: The Versatile Standard
Flexible linkers, predominantly composed of alkyl chains and PEG units, are the most common motifs in PROTAC design, found in approximately 30% and 55% of published structures, respectively.[4]
-
Advantages:
-
Synthetic Tractability: Their synthesis is straightforward, allowing for the rapid generation of libraries with varying lengths to empirically determine the optimal distance for ternary complex formation.[2][]
-
Improved Solubility: Hydrophilic PEG linkers can significantly enhance the aqueous solubility of often large, hydrophobic PROTAC molecules, which is crucial for cell permeability and bioavailability.[2]
-
Conformational Adaptability: Flexibility allows the linker to adopt multiple conformations, which can be advantageous in early-stage discovery when the optimal geometry for the ternary complex is unknown.
-
-
Disadvantages:
-
Entropic Penalty: The high degree of conformational freedom can lead to an entropic cost upon binding and formation of the ternary complex, potentially reducing potency.[4]
-
Metabolic Instability: Long, flexible chains can be more susceptible to metabolic degradation.[]
-
Potential for Unproductive Binding: Flexibility might not always lead to a productive conformation for ubiquitination, even if a ternary complex is formed.
-
Rigid Linkers: Engineering Potency and Stability
There is a growing trend towards incorporating rigid motifs, such as piperazine, piperidine, cyclohexane, and aromatic rings, into linker designs.[4][10][11] This strategy aims to pre-organize the PROTAC into a bioactive conformation, thereby enhancing its efficacy and drug-like properties.[3]
-
Advantages:
-
Enhanced Potency: By reducing the entropic penalty, rigid linkers can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, leading to higher potency.[3]
-
Improved Metabolic Stability: Cyclic structures are often less prone to metabolism compared to linear chains, improving pharmacokinetic properties.[11][12] The clinical candidates ARV-110 and ARV-471 notably incorporated piperidine and piperazine moieties to improve metabolic stability and potency.[11][12]
-
Increased Selectivity: A constrained conformation can improve selectivity by disfavoring the formation of off-target ternary complexes.[3]
-
Modulation of Physicochemical Properties: Saturated heterocycles like piperazine can introduce basic centers, which, upon protonation, can improve solubility.[13][14]
-
-
Disadvantages:
-
Synthetic Complexity: The synthesis of rigid linkers is often more challenging and requires more complex chemical strategies.[3]
-
Risk of Steric Hindrance: A lack of flexibility can make it more difficult to achieve the precise geometry required for a productive ternary complex, potentially leading to steric clashes and reduced efficacy.[10]
-
Data Presentation: Efficacy Comparison of Linker Types
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize representative data from various studies to illustrate the impact of linker composition and rigidity.
Table 1: Effect of Flexible Linker Length on TBK1 Degradation This study demonstrates that a minimum linker length is required for degradation, with potency varying at longer lengths.
| Compound ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | Alkyl/Ether | 7 | No Degradation | N/A |
| PROTAC B | Alkyl/Ether | 12 | < 1000 | > 80 |
| PROTAC C | Alkyl/Ether | 21 | 3 | 96 |
| PROTAC D | Alkyl/Ether | 29 | 292 | 76 |
| (Data adapted from[4]) |
Table 2: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation This hypothetical comparison, based on published principles, illustrates how replacing a flexible linker with a rigid one can enhance potency.
| Compound ID | Linker Type | Key Linker Motif | DC50 (nM) | Dmax (%) |
| PROTAC X | Flexible | PEG-4 | 50 | >90 |
| PROTAC Y | Rigid | Piperazine | 5 | >95 |
| PROTAC Z | Flexible | Alkyl Chain (C8) | 75 | >90 |
| PROTAC W | Rigid | Alkyne | 10 | >95 |
| (Data principles derived from[4][12]) |
These data underscore a critical principle: linker design must be empirically optimized for each specific target and E3 ligase pair.[7] A rigid linker that is highly effective for one system may be completely inactive in another.
Experimental Protocols for Efficacy Comparison
Accurate and reproducible experimental data are paramount for the rational design and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.
Experimental Workflow Overview
Caption: Figure 2. Workflow for comparing the efficacy of different PROTAC linkers.
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This is the most fundamental assay to directly measure the reduction in target protein levels following PROTAC treatment.
1. Cell Culture and Treatment: a. Plate the desired cell line (e.g., HEK293T, VCaP) in 6-well plates at an appropriate density and allow them to adhere overnight. b. Prepare serial dilutions of each PROTAC compound (e.g., from 1 µM down to 1 pM) in fresh culture medium. Include a vehicle control (e.g., 0.1% DMSO). c. Aspirate the old medium from the cells and add the PROTAC-containing medium. d. Incubate the cells for a predetermined time (e.g., 24 hours).
2. Cell Lysis: a. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant (protein lysate) and discard the pellet.
3. Protein Quantification: a. Determine the total protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Immunoblotting: a. Normalize the protein concentration for all samples. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. b. Perform electrophoresis to separate the proteins by size. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. f. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading. g. Wash the membrane three times with TBST. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST. j. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
5. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the target protein band intensity to the corresponding loading control band intensity. c. Plot the normalized protein levels against the PROTAC concentration to generate dose-response curves and calculate DC50 and Dmax values.
Conclusion: A Case for Rational Linker Design
The linker is a pivotal component of a PROTAC, and its rational design is essential for developing effective protein degraders.[7] While flexible linkers offer synthetic convenience and have been widely successful, the strategic incorporation of rigid elements provides a clear path toward enhancing potency, selectivity, and pharmacokinetic properties.[7][10] The choice is not a simple dichotomy but a spectrum, where the optimal degree of rigidity and the specific conformation are highly dependent on the target protein and E3 ligase pair.[10] The future of PROTAC development will increasingly rely on a deeper understanding of the structure-activity relationships governing linker performance, moving from empirical screening to knowledge-based design to unlock the full therapeutic potential of targeted protein degradation.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273–312. [Link]
-
University of Dundee. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. [Link]
-
ACS Publications. (2022). Small Molecule–Degrader Conjugates: Evaluating the Structure–Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. Journal of Medicinal Chemistry. [Link]
-
Royal Society of Chemistry. (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]
-
R Discovery. (2022). Small Molecule-Degrader Conjugates: Evaluating the Structure-Activity Relationship of Linkers to Overcome In Vivo Barriers in PROTAC Delivery. [Link]
-
National Institutes of Health. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. [Link]
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]
-
ACS Publications. (2022). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
National Institutes of Health. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. PMC. [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]
-
Europe PMC. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. precisepeg.com [precisepeg.com]
- 3. chempep.com [chempep.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 14. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: 2-Amino-4-cyclohexylphenol vs. 2-Amino-4-tert-butylphenol in Advanced Applications
For professionals engaged in the fine-tuning of novel materials and therapeutics, the selection of molecular building blocks is a critical decision point dictating the performance and properties of the final product. This guide offers an in-depth comparison of two structurally related aminophenols: 2-amino-4-cyclohexylphenol and 2-amino-4-tert-butylphenol. While direct, head-to-head experimental data for these two specific molecules is sparse in publicly available literature, this document synthesizes established principles of structure-activity relationships (SAR) to provide a robust, inferential comparison. We will explore their nuanced differences in the contexts of antioxidant activity and their roles as monomers in high-performance polymers, supported by established experimental protocols.
Molecular Architecture and Physicochemical Properties: A Tale of Two Bulky Substituents
At their core, both molecules are ortho-aminophenols, a class of compounds recognized for their versatile reactivity. The key distinction lies in the nature of the C4 substituent: a cyclohexyl group versus a tert-butyl group. This seemingly subtle difference in their non-polar appendages has significant implications for their physical and chemical behavior.
| Property | This compound | 2-Amino-4-tert-butylphenol | Rationale for Differences |
| CAS Number | 3279-13-8[1][2] | 1199-46-8[3] | - |
| Molecular Formula | C₁₂H₁₇NO[1] | C₁₀H₁₅NO[3] | The cyclohexyl group contains two more carbon atoms and two more hydrogen atoms than the tert-butyl group. |
| Molecular Weight | 191.27 g/mol [1] | 165.23 g/mol [3] | The higher atomic count of the cyclohexyl group results in a greater molecular weight. |
| Predicted pKa | ~9.99[1] | Not readily available | The electron-donating nature of both alkyl substituents is expected to result in similar pKa values for the phenolic proton. |
| Steric Hindrance | Moderate to High | High | The tert-butyl group, with its spherical arrangement of methyl groups, provides significant steric bulk around the para position. The cyclohexyl group, while also bulky, has more conformational flexibility.[4][5] |
| Solubility | Generally soluble in organic solvents. | Soluble in many organic solvents. | The bulky, non-polar substituents enhance solubility in non-polar solvents for both molecules. |
Application Focus 1: Antioxidant Performance
The 2-aminophenol scaffold is a known antioxidant motif. The ortho-positioning of the hydroxyl and amino groups is crucial for their ability to scavenge free radicals, as it allows for the formation of a stable quinone-imine-like radical upon hydrogen donation.[6] The primary mechanism involves the donation of a hydrogen atom from either the hydroxyl or amino group to neutralize a free radical, thus terminating damaging oxidative chain reactions.[6][7]
Mechanism of Action: The Role of the C4 Substituent
The antioxidant efficacy of a phenolic compound is heavily influenced by the stability of the phenoxy radical formed after hydrogen donation. Electron-donating groups on the aromatic ring, such as alkyl substituents, help to stabilize this radical. Both the cyclohexyl and tert-butyl groups are electron-donating and are therefore expected to enhance the intrinsic antioxidant potential of the 2-aminophenol core.
However, the steric hindrance offered by these groups plays a more decisive role. The bulky nature of the substituent can protect the resulting phenoxy radical from further reactions that could propagate oxidation.[4]
-
2-Amino-4-tert-butylphenol: The tert-butyl group is exceptionally effective at providing steric shielding.[4][5] This steric hindrance enhances the stability of the phenoxy radical, making it a more effective primary antioxidant.[8] This is a well-established principle in the design of hindered phenolic antioxidants like BHT (Butylated hydroxytoluene).[9]
-
This compound: The cyclohexyl group, while also bulky, possesses greater conformational flexibility (e.g., chair and boat conformations). This may result in slightly less effective steric shielding of the phenoxy radical compared to the rigid, umbrella-like structure of the tert-butyl group.
Inferred Performance: Based on structure-activity relationships, 2-amino-4-tert-butylphenol is predicted to exhibit superior primary antioxidant activity due to the greater steric hindrance provided by the tert-butyl group, which leads to a more stable and persistent phenoxy radical.
Experimental Workflow: Comparative Antioxidant Efficacy Testing
To empirically validate the inferred difference in antioxidant activity, a combination of the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays is recommended. These are robust, widely accepted methods for evaluating antioxidant capacity.[10][11][12][13]
Caption: Workflow for PBO synthesis and characterization.
Detailed Experimental Protocols
For the validation of the claims made in this guide, the following detailed protocols are provided.
Protocol 1: DPPH Radical Scavenging Assay
-
Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH radicals (IC₅₀).
-
Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol or ethanol, test compounds (this compound, 2-amino-4-tert-butylphenol), positive control (e.g., Ascorbic Acid, Trolox), 96-well microplate, spectrophotometer.
-
Procedure:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a series of dilutions of the test compounds and the positive control in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
To each well of a 96-well plate, add 50 µL of the sample or standard solution.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Shake the plate and incubate for 30 minutes at room temperature in the dark. [12] 6. Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol should be used for baseline correction. A control well should contain the sample solvent and DPPH solution.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the sample and determine the IC₅₀ value from the graph.
-
Protocol 2: Thermogravimetric Analysis (TGA) of Polymers
-
Objective: To determine the thermal stability of the synthesized polymers, specifically the onset of decomposition and the 5% weight loss temperature (Td₅).
-
Standard: Conforms to principles outlined in ASTM E1131 and ISO 11358. [14][15][16]* Materials: Synthesized polymer films, TGA instrument with a microbalance, nitrogen gas (high purity).
-
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Place a small, uniform sample of the polymer film (5-10 mg) into a clean platinum or alumina TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from room temperature (e.g., 30°C) to a final temperature (e.g., 800°C) at a constant heating rate of 10°C/min.
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition and the temperature at which 5% of the initial weight has been lost (Td₅).
-
Conclusion and Recommendations
This guide provides a scientifically grounded, comparative analysis of this compound and 2-amino-4-tert-butylphenol for researchers in drug development and material science.
-
As an antioxidant , 2-amino-4-tert-butylphenol is likely the superior choice due to the pronounced steric hindrance from the tert-butyl group, which enhances the stability of the resulting phenoxy radical.
-
As a monomer for high-performance polymers , both compounds are excellent candidates for improving solubility while maintaining high thermal stability. This compound may provide a slight edge in achieving higher solubility and optical transparency, making it particularly attractive for advanced optical and electronic applications.
The ultimate selection will invariably depend on the specific performance requirements of the target application. It is strongly recommended that the experimental protocols outlined herein are performed to generate direct comparative data, which will provide the definitive evidence needed for informed material selection and design.
References
- A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. (2025). BenchChem.
- Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (2025). MOLECULES.
- ISO 11358 - Best Practices for TGA in Polymers. Infinita Lab.
- A Comprehensive Comparison of ABTS and DPPH Antioxidant Assays: A Guide for Researchers. (2025). BenchChem.
- Soluble and transparent polyimides with high Tgs from a new semi-aliphatic diamine with cyclohexyl and ortho-methyl groups. (n.d.).
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (n.d.). RSC Publishing.
- E2550 Standard Test Method for Thermal Stability by Thermogravimetry. (2021). ASTM.
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2025). PMC - NIH.
- DSC vs TGA: A Simple Comparison Guide.
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
- Synthesis of soluble polyimides based on ether-linked cyclohexyldiamine and their ultraviolet shielding behavior. (2025).
- Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025).
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (n.d.). MDPI.
- Thermal Analysis Techniques | Polymers.
- 2-Amino-4-tert-butylphenol 98 1199-46-8. Sigma-Aldrich.
- DPPH Radical Scavenging Assay. (n.d.). MDPI.
- Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). NIH.
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). MDPI.
- FOCUS ON POLYIMIDES. Zeus.
- 2-Amino-4-tert-butylphenol 98 1199-46-8. Sigma-Aldrich.
- 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982. PubChem - NIH.
- The tert-butyl group in chemistry and biology. (2025).
- Quantitative structure-activity relationship analysis of phenolic antioxidants. (n.d.). PubMed.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024).
- 2-AMINO-4-CYCLOHEXYL-PHENOL 3279-13-8 wiki. Guidechem.
- CN1093354A - The preparation method of 2-amino-4-tert.-butyl phenol.
- A Head-to-Head Comparison of Di-tert-butylphenol Isomers in Polymer Stabiliz
- Quantitative structure-activity relationships of antioxidant phenolic compounds. (2025).
- Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (n.d.). NIH.
- (PDF) Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. (2017).
- Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP)
- 2-Amino-4-tert-butylphenol, 97% 5 g | Buy Online. Thermo Scientific Chemicals.
- 4-Cyclohexylphenol | High Purity | For Research Use. Benchchem.
- 2-Amino-4-tert-butylphenol, 97% 5 g | Buy Online. Thermo Scientific Chemicals.
- Synthesis of Cyclohexylphenols. (2025).
- Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. (2025).
- A Process For Preparation Of 4 Cyclohexylphenol. Quick Company.
- 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. Chemsrc.
- Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study. (2022). MDPI.
- A Comparative Performance Analysis of tert-Butyl Peroxyesters in Polymeriz
Sources
- 1. guidechem.com [guidechem.com]
- 2. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8 | Chemsrc [chemsrc.com]
- 3. 2-Amino-4-tert-butylphenol | C10H15NO | CID 70982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. infinitalab.com [infinitalab.com]
- 15. store.astm.org [store.astm.org]
- 16. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
Navigating the Linker Landscape: A Comparative Analysis of Alkyl vs. PEG Linkers in PROTACs Featuring 2-Amino-4-cyclohexylphenol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is a tripartite construct: a "warhead" that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that tethers these two elements. While the warhead and E3 ligase ligand dictate the "what" and "how" of the degradation process, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cellular permeability, and the stability of the therapeutically essential ternary complex.
This guide provides an in-depth comparative analysis of two of the most commonly employed flexible linkers in PROTAC design—alkyl chains and polyethylene glycol (PEG) chains—with a specific focus on their application in PROTACs containing a 2-Amino-4-cyclohexylphenol moiety. This particular scaffold has shown promise as a warhead for targeting kinases such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a key mediator in inflammatory signaling pathways.[1][2][3] Through a blend of theoretical principles and supporting experimental data from relevant studies, this guide aims to equip researchers with the knowledge to make informed decisions in the rational design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is far more than a simple spacer. Its length, composition, and flexibility are critical parameters that modulate a PROTAC's biological activity.[4][5] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[6] Furthermore, the linker significantly impacts the drug-like properties of the PROTAC, including its solubility, cell permeability, and metabolic stability.[3][7]
Head-to-Head Comparison: Alkyl vs. PEG Linkers
Alkyl and PEG linkers are the workhorses of flexible linker chemistry in PROTAC development, primarily due to their synthetic tractability and the ease with which their lengths can be modulated.[5][8] However, their distinct chemical compositions give rise to significant differences in their physicochemical and pharmacokinetic profiles.
| Feature | Alkyl Linkers | PEG Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains | Repeating ethylene glycol units |
| Hydrophilicity | Generally hydrophobic | Generally hydrophilic |
| Aqueous Solubility | May decrease overall PROTAC solubility | Generally improves overall PROTAC solubility |
| Cell Permeability | Hydrophobicity can enhance passive diffusion, but may also lead to non-specific binding and aggregation. | Can improve permeability by adopting folded conformations that shield polar groups, though very long chains can be detrimental. |
| Metabolic Stability | Generally considered to be metabolically stable. | Can be more susceptible to in vivo metabolism. |
| Synthesis | Synthetically straightforward and readily accessible. | Can be more synthetically challenging and costly. |
Table 1: Key Differences Between Alkyl and PEG Linkers. This table summarizes the fundamental distinctions in the properties and characteristics of alkyl and PEG linkers in the context of PROTAC design.
Physicochemical Properties: The Solubility-Permeability Trade-Off
The choice between an alkyl and a PEG linker often represents a trade-off between aqueous solubility and cell permeability. The inherent hydrophobicity of alkyl linkers can enhance a PROTAC's ability to traverse the lipid bilayer of the cell membrane through passive diffusion. However, this same property can also lead to poor aqueous solubility, which can be a significant hurdle for formulation and administration.[7] Conversely, the hydrophilic nature of PEG linkers, owing to the repeating ethylene glycol units, generally improves the aqueous solubility of the often large and complex PROTAC molecules.[5]
While it might be assumed that the increased polarity of PEG linkers would hinder cell permeability, studies have shown that they can facilitate membrane passage by adopting folded conformations. This "molecular chameleon" effect can shield the polar ether oxygens, reducing the three-dimensional polar surface area of the PROTAC and allowing it to more readily enter the cell.[3]
Impact on Protein Degradation: DC50 and Dmax
The ultimate measure of a PROTAC's in vitro efficacy is its ability to induce the degradation of the target protein, typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation). The choice of linker can have a profound impact on these parameters.
While no direct comparative data exists for this compound-based PROTACs, studies on other systems provide valuable insights. For instance, in a series of PROTACs targeting the androgen receptor, the nature of the linker significantly influenced degradation potency.
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) |
| Compound A | Alkyl (C5) | 50 | >90 |
| Compound B | PEG (3 units) | 15 | >95 |
Table 2: Illustrative Degradation Data for Androgen Receptor PROTACs. This data, adapted from a representative study, highlights how a PEG linker can lead to improved degradation potency (lower DC50) compared to an alkyl linker of similar length. It is important to note that this data is not from a this compound-containing PROTAC but serves to illustrate a general principle.
The improved performance of the PEG-linked PROTAC in this example could be attributed to a combination of factors, including enhanced solubility leading to better availability in the cellular environment, and the conformational flexibility of the PEG chain facilitating the formation of a more stable ternary complex.
Pharmacokinetics and In Vivo Performance
For a PROTAC to be a viable therapeutic, it must possess favorable pharmacokinetic properties, including metabolic stability. Alkyl linkers are generally considered to be more metabolically stable than PEG linkers. The ether linkages in PEG chains can be susceptible to oxidative metabolism in vivo.[3] The introduction of a linker can create new "soft spots" for metabolic enzymes, and shorter, more rigid linkers have been associated with improved metabolic stability.[7]
Experimental Protocols for PROTAC Evaluation
To empirically determine the optimal linker for a given PROTAC, a series of in vitro and cellular assays must be performed. Below are detailed, step-by-step methodologies for key experiments.
Synthesis of PROTACs with Alkyl and PEG Linkers via Amide Coupling
A common and versatile method for synthesizing PROTACs is through amide bond formation, coupling a carboxylic acid-functionalized component with an amine-functionalized component.
Step 1: Activation of Carboxylic Acid
-
Dissolve the carboxylic acid-containing building block (e.g., warhead-linker-COOH or E3 ligase ligand-linker-COOH) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
Step 2: Amide Bond Formation
-
To the activated carboxylic acid solution, add the amine-containing building block (e.g., E3 ligase ligand-NH2 or warhead-NH2) (1.1 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by LC-MS.
Step 3: Work-up and Purification
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Western Blotting for Protein Degradation Assessment
Western blotting is the gold standard for quantifying the degradation of a target protein in cells following PROTAC treatment.
Step 1: Cell Culture and Treatment
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (typically from 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
Step 2: Cell Lysis and Protein Quantification
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
Step 3: SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Step 4: Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Step 5: Detection and Analysis
-
Wash the membrane again with TBST and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane, providing a good indication of its potential for cell permeability.
Step 1: Preparation of the PAMPA Plate
-
Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).
-
Allow the solvent to evaporate, leaving a lipid membrane on the filter.
Step 2: Assay Setup
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
Add the PROTAC solutions (at a known concentration) to the wells of the donor plate.
Step 3: Incubation
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
Step 4: Quantification
-
After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
Step 5: Calculation of Permeability Coefficient (Pe) The effective permeability (Pe) is calculated using the following equation: Pe = [C]A * VA / (Area * Time * ([C]D - [C]A)) Where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, and [C]D is the concentration in the donor well.
Conclusion and Future Perspectives
The choice between an alkyl and a PEG linker in the design of PROTACs containing a this compound warhead is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacokinetic properties. Alkyl linkers offer synthetic simplicity and metabolic stability, making them an attractive choice for initial studies and for PROTACs where in vivo stability is a primary concern. However, their hydrophobicity can lead to solubility issues. PEG linkers, with their inherent hydrophilicity, can significantly improve the aqueous solubility of PROTACs and may enhance cell permeability through conformational effects. The potential for reduced metabolic stability with PEG linkers is a key consideration that may necessitate further medicinal chemistry optimization.
Ultimately, the optimal linker is highly dependent on the specific POI and E3 ligase pair. The principles and experimental data presented in this guide underscore the importance of empirical testing and a systematic approach to linker optimization. By carefully evaluating the impact of different linker compositions on degradation efficiency, cell permeability, and metabolic stability, researchers can rationally design potent and effective protein degraders with the potential to become transformative therapeutics.
References
- Nunes, J. J., et al. (2020). Targeting IRAK4 for Degradation with PROTACs. ACS Medicinal Chemistry Letters, 11(9), 1737–1742.
- Bussiere, D. E., et al. (2020). Discovery of the Orally Bioavailable IRAK4 Degrader KT-474. Journal of Medicinal Chemistry, 63(20), 11994–12015.
- Scott, J. S., et al. (2017). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 8(11), 1173–1178.
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1(5), 273-312.
-
AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
- Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(21), 12459–12480.
Sources
- 1. PAMPA | Evotec [evotec.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. researchgate.net [researchgate.net]
- 8. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
validating the target engagement of PROTACs synthesized with 2-Amino-4-cyclohexylphenol
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the synthesis of a novel Proteolysis Targeting Chimera (PROTAC) is but the first step on a long road to a potential therapeutic. A critical, and often challenging, subsequent stage is the rigorous validation of target engagement. This guide provides an in-depth, objective comparison of the primary methodologies used to confirm that a PROTAC, such as one hypothetically synthesized using a novel warhead like 2-Amino-4-cyclohexylphenol, is effectively binding its intended protein target within the complex cellular milieu.
The Imperative of Target Engagement Validation
A PROTAC's mechanism of action hinges on its ability to form a ternary complex between the target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target.[1][2][3] Without clear evidence of direct binding to the target protein, any observed downstream effects, including protein degradation, could be misinterpreted. Therefore, robust target engagement validation is paramount to:
-
Confirm the mechanism of action: Direct evidence of binding is crucial to attribute the observed biological effects to the PROTAC's intended function.
-
Guide structure-activity relationship (SAR) studies: Understanding how modifications to the PROTAC's structure affect target engagement is essential for optimizing its potency and selectivity.
-
De-risk drug development: Early and definitive target validation can prevent the costly pursuit of compounds that act through off-target effects.
This guide will compare and contrast three workhorse techniques for validating PROTAC target engagement: Cellular Thermal Shift Assay (CETSA), NanoBRET/HiBiT assays, and Western Blotting for protein degradation analysis.
The PROTAC Workflow: From Synthesis to Validation
The development of a novel PROTAC, for instance, one incorporating a this compound warhead, follows a logical progression. The initial synthesis of the heterobifunctional molecule is followed by a cascade of experiments to ascertain its biological activity.
Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA).
II. NanoBRET/HiBiT Assays: High-Throughput and Real-Time Target Engagement
Bioluminescence Resonance Energy Transfer (BRET) and the related HiBiT protein tagging system offer highly sensitive and quantitative methods for measuring target engagement in living cells. [4]These assays are particularly well-suited for high-throughput screening of PROTAC libraries.
Causality Behind the Experimental Choices
The choice of NanoBRET or HiBiT assays is often driven by the need for higher throughput and the desire to measure target engagement in real-time. These assays are amenable to a plate-based format, making them ideal for screening large numbers of compounds.
Self-Validating System
The ratiometric nature of the BRET signal (ratio of acceptor emission to donor emission) provides an internal control for experimental variability. A dose-dependent increase in the BRET signal upon PROTAC treatment is a strong indicator of specific target engagement.
Detailed Experimental Protocol: NanoBRET Target Engagement
-
Cell Line Generation:
-
Generate a stable cell line expressing the target protein fused to a NanoLuc luciferase (the BRET donor).
-
-
Cell Plating and Treatment:
-
Plate the engineered cells in a white, opaque 96- or 384-well plate.
-
Add a cell-permeable fluorescent tracer that binds to the target protein (the BRET acceptor).
-
Add the PROTAC at various concentrations. The PROTAC will compete with the tracer for binding to the target protein.
-
-
Signal Detection:
-
Add the NanoLuc substrate (furimazine) to the cells.
-
Measure the luminescence at two wavelengths: the donor emission (around 460 nm) and the acceptor emission (around 610 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio in the presence of the PROTAC indicates displacement of the fluorescent tracer and thus, target engagement.
-
Plot the BRET ratio against the PROTAC concentration to determine the IC50 value, which reflects the potency of target engagement.
-
Sources
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synthetic Accessibility of 2-Amino-4-cyclohexylphenol: A Comparative Analysis for Chemical Scaffolding
Part 1: Introduction - The Strategic Importance of Synthetic Accessibility
In the landscape of drug discovery and materials science, the selection of molecular building blocks is a critical decision point that dictates the trajectory of a research program. An ideal building block is not merely one that possesses the desired physicochemical properties, but one that is also "synthetically accessible." This term encompasses the cost, time, scalability, and robustness of the chemical synthesis required to obtain the compound. A complex, multi-step synthesis can render an otherwise promising scaffold impractical for library generation or large-scale production.
This guide provides an in-depth analysis of the synthetic accessibility of 2-Amino-4-cyclohexylphenol, a valuable bifunctional molecule that combines the nucleophilic and directing properties of an aminophenol with the lipophilic, space-filling characteristics of a cyclohexyl group.[1] We will deconstruct its synthesis through retrosynthetic analysis, provide a validated experimental protocol, and objectively compare its accessibility to other foundational building blocks, namely the simpler 2-Aminophenol and the functionally distinct 4-Amino-2-chlorophenol.
Part 2: Deconstructing the Synthesis of this compound
The structure of this compound presents a clear and logical path for its synthesis, rooted in fundamental principles of electrophilic aromatic substitution. The key is to recognize the relationship between the functional groups and their parent precursors.
Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses.[2][3] It involves mentally breaking down the target molecule into simpler, commercially available precursors. For this compound, the most logical disconnections are the C-N bond of the amine and the C-C bond of the cyclohexyl group.
The primary disconnection is the amino group, which is reliably installed by reducing a nitro group. This points to 4-cyclohexyl-2-nitrophenol as the immediate precursor. The nitro group, in turn, is a classic electrophilic aromatic substitution product. This leads us back to 4-cyclohexylphenol, a commercially available starting material.[1] Further disconnection of 4-cyclohexylphenol via a Friedel-Crafts alkylation-type reaction reveals the fundamental feedstocks: phenol and cyclohexene or cyclohexanol.[4]
Caption: Retrosynthetic analysis of this compound.
Recommended Forward Synthesis Pathway
The most practical and reliable forward synthesis involves a two-step sequence starting from 4-cyclohexylphenol:
-
Nitration: Electrophilic nitration of 4-cyclohexylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group.[5][6] Since the para position is blocked by the bulky cyclohexyl substituent, the nitration occurs with high regioselectivity at the ortho position.
-
Reduction: The resulting nitro group is then reduced to the primary amine. This transformation is highly efficient and can be achieved through various methods, most commonly catalytic hydrogenation or reduction with metals in acidic media.[7][8]
Experimental Workflow and Protocol
The following protocol details a self-validating system for the laboratory-scale synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of this compound
Step 1: Nitration of 4-Cyclohexylphenol
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyclohexylphenol (10.0 g, 56.7 mmol) in glacial acetic acid (80 mL).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
While stirring vigorously, add concentrated nitric acid (70%, 4.4 mL, ~68 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the resulting yellow-orange mixture in the ice bath for an additional 2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
Slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water. A yellow solid will precipitate.
-
Stir the suspension for 15 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the crude 4-cyclohexyl-2-nitrophenol in a vacuum oven. The typical yield is 85-95%. The product can be used directly in the next step or purified by recrystallization from ethanol/water.
Step 2: Reduction of 4-Cyclohexyl-2-nitrophenol
-
To a 500 mL round-bottom flask, add the crude 4-cyclohexyl-2-nitrophenol (11.0 g, 49.7 mmol) and ethanol (200 mL).
-
To this suspension, add stannous chloride dihydrate (SnCl₂·2H₂O) (56.0 g, 248 mmol).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Maintain reflux for 4 hours. The reaction mixture should become a clear, pale solution. Monitor for the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of 2 M sodium hydroxide solution until the pH is ~8-9. A white precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid. The typical yield for this step is 70-85%.
Part 3: Comparative Benchmarking Against Alternative Building Blocks
To contextualize the accessibility of this compound, we compare it to two other aminophenol building blocks with varying complexity and functionality.
-
2-Aminophenol: The parent scaffold. It represents the baseline for a simple, commercially inexpensive aminophenol.[7]
-
4-Amino-2-chlorophenol: A regioisomer with an additional chloro-substituent, which alters its electronic properties and provides an additional synthetic handle.[9]
Table 1: Synthetic Accessibility Metrics of Aminophenol Building Blocks
| Metric | This compound | 2-Aminophenol | 4-Amino-2-chlorophenol |
| Primary Synthetic Route | Two steps from 4-cyclohexylphenol | One step from 2-nitrophenol | Two steps from 2-chlorophenol |
| Starting Material Cost | Moderate (4-Cyclohexylphenol) | Low (2-Nitrophenol) | Low (2-Chlorophenol) |
| Typical Overall Yield | 60-80% | >90% | 65-85% |
| Reaction Conditions | Nitration (0°C), Reflux | Catalytic Hydrogenation | Nitration (0°C), Reflux |
| Purification Complexity | Moderate (Chromatography) | Low (Recrystallization) | Moderate (Recrystallization/Chromatography) |
| Scalability | Good | Excellent | Good |
Discussion of Comparison
-
2-Aminophenol: The industrial synthesis of 2-aminophenol is a highly optimized, single-step reduction of 2-nitrophenol.[10] This makes it a readily available and inexpensive commodity chemical, setting a high bar for accessibility. Its use is ideal when the specific lipophilicity of a cyclohexyl group is not required.
-
4-Amino-2-chlorophenol: The synthesis of this building block mirrors that of our target molecule: nitration of a substituted phenol (2-chlorophenol) followed by reduction. The starting material is inexpensive, and the process is robust. The chloro-substituent is an electron-withdrawing group, which can be beneficial for subsequent reactions like nucleophilic aromatic substitution or as a blocking group.[9] Its accessibility is comparable to this compound, with the choice between them being driven entirely by the desired final properties.
-
This compound: This building block is clearly more synthetically demanding than 2-aminophenol due to the two-step sequence from a more expensive starting material. However, this increased effort is justified when the bulky and lipophilic cyclohexyl moiety is essential for achieving the target compound's desired biological activity or material properties, such as improved membrane permeability or altered polymer characteristics.
Part 4: Causality and Experimental Choices
Nitration/Reduction vs. Direct Amination
A logical question is why a two-step nitration/reduction sequence is preferred over a direct amination of the 4-cyclohexylphenol ring. While direct amination of phenols is an active area of research, these reactions often require specialized and expensive transition-metal catalysts (e.g., Rhodium, Palladium), high temperatures, and high pressures.[11][12] Furthermore, achieving regioselectivity can be challenging. In contrast, the nitration/reduction pathway is:
-
Reliable and Predictable: Based on well-understood electrophilic aromatic substitution principles.
-
High-Yielding: Both steps are typically efficient.
-
Regioselective: The steric bulk of the para-cyclohexyl group effectively blocks that position, directing the incoming nitro group almost exclusively to the ortho position, which greatly simplifies purification.
-
Operationally Simple: The reactions use common laboratory reagents and equipment without the need for specialized reactors.
Part 5: Conclusion - A Decision-Making Framework
The synthetic accessibility of this compound positions it as a "Tier 2" building block: not a simple commodity, but readily accessible through a robust, two-step synthesis for applications demanding its unique structural features. The choice of which aminophenol building block to use should be a strategic one, guided by the specific needs of the project.
Caption: Decision framework for selecting an aminophenol building block.
Ultimately, this compound is a powerful tool for researchers. While it requires a modest synthetic investment, its straightforward and high-yielding preparation ensures that its valuable structural properties are well within reach for the informed scientist.
References
-
Arteaga-Díaz, L. et al. (2023). Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. RSC Publishing. Available at: [Link]
-
Clayden, J., Greeves, N., & Warren, S. (n.d.). Retrosynthetic analysis. AWS. Available at: [Link]
-
ResearchGate. (2023). Selective Amination of Phenol to Cyclohexylamine over Metal‐Acid Bifunctional Catalysts Derived from Nickel Phyllosilicates. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclohexylphenols. Available at: [Link]
-
Chemsrc. (n.d.). 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acidity of Substituted Phenols. Available at: [Link]
-
Escola, J. M. et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). 2-Aminophenol. Available at: [Link]
-
Organic Chemistry Portal. (2022). Catalytic Amination of Phenols with Amines. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Acidity of substituted phenols. Available at: [Link]
-
PubChem. (n.d.). 4-Cyclohexylphenol. Available at: [Link]
- Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
-
Professor Dave Explains. (2016). Retrosynthetic Analysis [Video]. YouTube. Available at: [Link]
-
Dean & Francis. (n.d.). Retrosynthesis. Available at: [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Available at: [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 3. youtube.com [youtube.com]
- 4. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 7. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]
- 11. Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. Catalytic Amination of Phenols with Amines [organic-chemistry.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Amino-4-cyclohexylphenol
Hazard Profile and Immediate Safety Protocols
Understanding the inherent risks of a compound is the foundation of its safe management. 2-Amino-4-cyclohexylphenol, while not classified as acutely hazardous by all transport regulations, presents tangible risks that necessitate stringent safety measures.[1]
Primary Hazards:
-
Irritation: The primary hazards are associated with irritation. The compound is known to cause skin and serious eye irritation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2]
-
Harmful if Swallowed: It is classified as harmful if ingested.[2]
Causality Behind Safety Protocols: The irritant nature of this aminophenol derivative dictates the mandatory use of a comprehensive Personal Protective Equipment (PPE) ensemble. The goal is to create a complete barrier between the researcher and the chemical, preventing any route of exposure.
Mandatory Personal Protective Equipment (PPE): Before handling or preparing for disposal, the following PPE is required:
-
Eye and Face Protection: Wear chemical safety glasses and a face shield, approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[2]
-
Body Protection: A full laboratory coat or a chemical-resistant suit is necessary to protect the skin.[2]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[2]
The Principle of Compliant Waste Management: RCRA Framework
The disposal of any laboratory chemical in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] The fundamental principle of RCRA is "cradle-to-grave" management of hazardous waste. As a generator, you are the "cradle" and are legally responsible for the waste until its final, safe disposal.
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics":
-
Corrosivity (D002): Does it have a pH ≤ 2 or ≥ 12.5, or corrode steel?[4][5]
-
Reactivity (D003): Is it unstable, explosive, or does it react violently with water?[5]
-
Toxicity (D004-D043): Does it contain harmful contaminants that can leach into groundwater?[4]
While this compound is not explicitly on an EPA F-list or K-list for non-specific or specific sources, its properties as a phenol derivative warrant treating it as a toxic hazardous waste.[6][7] Therefore, it must never be disposed of in the regular trash or down the sanitary sewer.[8][9]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated area within the laboratory, at or near the point of waste generation, where hazardous waste is stored until it is collected.[10][11] This area must be under the control of the laboratory personnel.
Step 2: Select a Compatible Waste Container
-
Material: Use a container made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate. Do not use metal containers for potentially corrosive waste.[10]
-
Condition: The container must be in good condition, free of leaks, and have a secure, tightly-sealing cap.[10][11]
-
Venting: If mixing with other wastes that could generate gas, a vented cap is recommended.
Step 3: Waste Segregation and Collection This is the most critical step to prevent dangerous reactions. Incompatible wastes must never be mixed.[9]
-
Pure or Aqueous Waste: Collect waste this compound or its aqueous solutions in a dedicated container.
-
Solvent Waste: If dissolved in a non-halogenated solvent, collect it in a "Non-Halogenated Solvent Waste" container. If dissolved in a halogenated solvent (e.g., dichloromethane), use a "Halogenated Solvent Waste" container.
-
Contaminated Solids: Collect contaminated lab supplies (gloves, weigh boats, pipette tips) in a separate, clearly labeled container for solid hazardous waste.[12] Line the container with a clear plastic bag.[12]
-
Chemical Incompatibilities: Store the this compound waste container segregated from:
Step 4: Proper Labeling From the moment the first drop of waste enters the container, it must be labeled.[10]
-
List the full chemical name: "this compound". Do not use abbreviations or formulas.[9][11]
-
Indicate the approximate percentage of each component if it is a mixture.[11]
-
Note the date when the container was first used for accumulation.
Step 5: Secure Storage
-
Keep the waste container closed at all times except when adding waste.[10][11] Do not leave a funnel in the container.[11]
-
Store the container in the designated SAA.
-
For liquids, the container must be kept in secondary containment (e.g., a chemical-resistant bin or tray) to contain potential leaks or spills.[9]
Step 6: Arranging for Disposal
-
When the container is 90% full, arrange for a pickup.[11]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][14]
-
Provide them with the Safety Data Sheet (SDS) for this compound and a complete list of the container's contents.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined response is critical.
For Minor Spills:
-
Ensure the area is well-ventilated and evacuate non-essential personnel.[1][2]
-
Wearing full PPE, contain the spill.
-
Absorb the chemical with an inert, non-combustible material such as vermiculite, sand, or earth.[14]
-
Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][14]
-
Clean the spill area with soap and water.
-
Label the container with the spill cleanup debris and dispose of it as hazardous waste.
For Major Spills:
-
Evacuate the immediate area.
-
Alert colleagues and contact your institution's EHS department or emergency response team immediately.[14]
Summary of Key Disposal Information
| Parameter | Specification | Rationale & Reference |
| CAS Number | 3279-13-8 | Unique chemical identifier.[15][16] |
| Waste Classification | Hazardous Waste (Treat as Toxic) | Prudent practice based on chemical class and potential for environmental harm.[3][17] |
| Primary Hazards | Skin, Eye, and Respiratory Irritant | Dictates the required level of PPE to prevent exposure.[2] |
| Required PPE | Safety Goggles/Face Shield, Nitrile Gloves, Lab Coat | Full barrier protection is mandatory.[2] |
| Container Type | Tightly-sealed, compatible (e.g., HDPE, Glass) | Prevents leaks and reactions with the container material.[10] |
| Labeling | "HAZARDOUS WASTE" + Full Chemical Name + Contents % | Ensures compliance and safe handling by all personnel.[9][11] |
| Key Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | Prevents dangerous chemical reactions in the waste container.[13] |
| Disposal Method | Via licensed hazardous waste disposal company / EHS | Ensures final disposal is compliant with all local and federal regulations.[1] |
Waste Segregation and Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and containment of waste streams involving this compound.
Caption: Waste Segregation Decision Tree.
References
- TCI Chemicals. (2025). Safety Data Sheet: 2-Cyclohexylphenol.
- ScienceLab.com. (2005). Material Safety Data Sheet: Phenol.
- Thermo Fisher Scientific. (2014). Safety Data Sheet: Cyclohexanol.
- Angene Chemical. (2024). Safety Data Sheet: Cyclohexanamine, 2-(phenylmethoxy)-, (1R,2R)-.
- Fisher Scientific. (2014). Safety Data Sheet: Cyclohexanol.
- Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
- Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide.
- Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines.
- AK Scientific, Inc. Safety Data Sheet: 4-Cyclohexylphenol.
- Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
- University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures.
- Incompatibility (Geçimsizlik). (n.d.).
- BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of 2-Amino-N-cyclohexyl-N-methylbenzylamine.
- Occupational Safety and Health Administration (OSHA). (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2.
- ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations.
- Occupational Safety and Health Administration (OSHA). (1992). Process Safety Management of Highly Hazardous Chemicals-- Compliance Guidelines and Enforcement Procedures.
- Environmental Management Bureau Region 3. Classification of Hazardous Wastes.
- EPA HAZARDOUS WASTE CODES. (n.d.).
- Chemsrc. (2025). 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8.
- U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- IIP Series. Chapter- 18 Pharmaceutical Incompatibilities-II.
- Dakenchem. What is 2-amino-4-[1-(3-amino-4-hydroxyphenyl)cyclohexyl]phenol CAS NO.: 30817-90-4?.
- University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings.
- Alfa Chemistry. CAS 3279-13-8 2-Amino-4-cyclohexyl-phenol.
- U.S. Environmental Protection Agency (EPA). Hazardous Waste.
- Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination.
- Occupational Safety and Health Administration (OSHA). 1926.55 - Gases, vapors, fumes, dusts, and mists.
- U.S. Environmental Protection Agency (EPA). (2021). Hazardous Waste Generator Regulations.
- U.S. Environmental Protection Agency (EPA). (2021). Hazardous Waste Generator Regulations.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. angenechemical.com [angenechemical.com]
- 3. epa.gov [epa.gov]
- 4. actenviro.com [actenviro.com]
- 5. epa.gov [epa.gov]
- 6. wku.edu [wku.edu]
- 7. epa.gov [epa.gov]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8 | Chemsrc [chemsrc.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. aksci.com [aksci.com]
Comprehensive Guide to Personal Protective Equipment for Handling 2-Amino-4-cyclohexylphenol
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: This guide has been meticulously developed to provide essential safety and handling protocols for 2-Amino-4-cyclohexylphenol. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound at the time of publication, the following recommendations are synthesized from the hazard profiles of structurally similar compounds, including aminophenols and chlorophenols, and established principles of laboratory safety.[1] It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards similar to its chemical relatives.
Understanding the Risks: A Proactive Approach to Safety
Core Principles of Protection: The "ALARA" and "Barriers" Concepts
Our approach to handling this compound is grounded in two fundamental principles:
-
ALARA (As Low As Reasonably Achievable): All exposure to the chemical should be minimized to the lowest possible levels through a combination of engineering controls, administrative controls, and personal protective equipment.
-
Multiple Barriers: A single layer of protection is often insufficient. We will employ a multi-barrier approach, where each component of your PPE serves as a distinct line of defense.
Recommended Personal Protective Equipment (PPE) for this compound
The following table outlines the recommended PPE for various laboratory operations involving this compound. This tiered approach ensures that the level of protection is commensurate with the associated risk.
| Laboratory Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Risk Operations (e.g., handling sealed containers, weighing small quantities in a ventilated balance enclosure) | ANSI Z87.1 compliant safety glasses with side shields | Disposable nitrile gloves (double-gloving recommended) | Standard laboratory coat (fully buttoned) | Not typically required if performed in a ventilated enclosure |
| Moderate-Risk Operations (e.g., preparing solutions, performing reactions, transfers) | Chemical splash goggles (ANSI Z87.1) | Chemical-resistant gloves (e.g., nitrile, neoprene) with a recommended thickness of at least 8 mils. Change gloves frequently. | Chemical-resistant lab coat or apron over a standard lab coat | Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| High-Risk Operations (e.g., handling large quantities, potential for aerosol generation, cleaning spills) | Face shield worn over chemical splash goggles | Heavy-duty chemical-resistant gloves (e.g., butyl rubber, Viton®) | Chemical-resistant suit or coveralls | NIOSH-approved full-face respirator with organic vapor cartridges or a supplied-air respirator. |
| Emergency Situations (e.g., large spills) | Full-face, positive-pressure self-contained breathing apparatus (SCBA) | Heavy-duty, chemical-resistant gloves | Fully encapsulating chemical-protective suit | Positive-pressure, full-face self-contained breathing apparatus (SCBA) |
Step-by-Step Protocols for Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the correct equipment to prevent cross-contamination.
Donning Procedure
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on your lab coat, ensuring it is fully buttoned. For higher-risk tasks, add a chemical-resistant apron or suit.
-
Respiratory Protection: If required, perform a fit check and don your respirator.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
Doffing Procedure
-
Gross Decontamination: If there is visible contamination on your PPE, decontaminate the outer surfaces before removal.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Body Protection: Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated outer surface is folded inward.
-
Eye and Face Protection: Remove your face shield or goggles from the back to the front.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Visualizing Your PPE Decision-Making Process
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A comprehensive safety strategy extends beyond personal protection to include safe handling and disposal procedures.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For moderate to high-risk operations, a certified chemical fume hood is mandatory.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
Waste Disposal
-
Contaminated Materials: All disposable PPE, contaminated labware (e.g., pipette tips, weighing paper), and any material used for spill cleanup must be considered hazardous waste.[4]
-
Waste Containers: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and compatible hazardous waste containers.[4]
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.[5]
In Case of Exposure
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these rigorous safety protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer laboratory environment for yourself and your colleagues.
References
-
New Jersey Department of Health. (2007). Hazard Summary: Aminophenols (mixed isomers). Retrieved from [Link]
-
Chemsrc. (2025). 2-AMINO-4-CYCLOHEXYL-PHENOL | CAS#:3279-13-8. Retrieved from [Link]
-
Sciencelab.com. (2005). Material Safety Data Sheet: Phenol. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]
-
Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Chemical Waste Disposal. Retrieved from [Link]
-
University of Wisconsin-La Crosse. (n.d.). Part G: Chemical Disposal Procedures. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
